molecular formula C12H14O5 B086019 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 1084-74-8

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B086019
CAS No.: 1084-74-8
M. Wt: 238.24 g/mol
InChI Key: HSFBDVDTGCGJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative featuring a 2,5-dimethoxyphenyl group, serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound is recognized as a key precursor in the synthesis of more complex molecules, such as functionalized chalcones with potential antimicrobial properties . Its structural motif is also valuable in the development of metal-organic complexes, particularly organotin(IV) carboxylates, which are investigated for their DNA-binding capabilities and potential anticancer activity against cell lines like human malignant glioma (U87) . The 2,5-dimethoxyphenyl subunit is a pharmacophore of significant interest in neuropharmacology, commonly found in compounds that interact with serotonin receptors . While the precise biological profile of this compound may not be fully characterized, its structure makes it a compound of interest for researchers designing and synthesizing novel ligands for neurological and psychiatric research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFBDVDTGCGJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295560
Record name 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-74-8
Record name 1084-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2',5'-Dimethoxybenzoyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (CAS 1084-74-8), a versatile ketoacid intermediate crucial in the synthesis of advanced pharmaceutical agents and biologically active scaffolds. This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its synthesis, mechanistic underpinnings, analytical characterization, and applications. Particular emphasis is placed on its role as a key building block in the development of selective serotonin 5-HT₂A receptor agonists, a frontier in the treatment of psychiatric disorders. Detailed, field-proven experimental protocols are provided to enable researchers to confidently utilize this compound in their research and development endeavors.

Introduction and Significance

This compound is an aromatic ketoacid whose structure is foundational for the elaboration of more complex molecular architectures. The presence of a ketone, a carboxylic acid, and an electron-rich dimethoxy-substituted phenyl ring makes it a trifunctionalized synthon of significant interest. The 2,5-dimethoxy substitution pattern is a recurring motif in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.

The primary strategic value of this compound lies in its utility as a precursor. The oxobutanoic acid chain provides a reactive handle for a variety of chemical transformations, including cyclizations to form heterocyclic systems, while the dimethoxyphenyl moiety is a key pharmacophore for interaction with various biological targets. Recent research has highlighted the importance of the 2,5-dimethoxyphenyl group in designing selective agonists for the serotonin 5-HT₂A receptor, which are under intense investigation for their potential to treat depression, anxiety, and other psychiatric conditions with novel mechanisms of action.[1][2][3] This guide will explore the synthesis and utility of this pivotal intermediate.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1084-74-8[4]
Molecular Formula C₁₂H₁₄O₅[4]
Molecular Weight 238.24 g/mol [4][5]
Appearance Colorless crystalline solid[6]
Melting Point 100-104 °C[6]
Boiling Point 215 °C at 1 Torr[6]
Density 1.138 g/cm³ (estimated)[6]
Solubility Moderately soluble in organic solvents, limited solubility in water.
IUPAC Name This compound[4]
InChI Key HSFBDVDTGCGJBZ-UHFFFAOYSA-N[4]
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O[4]
Safety and Handling

While specific GHS classification for this compound is not universally harmonized, data for structurally similar compounds suggest that it should be handled with care. The analogous compound, 4-(2,5-dimethyl phenyl)-4-oxobutanoic acid, is classified as harmful if swallowed, and causes skin and serious eye irritation.[6][7]

Recommended Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Hygiene: Avoid inhalation of dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.[6] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The causality behind this synthetic choice rests on fundamental principles of organic chemistry:

  • Activation of the Electrophile: Succinic anhydride itself is not electrophilic enough to react with the aromatic ring. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion intermediate upon ring opening.

  • Nucleophilic Attack: The 1,4-dimethoxybenzene substrate is highly activated towards electrophilic attack. The two methoxy groups are strong ortho-, para-directing activators, donating electron density to the aromatic ring via resonance. This high electron density facilitates the nucleophilic attack on the acylium ion.

  • Rearomatization: Following the attack, the resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product.

The choice of a strong Lewis acid like AlCl₃ is critical for generating the acylium ion in sufficient concentration to drive the reaction forward.[7]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Succinic_Anhydride Succinic Anhydride AlCl3_cat AlCl₃ (Catalyst) Acylium_Formation 1. Acylium Ion Formation AlCl3_cat->Acylium_Formation DMB 1,4-Dimethoxybenzene EAS 2. Electrophilic Aromatic Substitution DMB->EAS Nucleophile Acylium_Formation->EAS Electrophile Workup 3. Aqueous Workup EAS->Workup Final_Product 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic acid Workup->Final_Product

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation with succinic anhydride.[7] Researchers should perform their own risk assessment before proceeding.

Materials and Equipment:

  • 1,4-Dimethoxybenzene (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM) or Nitrobenzene (anhydrous, as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water (deionized)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.

  • Standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. To this, add 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.05 eq). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Begin portion-wise addition of anhydrous aluminum chloride (2.2 eq) to the stirred solution over 30-45 minutes. Causality Note: Slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent side reactions. The mixture will typically become thick and colored.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Product Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Three protons on the phenyl ring are expected in the range of δ 6.9-7.4 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.

    • Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃) are expected around δ 3.8-3.9 ppm, each integrating to 3H.

    • Aliphatic Protons: Two methylene groups (-CH₂-) from the butanoic acid chain will appear as triplets in the δ 2.7-3.3 ppm range, each integrating to 2H.

    • Carboxylic Acid Proton: A broad singlet for the -COOH proton will be observed, typically downfield (> δ 10 ppm), and its presence can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two distinct signals are expected in the downfield region: the ketone carbonyl (C=O) around δ 195-200 ppm and the carboxylic acid carbonyl (COOH) around δ 175-180 ppm.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most shielded.

    • Methoxy Carbons: Two signals for the methoxy carbons (-OCH₃) are expected around δ 55-57 ppm.

    • Aliphatic Carbons: Two signals for the methylene carbons (-CH₂-) will be present in the δ 28-35 ppm range.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹.

    • A sharp, strong C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.

    • A sharp, strong C=O stretch from the aromatic ketone will be observed around 1660-1680 cm⁻¹.

    • C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ corresponding to the molecular weight (238.24) should be observable. Common fragmentation patterns would include the loss of water (-18) and the carboxyl group (-45).

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, reverse-phase HPLC is suitable. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol would provide excellent resolution.

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a versatile intermediate for synthesizing high-value pharmaceutical targets.

Precursor for Serotonin 5-HT₂A Receptor Agonists

The 2,5-dimethoxyphenyl moiety is a cornerstone of many classic and novel psychedelic compounds that act as agonists at the serotonin 5-HT₂A receptor.[3][9] There is a resurgence of clinical interest in these compounds for treating severe depression, post-traumatic stress disorder (PTSD), and addiction.[1][2]

This compound serves as an ideal starting point for creating novel analogues. The butanoic acid chain can be chemically modified and cyclized to introduce new heterocyclic systems (e.g., piperidines, pyrrolidines) attached to the core pharmacophore, allowing for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[2]

Drug_Development_Pathway cluster_mods Chemical Elaboration A 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic acid (CAS 1084-74-8) B Reduction of Ketone A->B Functional Group Manipulation C Amidation of Carboxylic Acid A->C Functional Group Manipulation D Cyclization Reactions B->D Intramolecular Reactions C->D Intramolecular Reactions F Piperidine Analogues D->F G Pyrrolidine Analogues D->G H Other Novel Heterocycles D->H E Further Functionalization I Selective 5-HT₂A Receptor Agonists E->I F->E G->E H->E J Therapeutics for Psychiatric Disorders I->J

Caption: Synthetic utility in CNS drug development.

Scaffold for Chalcone Synthesis and Other Biologically Active Molecules

The compound is also a precursor for the synthesis of chalcones and other related structures.[6] Chalcones are a class of compounds known for a wide array of biological activities, including:

  • Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[6]

  • Anti-inflammatory: The core structure is found in molecules that inhibit inflammatory pathways.[6]

  • Neuroprotective: Structural analogues have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[4]

The keto-acid functionality allows for reactions like Claisen-Schmidt condensation to form the characteristic chalcone backbone, or it can be used to build other heterocyclic systems like pyridazinones and thiazoles.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for innovation in medicinal chemistry and drug development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile functional groups, makes it an accessible and valuable intermediate. Its direct lineage to the 2,5-dimethoxyphenyl pharmacophore, central to the development of next-generation selective 5-HT₂A agonists, places it at the forefront of modern neuroscience research. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for researchers to leverage the full potential of this important compound.

References

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Mechanism of Action of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound, a molecule of significant interest to researchers in drug discovery and development. While direct studies on this specific compound are limited, its structural motifs—the 2,5-dimethoxyphenyl group and the γ-keto-acid chain—are well-characterized pharmacophores. This guide synthesizes existing literature on structurally related compounds to propose and explore three primary putative mechanisms of action: modulation of the serotonin 5-HT2A receptor, inhibition of kynurenine-3-monooxygenase (KMO), and dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For each proposed mechanism, we delve into the underlying biochemistry, structure-activity relationships, and provide detailed, field-proven experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogs.

Introduction and Chemical Profile

This compound is a synthetic organic compound featuring a 2,5-dimethoxyphenyl moiety linked to a four-carbon chain containing a ketone and a terminal carboxylic acid. The presence of these functional groups imparts a unique combination of electronic and steric properties that are likely to govern its interactions with biological targets. The synthesis of this class of compounds can be achieved through methods such as the Friedel-Crafts acylation of 2,5-dimethoxybenzene with succinic anhydride[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₅--INVALID-LINK--
Molecular Weight238.24 g/mol --INVALID-LINK--
AppearanceColorless crystalline solid--INVALID-LINK--
Melting Point100-104 °C--INVALID-LINK--
Boiling Point215 °C at 1 Torr--INVALID-LINK--

The unique structural characteristics of this compound make it a compelling candidate for investigation across multiple therapeutic areas. The following sections will explore the three most probable mechanisms of action based on a comprehensive review of the scientific literature on analogous compounds.

Putative Mechanism of Action I: Serotonin 5-HT2A Receptor Modulation

The 2,5-dimethoxyphenyl moiety is a cornerstone of many classical psychedelic compounds that act as agonists at the serotonin 5-HT2A receptor[2][3][4][5][6]. This G-protein coupled receptor is a key player in the central nervous system, modulating mood, perception, and cognition.

2.1. The Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a conformational change, leading to the coupling of Gαq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the diverse physiological and behavioral effects associated with 5-HT2A receptor activation.

G_protein_signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gαq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid (Putative Agonist) Ligand->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Proposed 5-HT2A Receptor Signaling Pathway.
2.2. Structure-Activity Relationship (SAR) Insights

The agonist activity of 2,5-dimethoxyphenyl compounds at the 5-HT2A receptor is highly dependent on the substitution pattern on the phenyl ring and the nature of the side chain. While the precise SAR for a γ-keto-acid derivative is not established, studies on related phenethylamines and piperidines provide valuable insights[2][3][4][5][6]. The methoxy groups at positions 2 and 5 are considered crucial for potent agonism. The substituent at the 4-position of the phenyl ring significantly influences potency and selectivity. The oxobutanoic acid side chain of our target compound introduces a significant deviation from the typical ethylamine or isopropylamine side chains of classical psychedelics, which will likely modulate its binding affinity and functional activity.

2.3. Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

  • Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor[7].

  • Radioligand: [³H]Ketanserin or --INVALID-LINK--DOI[8][9].

  • Non-specific binding control: Serotonin or a known high-affinity 5-HT2A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microfilter plates (GF/B)[8].

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, the test compound or vehicle, the radioligand, and the receptor membrane preparation.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium[9].

  • Terminate the binding reaction by rapid filtration through the microfilter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Putative Mechanism of Action II: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The kynurenine pathway is the primary metabolic route for tryptophan degradation. Kynurenine-3-monooxygenase (KMO) is a critical enzyme in this pathway, catalyzing the conversion of L-kynurenine to the neurotoxic 3-hydroxykynurenine[10][11][12]. Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid[11][13].

3.1. The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is a cascade of enzymatic reactions that metabolize tryptophan. A key branch point occurs at L-kynurenine, which can be converted by KMO to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid, or by kynurenine aminotransferases (KATs) to the neuroprotective kynurenic acid. By inhibiting KMO, the metabolic flux is redirected towards the production of kynurenic acid.

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) L_Kynurenine->KMO KATs Kynurenine Aminotransferases (KATs) L_Kynurenine->KATs 3HK 3-Hydroxykynurenine (Neurotoxic precursor) KMO->3HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KATs->Kynurenic_Acid Inhibitor 4-(Aryl)-4-oxobutanoic acids (Putative Inhibitor) Inhibitor->KMO Inhibits

Figure 2: The Kynurenine Pathway and the site of KMO inhibition.
3.2. Structure-Activity Relationship (SAR) Insights

Notably, 4-Aryl-4-oxobutanoic acids have been identified as a class of KMO inhibitors[]. The structural similarity of this compound to this class of inhibitors is striking. The aryl group and the oxobutanoic acid chain are key features for binding to the active site of KMO. The substitution pattern on the phenyl ring is expected to play a crucial role in determining the inhibitory potency.

3.3. Experimental Protocol: KMO Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of human KMO by monitoring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human KMO enzyme[15][16].

  • KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[15].

  • L-Kynurenine (substrate)[15].

  • NADPH (cofactor)[15].

  • Test compound: this compound.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or vehicle, and the KMO enzyme.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding L-kynurenine and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetically) for 10-15 minutes. The rate of NADPH consumption is proportional to KMO activity.

  • For control wells, use vehicle instead of the test compound. Blank wells should contain all components except the enzyme.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Putative Mechanism of Action III: Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Chalcones and related keto-acids are known to possess anti-inflammatory and analgesic properties[17][18][19][20][21]. These effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

4.1. The Arachidonic Acid Cascade in Inflammation

Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by two major enzymatic pathways. The COX pathway produces prostaglandins, which are key mediators of inflammation, pain, and fever. The LOX pathway generates leukotrienes, which are involved in chemotaxis and bronchoconstriction. Dual inhibition of COX and LOX is a desirable therapeutic strategy as it can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to selective COX inhibitors.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid COX_Enzymes Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis, Bronchoconstriction) LOX_Enzymes->Leukotrienes Inhibitor 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid (Putative Dual Inhibitor) Inhibitor->COX_Enzymes Inhibits Inhibitor->LOX_Enzymes Inhibits

Figure 3: The Arachidonic Acid Cascade and sites of COX/LOX inhibition.
4.2. Structure-Activity Relationship (SAR) Insights

The α,β-unsaturated ketone moiety present in many chalcones is a key structural feature for their anti-inflammatory activity. While this compound does not have this specific feature, the related γ-keto-acid scaffold can also exhibit inhibitory activity against COX and LOX enzymes. The nature and position of substituents on the aromatic ring significantly influence the potency and selectivity of inhibition.

4.3. Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against human COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or BioVision)[22][23].

  • Recombinant human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • COX Probe.

  • Test compound: this compound.

  • 96-well black microplate with a clear bottom.

  • Fluorometric microplate reader (Ex/Em = 535/587 nm).

Procedure:

  • Prepare serial dilutions of the test compound.

  • To each well of the 96-well plate, add the COX assay buffer, the COX probe, and the test compound or vehicle.

  • Add the COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically for 10-20 minutes. The increase in fluorescence is proportional to COX-2 activity.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This in vivo model is used to assess the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g).

  • 0.6% (v/v) acetic acid solution in normal saline.

  • Test compound: this compound.

  • Standard analgesic drug (e.g., Aspirin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

Procedure:

  • Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally (10 mL/kg) to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection[24].

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

  • A significant reduction in the number of writhes indicates analgesic activity.

This in vivo model is used to evaluate centrally acting analgesics.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)[25][26][27][28].

  • Test compound: this compound.

  • Standard analgesic drug (e.g., Morphine).

  • Vehicle.

Procedure:

  • Divide the animals into groups.

  • Measure the basal reaction time (latency) of each animal by placing it on the hot plate and recording the time until it shows signs of nociception (e.g., licking of the paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage[26].

  • Administer the vehicle, standard drug, or test compound.

  • At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction time.

  • An increase in the reaction time compared to the basal time and the vehicle control group indicates an analgesic effect.

Conclusion and Future Directions

This technical guide has outlined three plausible and scientifically-grounded mechanisms of action for this compound. The presence of the 2,5-dimethoxyphenyl moiety strongly suggests potential activity at serotonin 5-HT2A receptors, a hypothesis that can be rigorously tested using the provided binding assay protocol. Furthermore, its structural analogy to known 4-aryl-4-oxobutanoic acid-based KMO inhibitors points towards a potential role in neuroprotection via modulation of the kynurenine pathway. Finally, the general anti-inflammatory and analgesic properties of chalcones and related keto-acids suggest that this compound may exert its effects through the inhibition of COX and LOX enzymes.

It is crucial to emphasize that these proposed mechanisms are based on an analysis of structurally related compounds and require direct experimental validation for this compound. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses. Future research should focus on performing these assays to elucidate the primary mechanism(s) of action and to determine the potency and selectivity of this compound. Such studies will be instrumental in unlocking the therapeutic potential of this compound and guiding the development of novel therapeutics.

References

The Kynurenine Pathway Modulator: A Technical Guide to the Biological Activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, a synthetic compound of significant interest in medicinal chemistry. The primary focus of this document is to elucidate its role as a competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway. By shifting the balance of kynurenine pathway metabolites, this compound holds potential therapeutic value for a range of neurological disorders. This guide will detail the mechanism of action, provide a comprehensive structure-activity relationship (SAR) analysis within the context of related KMO inhibitors, and present detailed protocols for its synthesis and biological evaluation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic applications of this promising molecule.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the principal route of tryptophan metabolism in mammals, catabolizing over 95% of dietary tryptophan.[1] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites, some of which are neuroprotective, while others are potent neurotoxins. A critical juncture in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine, a reaction catalyzed by the enzyme Kynurenine-3-Monooxygenase (KMO).

The products downstream from KMO, including 3-hydroxykynurenine and quinolinic acid, are implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Huntington's disease, due to their excitotoxic and free-radical generating properties.[1] Conversely, a side branch of the pathway converts L-kynurenine into kynurenic acid, a neuroprotective agent that acts as an antagonist at the NMDA receptor.[1]

This dichotomy places KMO in a pivotal position as a therapeutic target. Inhibition of KMO is a promising strategy to rebalance the kynurenine pathway, decreasing the production of neurotoxic metabolites while simultaneously increasing the levels of neuroprotective kynurenic acid.[1][2] This has driven the search for potent and selective KMO inhibitors, a class of compounds to which this compound belongs. This guide will provide a detailed examination of its biological activity, with a focus on its potential as a modulator of the kynurenine pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological systems. The structural features of this compound, particularly the presence of methoxy groups on the aromatic ring, are known to influence its biological activity and reactivity.[2]

PropertyValue
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol [2]
CAS Number 1084-74-8
Appearance Colorless crystalline solid[2]
Melting Point 100-104 °C[2]
Boiling Point 215 °C at 1 Torr[2]
Density ~1.138 g/cm³[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction in organic chemistry involves the introduction of a ketone group into an aromatic system.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of the title compound from 2,5-dimethoxybenzene and succinic anhydride.

Materials:

  • 2,5-dimethoxybenzene

  • Succinic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxybenzene and succinic anhydride in dry dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice containing 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.

Synthesis 2,5-Dimethoxybenzene 2,5-Dimethoxybenzene Product This compound 2,5-Dimethoxybenzene->Product Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Biological Activity: Kynurenine-3-Monooxygenase Inhibition

The primary reported biological activity of this compound is the competitive inhibition of Kynurenine-3-Monooxygenase (KMO).[2] This enzyme, a flavin adenine dinucleotide (FAD)-dependent monooxygenase, is a key therapeutic target for neurodegenerative disorders.[3]

Mechanism of Action

By acting as a competitive inhibitor, this compound vies with the endogenous substrate, L-kynurenine, for binding to the active site of KMO. The structural similarity of the inhibitor to the substrate facilitates this interaction. The 4-oxobutanoic acid moiety is believed to align with the active site of the enzyme, while the 2,5-dimethoxyphenyl group engages in hydrophobic interactions with residues in the vicinity of the FAD-binding domain.[2] This dual interaction effectively blocks the substrate from binding and subsequent hydroxylation, thereby reducing the production of 3-hydroxykynurenine.[2]

KMO_Inhibition cluster_pathway Kynurenine Pathway Tryptophan Tryptophan L-Kynurenine L-Kynurenine Tryptophan->L-Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine L-Kynurenine->3-Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) L-Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic_Acid Multiple Steps Inhibitor 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic acid Inhibitor->L-Kynurenine Competitive Inhibition of KMO

Caption: Mechanism of KMO inhibition by the target compound.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound can be understood in the context of other known KMO inhibitors. The general pharmacophore for this class of inhibitors often includes an aromatic ring system and a carboxylic acid moiety, mimicking the structure of the natural substrate, L-kynurenine.

Potent KMO inhibitors such as Ro 61-8048 have demonstrated the importance of the aromatic portion of the molecule in achieving high-affinity binding.[1] The 2,5-dimethoxy substitution pattern on the phenyl ring of the title compound likely plays a crucial role in its interaction with the enzyme's active site, potentially through favorable hydrophobic and electronic interactions. The oxobutanoic acid side chain provides the necessary carboxylic acid group for binding, mirroring the alanine side chain of L-kynurenine.

Further optimization of this scaffold could involve modifications to the substitution pattern on the aromatic ring or alterations to the length and rigidity of the carboxylic acid side chain to enhance potency and selectivity.

Potential Therapeutic Applications and Future Directions

The ability of this compound to inhibit KMO and consequently modulate the levels of neuroactive kynurenine pathway metabolites suggests its potential as a lead compound for the development of therapeutics for a variety of disorders.

  • Neurodegenerative Diseases: By reducing the production of excitotoxic quinolinic acid and increasing neuroprotective kynurenic acid, KMO inhibitors are being actively investigated for the treatment of Huntington's disease, Alzheimer's disease, and Parkinson's disease.[3]

  • Inflammatory and Analgesic Effects: While direct evidence is limited, the modulation of the kynurenine pathway, which is closely linked to inflammation and pain signaling, suggests that this compound may possess anti-inflammatory and analgesic properties.[2]

  • Oncology: The kynurenine pathway is also implicated in cancer progression through its role in immune evasion. KMO inhibition is being explored as a potential strategy in immuno-oncology.[3]

Future research should focus on obtaining robust in vivo data to validate the therapeutic potential of this compound. This includes pharmacokinetic and pharmacodynamic studies, as well as efficacy testing in relevant animal models of disease. Furthermore, a comprehensive evaluation of its safety and toxicity profile is essential for its advancement as a clinical candidate.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for the in vitro and in vivo evaluation of the biological activity of this compound.

In Vitro KMO Inhibition Assay

This protocol describes a method for determining the inhibitory potency of the title compound on KMO using rat liver microsomes as the enzyme source.

Materials:

  • Rat liver microsomes

  • L-kynurenine

  • NADPH

  • This compound

  • Potassium phosphate buffer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, rat liver microsomes, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the production of 3-hydroxykynurenine using HPLC with UV detection.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

KMO_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mixture (Buffer, Microsomes, Inhibitor) Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Initiate Initiate with L-kynurenine & NADPH Pre-incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Calculate Calculate IC₅₀ HPLC->Calculate

Caption: Workflow for the in vitro KMO inhibition assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol outlines a common method for assessing the peripheral analgesic activity of a test compound in mice.

Materials:

  • Male albino mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Acetic acid solution (0.6% in saline)

  • Observation chambers

Procedure:

  • Acclimatize the mice to the laboratory environment.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a set pre-treatment time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Calculate the percentage of protection or analgesia for the test compound compared to the vehicle control group.

Conclusion

This compound presents a compelling profile as a modulator of the kynurenine pathway through its competitive inhibition of KMO. This activity positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for neurodegenerative and other diseases. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and researchers dedicated to advancing our understanding and application of this and related compounds.

References

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: A Technical Guide to a Promising Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation and neuronal function. A key enzyme in this pathway, kynurenine 3-monooxygenase (KMO), represents a high-value therapeutic target for a range of neurodegenerative and inflammatory diseases. By catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK), KMO plays a pivotal role in the balance between neurotoxic and neuroprotective branches of the pathway.[1][2][3] Inhibition of KMO is a promising strategy to decrease the production of downstream neurotoxins like 3-HK and quinolinic acid (QUIN) while shunting the pathway toward the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2][4] This guide provides a detailed technical overview of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a competitive inhibitor of KMO, exploring its mechanism, experimental characterization, and therapeutic potential.

The Kynurenine Pathway: A Critical Balancing Act

The metabolism of the essential amino acid tryptophan is predominantly routed through the kynurenine pathway (KP).[1][2] This complex cascade generates several neuroactive metabolites. The pathway diverges at the metabolite L-kynurenine (KYN), which can be metabolized by two different enzymes, leading to vastly different physiological outcomes.[3]

  • The Neurotoxic Branch: Kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme located on the outer mitochondrial membrane, hydroxylates KYN to form 3-hydroxykynurenine (3-HK).[5] Subsequent enzymatic steps lead to the production of the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist implicated in neuronal cell death.[1][2] Both 3-HK and QUIN are associated with oxidative stress and neuroinflammation, and their levels are elevated in neurodegenerative conditions like Huntington's and Alzheimer's disease.[1][4]

  • The Neuroprotective Branch: Alternatively, kynurenine aminotransferases (KATs), which are predominantly found in astrocytes, convert KYN into kynurenic acid (KYNA).[3] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, kainate), providing a neuroprotective effect by counteracting excitotoxicity.[2]

Under inflammatory conditions, pro-inflammatory cytokines upregulate KMO expression and activity, particularly in microglia, shifting the pathway's balance towards the production of neurotoxic metabolites.[2][3] Therefore, inhibiting KMO is a prime therapeutic strategy to rebalance the KP, reduce neurotoxicity, and enhance neuroprotection.[2][4]

Kynurenine_Pathway cluster_branches TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO KYN->KMO KAT KAT KYN->KAT KMO_Inhibitor 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid KMO_Inhibitor->KMO Inhibition ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK Hydroxylation QUIN Quinolinic Acid (QUIN) (Excitotoxic) ThreeHK->QUIN Further Metabolism KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA Transamination Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Prep_Reagents Prepare Buffers, Enzyme, and Inhibitor Dilutions Plate_Setup Pipette Reagents (Buffer, Inhibitor/Vehicle) into 96-well Plate Prep_Reagents->Plate_Setup Add_Enzyme Add KMO Enzyme (to Test & Control Wells) Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (Allows Inhibitor Binding) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction (Add L-Kyn + NADPH) Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance (340 nm) Kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates (ΔA340/min) Measure_Abs->Calc_Rate Calc_IC50 Plot Dose-Response Curve & Determine IC50 Calc_Rate->Calc_IC50

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of 4-(2,5-dimethoxyphenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety profiles. Within this context, derivatives of 4-(2,5-dimethoxyphenyl)butanoic acid emerge as a promising class of compounds. Drawing structural parallels to known anti-inflammatory agents and natural products, this guide posits a well-supported hypothesis for their anti-inflammatory activity and provides a comprehensive framework for their synthesis, in vitro validation, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in anti-inflammatory drug discovery.

Proposed Mechanism of Action: Targeting the Core Inflammatory Signaling Cascades

The inflammatory response at the cellular level is orchestrated by a complex network of signaling pathways. A key initiating event in many inflammatory conditions is the recognition of inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, by cell surface receptors like Toll-like receptor 4 (TLR4) on immune cells, particularly macrophages. This recognition triggers a downstream signaling cascade that culminates in the activation of two pivotal transcription factors: Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

The activation of NF-κB and MAPK pathways leads to the transcription and subsequent release of a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] These molecules are central to the propagation of the inflammatory response.

We hypothesize that 4-(2,5-dimethoxyphenyl)butanoic acid derivatives exert their anti-inflammatory effects by intervening in these critical signaling pathways. Specifically, it is proposed that these compounds inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB target genes.[2] Concurrently, these derivatives are predicted to suppress the phosphorylation of key MAPK family members, including p38, ERK, and JNK, further dampening the inflammatory signaling cascade.[1][4]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 NFkB_nuc NF-κB (p65/p50) Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) iNOS iNOS Proinflammatory_genes->iNOS COX2 COX-2 Proinflammatory_genes->COX2 Cytokines TNF-α, IL-6, IL-1β Proinflammatory_genes->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Synthesis of 4-(2,5-dimethoxyphenyl)butanoic Acid

The synthesis of the parent compound, 4-(2,5-dimethoxyphenyl)butanoic acid, can be achieved through a two-step process commencing with a Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, followed by the reduction of the resulting ketoacid.

Step 1: Friedel-Crafts Acylation to yield 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

This reaction involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

  • Materials: 1,4-dimethoxybenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), water.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1,4-dimethoxybenzene and succinic anhydride in nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ in portions with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

    • Separate the nitrobenzene layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization.

Step 2: Reduction of this compound to 4-(2,5-dimethoxyphenyl)butanoic acid

The keto group of the intermediate is reduced to a methylene group. Several methods can be employed, with the Wolff-Kishner reduction being a common choice for substrates that are stable under strongly basic conditions.[7][8]

  • Materials: this compound, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol (solvent).

  • Procedure:

    • In a flask equipped with a reflux condenser, add this compound, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to reflux for 1-2 hours.

    • Add KOH pellets to the mixture and continue to heat, allowing water and excess hydrazine to distill off.

    • Once the temperature of the reaction mixture reaches approximately 190-200°C, maintain it at this temperature for 3-4 hours.

    • Cool the reaction mixture, add water, and acidify with HCl.

    • Extract the product with an organic solvent, wash the organic layer with water, dry, and concentrate to yield 4-(2,5-dimethoxyphenyl)butanoic acid.

    • Further purification can be achieved by chromatography or recrystallization.

In Vitro Validation Workflow

To empirically validate the anti-inflammatory properties of 4-(2,5-dimethoxyphenyl)butanoic acid and its derivatives, a series of well-established in vitro assays are proposed. The murine macrophage cell line, RAW 264.7, serves as an excellent model system for these studies due to its robust inflammatory response to LPS.

1. Cell Culture and Cytotoxicity Assessment

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds.

  • Protocol:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-(2,5-dimethoxyphenyl)butanoic acid derivative for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the untreated control.

G start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound (Various Concentrations) seed->treat incubate Incubate for 24h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Determine Non-toxic Concentration Range read->analyze end End analyze->end

2. Nitric Oxide (NO) Production Assay

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Seed and treat RAW 264.7 cells as described for the NO production assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.

    • Briefly, the supernatant is added to antibody-coated microplates. After incubation and washing steps, a detection antibody and a substrate are added to produce a colorimetric signal.

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

G cluster_no Nitric Oxide Assay cluster_elisa Cytokine ELISA start Start seed Seed RAW 264.7 Cells start->seed pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess elisa Perform ELISA for TNF-α, IL-6, IL-1β collect->elisa read_no Read Absorbance (540 nm) griess->read_no analyze Analyze Data: Quantify Inhibition read_no->analyze read_elisa Read Absorbance (450 nm) elisa->read_elisa read_elisa->analyze end End analyze->end

Data Interpretation and Expected Outcomes

The quantitative data obtained from the in vitro assays should be compiled and analyzed to determine the efficacy of the 4-(2,5-dimethoxyphenyl)butanoic acid derivatives. The results can be summarized in a table for clear comparison.

Compound Concentration (µM)Cell Viability (%)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0 (LPS only)100 ± 50000
198 ± 415 ± 312 ± 210 ± 314 ± 4
1095 ± 645 ± 540 ± 635 ± 442 ± 5
5092 ± 575 ± 770 ± 865 ± 672 ± 7
Positive Control (e.g., Dexamethasone)99 ± 385 ± 480 ± 578 ± 582 ± 4

This table represents hypothetical data for illustrative purposes.

A successful lead compound would exhibit a dose-dependent inhibition of NO and pro-inflammatory cytokine production at non-toxic concentrations. The IC₅₀ values (the concentration required to inhibit 50% of the inflammatory response) can be calculated to quantify the potency of the derivatives.

Therapeutic Potential and Future Directions

The successful validation of the anti-inflammatory properties of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives in vitro would pave the way for further preclinical development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to identify the key structural features required for optimal activity and reduced toxicity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead candidates.

  • Target Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to confirm the modulation of the NF-κB and MAPK pathways and to identify any additional molecular targets.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of 4-Oxobutanoic Acid

The 4-oxobutanoic acid core, a seemingly simple bifunctional molecule, represents a remarkably versatile scaffold in the landscape of modern drug discovery and development. Its inherent chemical reactivity, stemming from the presence of both a ketone and a carboxylic acid, provides a rich platform for the synthesis of a diverse array of carbocyclic and heterocyclic structures.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the nuanced world of 4-oxobutanoic acid analogs. We will move beyond a mere cataloging of compounds to explore the causal relationships between their chemical structures and biological activities, providing not only the "what" but also the "why" that drives successful drug design. Our exploration will be grounded in field-proven insights, emphasizing the importance of robust experimental design and self-validating protocols to ensure the integrity and reproducibility of research findings.

The Central Role of 4-Oxobutanoic Acid in Biology: The GABA Shunt

To fully appreciate the therapeutic potential of its analogs, we must first understand the endogenous role of 4-oxobutanoic acid, also known as succinic semialdehyde. It is a critical intermediate in the metabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This metabolic pathway, known as the GABA shunt, bypasses two steps of the tricarboxylic acid (TCA) cycle and is essential for maintaining a balance between carbon and nitrogen metabolism.[2]

The GABA shunt consists of three key enzymatic steps:

  • Glutamate Decarboxylase (GAD): This cytosolic enzyme catalyzes the irreversible decarboxylation of glutamate to GABA.[3][4]

  • GABA Transaminase (GABA-T): GABA is transported into the mitochondria and converted to succinic semialdehyde.[3][4][5]

  • Succinic Semialdehyde Dehydrogenase (SSADH): Succinic semialdehyde is then oxidized by SSADH to succinate, which re-enters the TCA cycle.[3][4][5]

A deficiency in the SSADH enzyme leads to a rare and severe neurometabolic disorder known as SSADH deficiency.[6][7][8] In this condition, succinic semialdehyde accumulates and is subsequently reduced to γ-hydroxybutyric acid (GHB), a neuroactive compound with its own complex pharmacology.[6][7] This pathological consequence underscores the therapeutic potential of targeting enzymes within this pathway with rationally designed inhibitors.

GABA_Shunt_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD CO2 GABA_cytosol GABA GABA_mito GABA GABA_cytosol->GABA_mito Mitochondrial Transport GAD->GABA_cytosol GABA_T GABA Transaminase (GABA-T) GABA_mito->GABA_T α-ketoglutarate -> glutamate SSA Succinic Semialdehyde (4-Oxobutanoic Acid) SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH NAD+ -> NADH SSAR SSA Reductase SSA->SSAR NADPH -> NADP+ Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle GABA_T->SSA SSADH->Succinate GHB GHB SSAR->GHB

Figure 1: The GABA Shunt Pathway. This diagram illustrates the metabolic conversion of glutamate to succinate, highlighting the central role of 4-oxobutanoic acid (succinic semialdehyde) and the enzymatic steps involved. The dashed red lines indicate the alternative pathway leading to GHB formation in cases of SSADH deficiency.

Structure-Activity Relationships of 4-Oxobutanoic Acid Analogs in Oncology

The 4-oxobutanoic acid scaffold has proven to be a fertile ground for the development of novel anticancer agents. The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the core structure.

General SAR Observations for Anticancer Activity

Systematic modifications of the 4-oxobutanoic acid backbone have revealed several key trends for enhancing cytotoxic activity against various cancer cell lines:

  • Aromatic Substitutions: The introduction of aromatic or heteroaromatic rings at the 4-position is a common strategy to enhance anticancer potency. The nature and substitution pattern of these rings are critical for activity.

  • Lipophilicity: Increased lipophilicity often correlates with improved cytotoxic effects, likely due to enhanced cell membrane permeability.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as tetrazoles and isoxazolines, has been shown to yield compounds with significant anticancer activity.

Quantitative SAR Data for Anticancer Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-oxobutanoic acid analogs against various human cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships.

Compound Series Compound ID Modification Cancer Cell Line IC50 (µM) Reference
Tetrazole-Isoxazoline Hybrids4h-A549 (Lung Carcinoma)1.51[9]
4i-A549 (Lung Carcinoma)1.49[9]
4h-MDA-MB-231 (Breast Adenocarcinoma)2.83[9]
Oleoyl Hybrids of Natural AntioxidantsCompound 1-HTB-26 (Breast Cancer)< 50[9]
Compound 2-HTB-26 (Breast Cancer)< 50[9]
Compound 1-PC-3 (Prostate Cancer)< 50[9]
Compound 2-HepG2 (Hepatocellular Carcinoma)< 50[9]

Expert Insight: The low micromolar IC50 values for the tetrazole-isoxazoline hybrids against lung and breast cancer cell lines highlight the potential of incorporating nitrogen-rich heterocycles to enhance cytotoxicity. The rationale for testing against a panel of cell lines (e.g., A549, MDA-MB-231, PC-3, HepG2) is to assess the spectrum of activity and identify potential selectivity for certain cancer types.

4-Oxobutanoic Acid Analogs as Enzyme Inhibitors

The structural features of 4-oxobutanoic acid make it an ideal starting point for designing inhibitors of various enzymes implicated in disease.

Targeting Succinic Semialdehyde Dehydrogenase (SSADH)

Given the severe pathology of SSADH deficiency, the development of SSADH inhibitors has been a focus of research, primarily for studying the disease mechanism rather than therapeutic intervention. However, understanding the SAR of SSADH substrates and inhibitors provides valuable insights into the enzyme's active site. Studies on analogs of succinic semialdehyde have shown that the enzyme can accommodate modifications to the carboxylic acid group, such as esterification, although this can lead to substrate-dependent inhibition. Furthermore, cyclopropyl analogs have been used to probe the conformational requirements of the substrate at the active site, suggesting that an unfolded, transoid conformation is preferred.

Inhibition of Other Enzymes

Derivatives of 4-oxobutanoic acid have also been investigated as inhibitors of other enzymes:

  • Glycolic Acid Oxidase: 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as potent inhibitors of porcine liver glycolic acid oxidase. The introduction of lipophilic substituents at the 4-position was found to be crucial for inhibitory activity.

  • Diacylglycerol Lipase α (DAGLα): α-ketoheterocycles, which can be considered analogs of 4-oxobutanoic acid, have shown inhibitory activity against DAGLα. The SAR studies emphasized the importance of the heterocyclic scaffold and the nature of the acyl chain.

Experimental Protocols: A Self-Validating Approach

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols. As a Senior Application Scientist, I advocate for a "self-validating" approach, where every step is designed to minimize variability and includes appropriate controls.

General Workflow for SAR Studies

The following diagram outlines a comprehensive workflow for conducting SAR studies on 4-oxobutanoic acid analogs.

SAR_Workflow start Start: Define Biological Target and Rationale synthesis Synthesis of Analog Library (Systematic Structural Modifications) start->synthesis purification Purification and Characterization (e.g., NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro_screening data_analysis Data Analysis and SAR Determination (IC50/Ki Calculation, QSAR) in_vitro_screening->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification optimization Lead Optimization (Iterative Synthesis and Testing) lead_identification->optimization in_vivo_studies In Vivo Studies (Animal Models) lead_identification->in_vivo_studies optimization->synthesis Iterative Loop end End: Candidate Drug Selection in_vivo_studies->end

Figure 2: General Experimental Workflow for SAR Studies.
Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4-oxobutanoic acid analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.

Self-Validation Checkpoints:

  • Cell Density: Ensure a linear relationship between cell number and absorbance in a preliminary experiment.

  • Vehicle Control: The viability of the vehicle control should be set to 100%.

  • Positive Control: The positive control should consistently produce the expected cytotoxic effect.

  • Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times.

Synthesis Protocol: Preparation of 4-Aryl-4-Oxobutanoic Acids

A common route to synthesize 4-aryl-4-oxobutanoic acids is through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[3]

Principle: An aromatic ring is acylated by an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • Aromatic compound (e.g., benzene, toluene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ether

  • Anhydrous reaction setup (e.g., round-bottom flask with a reflux condenser and drying tube)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, reflux a mixture of the aromatic compound (e.g., 30 mL of benzene) and anhydrous aluminum chloride (0.10 M) on a water bath.

  • Addition of Succinic Anhydride: Add succinic anhydride (0.10 M) in small portions with continuous stirring.

  • Reflux: Continue stirring and heating for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Purification: The crude product can be purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified 4-aryl-4-oxobutanoic acid.

Expert Insight: The choice of the aromatic starting material directly influences the substituent at the 4-position of the resulting 4-oxobutanoic acid, allowing for the systematic exploration of SAR. The purity of the final compounds is critical for accurate biological evaluation and should be confirmed by techniques such as NMR and mass spectrometry.

Future Directions and Concluding Remarks

The 4-oxobutanoic acid scaffold continues to be a promising starting point for the discovery of novel therapeutic agents. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. In the absence of readily available experimental spectra in public databases, this guide leverages high-fidelity predictive modeling to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and structurally related molecules. Methodologies for spectral acquisition are detailed, and the predicted data is rigorously interpreted with support from established spectroscopic principles and comparisons with known compounds.

Introduction

This compound, a derivative of butanoic acid and dimethoxybenzene, represents a chemical scaffold of interest in medicinal chemistry and organic synthesis. Its structure combines an aromatic ketone, a carboxylic acid, and ether functionalities, suggesting a potential for diverse chemical interactions and biological activities. Accurate structural confirmation and purity assessment are paramount in the development of any chemical entity for research or therapeutic use. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight.

This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights into the correlation between its chemical structure and its spectral features.

Molecular Structure and Atom Numbering

The structural analysis in this guide is based on the following representation and atom numbering scheme for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol (¹H and ¹³C NMR)

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.35Doublet1HAr-H
~7.10Doublet of doublets1HAr-H
~6.90Doublet1HAr-H
~3.85Singlet3H-OCH₃
~3.80Singlet3H-OCH₃
~3.30Triplet2H-C(=O)-CH₂-
~2.80Triplet2H-CH₂-COOH

Interpretation:

  • The broad singlet in the downfield region (~11-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.

  • The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublet and doublet of doublets) arise from their coupling with neighboring aromatic protons.

  • Two sharp singlets around 3.80-3.85 ppm are assigned to the two methoxy groups. Their distinct chemical shifts are due to their different electronic environments on the aromatic ring.

  • The two triplets around 3.30 and 2.80 ppm correspond to the two methylene groups of the butanoic acid chain. The methylene group adjacent to the ketone is expected to be more deshielded (further downfield) than the one adjacent to the carboxylic acid.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~198C=O (ketone)
~178C=O (carboxylic acid)
~154Ar-C (C-OCH₃)
~153Ar-C (C-OCH₃)
~128Ar-C (C-C=O)
~124Ar-CH
~114Ar-CH
~113Ar-CH
~56.5-OCH₃
~56.0-OCH₃
~34-C(=O)-CH₂-
~28-CH₂-COOH

Interpretation:

  • The two signals at the lowest field (~198 and ~178 ppm) are assigned to the ketone and carboxylic acid carbonyl carbons, respectively.

  • The signals in the aromatic region (~113-154 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the electron-donating methoxy groups are shifted downfield.

  • The two distinct signals for the methoxy carbons (~56.0 and ~56.5 ppm) further confirm their different chemical environments.

  • The two aliphatic carbons of the butanoic acid chain appear in the upfield region (~28 and ~34 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (IR)
  • Sample Preparation: The spectrum can be obtained using a solid sample (KBr pellet or ATR) or a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3000MediumC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aromatic ketone)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250, ~1050StrongC-O stretch (ether)

Interpretation:

  • A very broad band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid dimer.

  • Two distinct, strong C=O stretching bands are expected: one around 1710 cm⁻¹ for the carboxylic acid and another around 1680 cm⁻¹ for the conjugated aromatic ketone.

  • The aromatic C=C stretching vibrations typically appear in the 1600-1500 cm⁻¹ region.

  • Strong absorptions around 1250 and 1050 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of the aryl ether groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (MS)
  • Sample Introduction: The sample can be introduced directly or via a chromatographic method like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for molecules with carboxylic acid groups.

  • Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted MS Data (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 238. The molecular formula is C₁₂H₁₄O₅.

  • Major Fragments:

    • m/z = 165: [CH₃O]₂C₆H₃CO⁺ (2,5-dimethoxybenzoyl cation) - This is expected to be a very prominent peak resulting from the cleavage of the bond between the carbonyl group and the adjacent methylene group.

    • m/z = 135: [CH₃O]C₆H₄CO⁺

    • m/z = 77: C₆H₅⁺ (phenyl cation)

    • m/z = 45: COOH⁺

M [M]⁺˙ m/z = 238 F1 m/z = 165 M->F1 - C₄H₅O₂ F4 m/z = 45 M->F4 - C₇H₇O₂ F2 m/z = 135 F1->F2 - CH₂O F3 m/z = 77 F2->F3 - CO

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide has presented a comprehensive spectroscopic analysis of this compound based on predicted data. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a foundational understanding of the structural characteristics of this molecule. While predicted data is a powerful tool in the absence of experimental spectra, it is recommended that these predictions be confirmed with empirical data when the compound becomes available for analysis. The information contained herein should serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Methodological & Application

Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This document provides a comprehensive guide to the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and organic synthesis. This guide delves into the underlying chemical principles, offers a detailed and field-tested experimental protocol, and provides essential characterization data to ensure the successful and safe execution of this synthesis.

Introduction and Significance

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. Its structure, featuring a dimethoxy-substituted phenyl ring and a keto-acid moiety, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery. Research has indicated that derivatives of this compound may exhibit a range of biological activities, including potential anti-inflammatory and analgesic properties. The dimethoxy substitution pattern can enhance the lipophilicity of derivative compounds, potentially improving their membrane permeability and bioavailability.

The primary and most efficient route for the synthesis of this target molecule is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction provides a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

Chemical Properties and Data

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1]
IUPAC Name This compound
CAS Number 1084-74-8
Appearance Colorless crystalline solid[1]
Melting Point 100-104 °C[1]
Boiling Point 215 °C at 1 Torr[1]

Reaction Mechanism: The Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond within the anhydride ring, leading to the formation of a highly reactive acylium ion electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This restores the aromaticity of the ring and yields the final product complexed with the Lewis acid.

  • Workup: The reaction mixture is treated with an aqueous acid to hydrolyze the aluminum chloride complex and liberate the desired this compound.

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization cluster_2 Step 4: Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion + 1,4-Dimethoxybenzene Dimethoxybenzene 1,4-Dimethoxybenzene Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic acid Product_Complex->Final_Product + H₂O/H⁺

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials:

  • 1,4-Dimethoxybenzene (hydroquinone dimethyl ether)

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃), powdered

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

  • Hexane

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 26.6 g (0.2 mol) of anhydrous aluminum chloride and 150 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: In a separate beaker, dissolve 13.8 g (0.1 mol) of 1,4-dimethoxybenzene and 10.0 g (0.1 mol) of succinic anhydride in 100 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the internal temperature of the reaction mixture below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. Stir the mixture until the ice has melted and the two layers are well-defined.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification - Recrystallization: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene. If the product does not readily crystallize upon cooling, add hexane dropwise until turbidity is observed, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry in a vacuum oven to a constant weight.

Synthesis_Workflow Experimental Workflow for Synthesis Start Reaction Setup (Inert Atmosphere) Reagents Charge AlCl₃ and DCM Cool to 0°C Start->Reagents Addition Dropwise addition of 1,4-dimethoxybenzene and succinic anhydride in DCM Reagents->Addition Reaction Stir at Room Temperature (2-3 hours) Addition->Reaction Workup Quench with Ice/HCl Extraction with DCM Reaction->Workup Purification Wash, Dry, and Evaporate Solvent Workup->Purification Final_Product Recrystallization from Toluene/Hexane Purification->Final_Product End Isolate and Dry Pure Product Final_Product->End

Caption: General experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the methylene protons of the butanoic acid chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methoxy carbons, and the methylene carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C-O stretches of the ether groups.

  • IR (KBr, cm⁻¹): ~3400-2500 (broad, O-H of carboxylic acid), ~1710 (C=O of carboxylic acid), ~1670 (C=O of ketone), ~1250 (C-O of ether).

  • ¹H NMR (CDCl₃, δ ppm): ~10-12 (br s, 1H, COOH), ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 6H, 2 x OCH₃), ~3.2 (t, 2H, -CH₂-CO-), ~2.8 (t, 2H, -CH₂-COOH).

  • ¹³C NMR (CDCl₃, δ ppm): ~200 (C=O, ketone), ~178 (C=O, acid), ~153 (Ar-C-O), ~125 (Ar-C), ~113-115 (Ar-C-H), ~56 (OCH₃), ~33 (-CH₂-CO-), ~28 (-CH₂-COOH).

Safety Precautions

The Friedel-Crafts acylation involves the use of hazardous materials and should be performed with appropriate safety measures in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride (AlCl₃): This substance is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with care, avoiding contact with skin and moisture. Always wear gloves and safety goggles when handling aluminum chloride.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood to avoid inhalation of vapors.

  • Succinic Anhydride: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Hydrochloric Acid (HCl): This is a highly corrosive acid. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reaction: The addition of aluminum chloride and the subsequent addition of the reactants can be exothermic. Proper cooling and controlled addition are crucial to prevent the reaction from becoming uncontrollable.

Conclusion

The Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride is a reliable and effective method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for further applications in medicinal chemistry and organic synthesis. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 2,5-Dimethoxybenzene with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the Friedel-Crafts acylation of 2,5-dimethoxybenzene with succinic anhydride to synthesize 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. This reaction is a cornerstone of electrophilic aromatic substitution, yielding a versatile keto-acid intermediate crucial for the synthesis of various biologically active molecules and fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, safety considerations, and product characterization.

Introduction: Significance and Applications

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching acyl groups to aromatic rings.[3][4] The acylation of 2,5-dimethoxybenzene with succinic anhydride is of particular interest due to the prevalence of the resulting this compound scaffold in medicinal chemistry. The two methoxy groups on the benzene ring significantly influence the compound's biological activity and reactivity.[1]

The product of this reaction serves as a key building block in the synthesis of more complex organic molecules.[1] Notably, derivatives of this keto-acid have been investigated for their potential as anti-inflammatory agents.[1][2] The presence of both a ketone and a carboxylic acid functional group allows for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of novel pharmaceutical candidates.[1][5]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][6] The key steps, outlined below, involve the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring of 2,5-dimethoxybenzene.

Step 1: Formation of the Acylium Ion

Succinic anhydride reacts with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, facilitating the cleavage of the C-O bond and generating the electrophilic acylium cation.[7][8] This species is resonance-stabilized.[4]

Step 2: Electrophilic Attack

The electron-rich 2,5-dimethoxybenzene, activated by the two electron-donating methoxy groups, acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

Step 3: Rearomatization

A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[3] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[3][6]

Step 4: Aqueous Workup

An aqueous workup is necessary to decompose the aluminum chloride complex with the ketone product and to protonate the carboxylate, yielding the final this compound.[3][9]

Visualizing the Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + 2,5-Dimethoxybenzene Dimethoxybenzene 2,5-Dimethoxybenzene Product_Complex Ketone-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(2,5-dimethoxyphenyl) -4-oxobutanoic acid Product_Complex->Final_Product Aqueous Workup Experimental_Workflow A 1. Setup & Reagent Charging - Assemble dry glassware under N₂. - Add DCM and AlCl₃ to flask. - Cool to 0-5 °C. B 2. Addition of Reactants - Dissolve succinic anhydride in DCM. - Add dropwise to AlCl₃ suspension. - Dissolve 2,5-dimethoxybenzene in DCM. - Add dropwise to reaction mixture. A->B C 3. Reaction - Allow to warm to room temperature. - Stir for 2-3 hours. - Monitor progress by TLC. B->C D 4. Workup - Pour mixture onto ice/HCl. - Decompose AlCl₃ complex. - Separate organic layer. C->D E 5. Extraction & Washing - Extract aqueous layer with DCM. - Combine organic layers. - Wash with water and brine. D->E F 6. Isolation & Purification - Dry over Na₂SO₄. - Filter and concentrate via rotary evaporation. - Recrystallize crude product. E->F G 7. Analysis - Obtain mass and calculate yield. - Characterize by NMR, IR, and melting point. F->G

References

Protocol for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid: Protocol and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable keto-acid intermediate in organic synthesis and drug development. The primary synthetic pathway detailed is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride. This document offers an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and a troubleshooting guide to support researchers in achieving high-yield, high-purity synthesis.

Introduction and Significance

This compound is a key building block in the synthesis of more complex organic molecules. Its structural features, including a carboxylic acid and a ketone moiety attached to a dimethoxy-substituted phenyl ring, make it a versatile precursor for various pharmaceutical compounds and research chemicals.[1] The methoxy groups on the aromatic ring enhance its reactivity and can influence the biological activity and pharmacokinetic properties of its derivatives, making it a compound of interest in medicinal chemistry.[1] Potential applications of structurally similar compounds include the development of anti-inflammatory and analgesic agents.[1]

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This guide focuses on a well-established protocol utilizing 1,4-dimethoxybenzene and succinic anhydride as starting materials.

Reaction Mechanism and Principles

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[2] The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of a C-O bond to generate a highly reactive and resonance-stabilized acylium ion. This ion serves as the potent electrophile in the reaction.[3]

  • Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile. The methoxy groups are strong activating groups, directing the electrophilic attack to the ortho and para positions. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Restoration of Aromaticity and Catalyst Complexation: A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring. The ketone product formed immediately complexes with the AlCl₃ catalyst, rendering it inactive. For this reason, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[5]

  • Hydrolysis (Work-up): The final step involves an aqueous work-up, typically with ice and hydrochloric acid, to hydrolyze the aluminum-ketone complex and protonate the carboxylate, yielding the final product, this compound.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-DimethoxybenzeneReagent Grade, ≥99%Sigma-Aldrich
Succinic AnhydrideReagent Grade, ≥99%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, Powder, ≥99%Sigma-AldrichHighly hygroscopic. Handle under inert atmosphere.
NitrobenzeneAnhydrous, ≥99%Sigma-AldrichCaution: Toxic and carcinogenic. Use in a fume hood.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCorrosive.
Dichloromethane (CH₂Cl₂)ACS GradeVWRFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying.
Deionized Water
Ice
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a stopper. Ensure all glassware is thoroughly dried to prevent premature reaction of the AlCl₃.

  • Reagent Charging: In a chemical fume hood, charge the flask with 1,4-dimethoxybenzene (13.8 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol). Add 150 mL of anhydrous nitrobenzene as the solvent.

  • Catalyst Addition: Cool the stirred mixture in an ice bath to approximately 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (29.3 g, 0.22 mol) over 30 minutes. The addition is exothermic and will cause the evolution of HCl gas. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the flask again in an ice bath. Cautiously pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). This step should be performed slowly and with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with 10% HCl (2 x 100 mL), followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane and nitrobenzene under reduced pressure (a Kugelrohr or short-path distillation apparatus is effective for removing the high-boiling nitrobenzene).

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a crystalline solid.[7]

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Charge Flask with 1,4-Dimethoxybenzene, Succinic Anhydride, & Nitrobenzene B Cool Mixture to 0-5 °C A->B C Add Anhydrous AlCl₃ (Portion-wise) B->C D Stir at Room Temp for 12-20 hours C->D E Quench Reaction on Ice/HCl D->E After Reaction Completion F Extract with Dichloromethane E->F G Wash & Dry Organic Layer F->G H Remove Solvent (Rotary Evaporation) G->H I Recrystallize Crude Solid H->I J Obtain Pure Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides a summary of the reactants and expected product yield for the described protocol.

ParameterCompound NameMolar Mass ( g/mol )Moles (mol)Mass / Volume
Aromatic Substrate 1,4-Dimethoxybenzene138.160.113.8 g
Acylating Agent Succinic Anhydride100.070.110.0 g
Catalyst Aluminum Chloride133.340.2229.3 g
Solvent Nitrobenzene123.11-150 mL
Product This compound238.240.1 (Theoretical)23.8 g (Theoretical)
Expected Yield ---~75-85%

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8] It can cause severe burns to the skin, eyes, and respiratory tract.[9] Always handle in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Nitrobenzene: Toxic, a suspected carcinogen, and can be absorbed through the skin.[11] It may cause damage to organs through prolonged exposure.[11] All operations involving nitrobenzene must be conducted in a well-ventilated chemical fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. The work-up procedure generates HCl gas and should be performed in a fume hood.

  • General Precautions: The overall reaction is exothermic and releases HCl gas. Ensure adequate ventilation and have appropriate quenching materials and spill kits available.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive (hydrated) aluminum chloride.Use freshly opened, anhydrous AlCl₃. Ensure all glassware is completely dry.
Insufficient reaction time or temperature.Monitor the reaction by TLC to confirm completion. If needed, gently heat the reaction (e.g., to 40-50 °C) or extend the reaction time.
Formation of Side Products Polysubstitution or isomerization.Maintain a low reaction temperature during catalyst addition. Ensure correct stoichiometry of reactants.
Difficult Work-up Incomplete hydrolysis of the aluminum complex.Ensure sufficient ice and HCl are used for quenching. Stir vigorously for an extended period during work-up.
Oily Product / Fails to Crystallize Presence of impurities (e.g., residual solvent).Ensure complete removal of nitrobenzene under vacuum. Try different recrystallization solvents or purify via column chromatography.

References

HPLC analysis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid.

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound serves as a versatile scaffold in medicinal chemistry, with potential applications in the development of novel anti-inflammatory and analgesic agents[1]. Accurate quantification is critical for purity assessment, stability studies, and quality control in drug development. The described method utilizes a C18 stationary phase with an acidic mobile phase to ensure excellent peak symmetry and reproducibility. This guide provides a detailed protocol, the scientific rationale behind the method development, and system suitability criteria to ensure trustworthy and accurate results for researchers and drug development professionals.

Introduction and Scientific Rationale

This compound is an organic compound featuring a dimethoxyphenyl group, a ketone, and a carboxylic acid moiety[1]. The presence of both hydrophobic (the aromatic ring) and ionizable (the carboxylic acid) functional groups presents a specific challenge for chromatographic analysis.

The primary goal in developing an HPLC method for this analyte is to achieve a sharp, symmetrical peak with a stable retention time. This is accomplished by controlling the hydrophobic interactions with the stationary phase and the ionization state of the analyte.

  • Chromatographic Mode Selection: Reversed-phase chromatography is the chosen mode due to the significant hydrophobicity of the dimethoxyphenyl ring. A non-polar stationary phase (like C18) will effectively retain the molecule, allowing for separation from more polar impurities.

  • Control of Analyte Ionization: The butanoic acid group is acidic and will be partially or fully ionized at neutral pH. In a reversed-phase system, this leads to a mixture of charged (more polar) and uncharged (less polar) species, resulting in poor peak shapes such as fronting or severe tailing[2][3]. To overcome this, the mobile phase must be acidified. By lowering the mobile phase pH to a value at least two units below the analyte's pKa, the carboxylic acid is forced into its neutral, protonated form[2][4]. This single, less polar form interacts consistently with the C18 stationary phase, yielding sharp, symmetrical peaks and stable retention[5]. A pH of 2.5 is selected for this method to ensure complete suppression of ionization.

  • Wavelength Selection: The analyte possesses two primary chromophores: the ketone and the dimethoxyphenyl ring system. Aromatic systems exhibit strong absorbance in the UV region[6]. The dimethoxy-substituted benzene ring is expected to have a significant absorbance maximum (λmax) around 254 nm, providing high sensitivity for detection.

Physicochemical Properties of the Analyte

A summary of the key properties of this compound is essential for understanding the method's foundation.

PropertyValueSource
Chemical Structure Chemical structure of this compound[7]
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [8]
Appearance Colorless crystalline solid[1]
Key Functional Groups Carboxylic Acid, Ketone, Phenyl EtherN/A
Solubility Soluble in organic solvents like alcohol, ether, and benzene.[9] The methoxy groups may enhance solubility.[1][1][9]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
CategoryItem
Instrumentation HPLC system with a UV/Vis or Photodiode Array (PDA) detector, analytical balance, pH meter, volumetric flasks, pipettes, sonicator.
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).
Chemicals & Reagents This compound reference standard, Acetonitrile (HPLC Grade), Water (HPLC Grade), Orthophosphoric Acid (ACS Grade).
Reagent Preparation
  • Mobile Phase Preparation (pH 2.5):

    • Prepare a 20 mM Potassium Phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer solution to 2.5 using concentrated orthophosphoric acid.

    • The final mobile phase is a mixture of this pH 2.5 buffer and acetonitrile. For this isocratic method, a typical starting composition is 60:40 (v/v) Buffer:Acetonitrile .

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

  • Diluent Preparation:

    • Prepare the diluent by mixing the mobile phase buffer and acetonitrile in the same ratio as the mobile phase (60:40 v/v). This is crucial to prevent peak distortion due to solvent mismatch[10].

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution:

    • Accurately weigh the sample material.

    • Dissolve and dilute it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the optimized instrumental conditions.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and efficiency for aromatic compounds.
Mobile Phase Isocratic: 60% (20 mM Phosphate Buffer, pH 2.5) : 40% AcetonitrileThe acidic pH suppresses carboxyl ionization for better peak shape.[2][3] The ACN ratio is optimized for an appropriate retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Detection Wavelength 254 nmCorresponds to a high absorbance region for the dimethoxyphenyl chromophore, ensuring good sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Analysis Workflow and System Suitability

The following diagram illustrates the complete analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute in Diluent A->B C Filter Sample (0.45 µm) B->C D Equilibrate System with Mobile Phase C->D E Inject Blank (Diluent) D->E F System Suitability (SST Injections) E->F G Inject Standards & Samples F->G H Peak Integration & Identification G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J K Generate Report J->K

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

To ensure the trustworthiness and validity of the results, system suitability must be established before running samples. This is achieved by making five replicate injections of a working standard solution (e.g., 25 µg/mL).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates tailing, often due to silanol interactions or improper mobile phase pH.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Measures the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase delivery.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject a blank (diluent) to confirm the absence of interfering peaks.

  • Perform five replicate injections of the SST standard.

  • Verify that all SST criteria are met before proceeding with the analysis of standards and samples.

Expected Results and Troubleshooting

Upon analysis, a successful injection should yield a sharp, symmetrical peak for this compound at a stable retention time. The exact retention time will depend on the specific column and system but should be in the range of 3-10 minutes with the proposed method.

ProblemPotential CauseSuggested Solution
Peak Tailing (T > 1.5) Mobile phase pH is too high, leading to partial ionization.Ensure mobile phase pH is accurately adjusted to 2.5.
Secondary interactions with column silanols.Use a modern, end-capped C18 column.
Shifting Retention Times Inconsistent mobile phase composition or column temperature.Ensure mobile phase is well-mixed and degassed. Verify column oven is at the set temperature.
Low Signal / Sensitivity Incorrect detection wavelength.Use a PDA detector to scan the peak and confirm the λmax is near 254 nm.
Sample concentration is too low.Prepare a more concentrated sample or increase injection volume cautiously.

Conclusion

The isocratic RP-HPLC method detailed in this application note provides a simple, robust, and reliable approach for the quantitative analysis of this compound. By employing a C18 column and an acidic mobile phase to control the analyte's ionization state, this method achieves excellent peak shape and reproducibility. The inclusion of rigorous system suitability criteria ensures that the generated data is trustworthy, making this protocol highly suitable for quality control and research applications in the pharmaceutical industry.

References

Developing an HPLC method for 4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development and Validation of a Robust HPLC Method for the Analysis of 4-Oxobutanoic Acid Derivatives

Authored by: A Senior Application Scientist
Publication Date: January 6, 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-oxobutanoic acid and its derivatives. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a pivotal intermediate in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] The accurate quantification of these compounds is crucial for research into metabolic disorders, neuroscience, and for the quality control of pharmaceuticals.[2] This guide navigates the inherent challenges of analyzing these polar, low molecular weight compounds, offering a systematic approach to method development, from initial analyte characterization to full method validation in accordance with ICH guidelines.[3][4] We present two primary protocols: a widely accessible reversed-phase HPLC method with UV detection following pre-column derivatization, and a highly sensitive and specific LC-MS/MS method.

Introduction: The Analytical Challenge of 4-Oxobutanoic Acid Derivatives

4-Oxobutanoic acid and its analogues are short-chain keto acids that play a significant role in cellular metabolism. Their chemical nature—high polarity, low molecular weight, and lack of a strong native chromophore—presents a considerable challenge for traditional reversed-phase HPLC analysis.[5][6][7] Key analytical hurdles include:

  • Poor Retention: The hydrophilic nature of these molecules leads to minimal interaction with non-polar C18 stationary phases, resulting in poor retention and co-elution with the solvent front.[6][8]

  • Low UV Sensitivity: The absence of a significant UV-absorbing functional group makes direct UV detection insensitive and impractical for trace-level quantification.[2][7]

  • Volatility Issues for GC: These compounds are non-volatile, necessitating derivatization to increase their thermal stability and volatility for gas chromatography (GC) analysis.[2][9]

To overcome these challenges, a strategic approach to method development is essential. This guide will detail the rationale behind the selection of chromatographic conditions and detection methods to achieve a robust and reliable analytical method.

Strategic HPLC Method Development

The development of a successful HPLC method for 4-oxobutanoic acid derivatives hinges on a logical, stepwise process that addresses the inherent analytical challenges. The following workflow outlines the key decision-making stages.

MethodDevelopmentWorkflow Analyte Analyte Characterization (4-Oxobutanoic Acid) Objective Define Analytical Objective (Quantification, Purity) Analyte->Objective Detection Detection Method Selection Objective->Detection UV_Method HPLC-UV Method Path Detection->UV_Method Accessibility & Cost MS_Method LC-MS/MS Method Path Detection->MS_Method High Sensitivity & Selectivity Derivatization Pre-Column Derivatization (e.g., with 2,4-DNPH) UV_Method->Derivatization Column_MS Column Selection (RP-C18 or HILIC) MS_Method->Column_MS Column_UV Column Selection (RP-C18) Derivatization->Column_UV MobilePhase_UV Mobile Phase Optimization (Gradient, pH) Column_UV->MobilePhase_UV Validation Method Validation (ICH Q2(R2)) MobilePhase_UV->Validation MobilePhase_MS Mobile Phase Optimization (Volatile Buffers) Column_MS->MobilePhase_MS MobilePhase_MS->Validation

Caption: A workflow diagram illustrating the key decision points in HPLC method development for 4-oxobutanoic acid derivatives.

Choosing the Right Separation Mode

While several chromatographic modes can be employed for organic acid analysis, including anion exchange and ion exclusion, reversed-phase (RP) chromatography remains the most common due to its versatility and the wide availability of columns.[10][11] The primary challenge in RP-HPLC is achieving adequate retention for polar analytes.[6]

  • Ion Suppression Reversed-Phase: By lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid group, the analyte is maintained in its neutral, protonated form.[6][12] This increases its hydrophobicity and, consequently, its retention on a non-polar stationary phase.[6] This is the most straightforward approach for retaining 4-oxobutanoic acid on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[13][14][15] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13] Water acts as the strong eluting solvent.[15] HILIC can provide orthogonal selectivity compared to reversed-phase, which is beneficial for resolving complex mixtures.[13]

Detection Strategy: To Derivatize or Not?

The choice of detector is critical and is often dictated by the required sensitivity of the assay.

  • UV Detection with Derivatization: For routine analysis where high sensitivity is not paramount, UV detection is a cost-effective option.[2] Since 4-oxobutanoic acid lacks a strong chromophore, pre-column derivatization is necessary to attach a UV-active label to the molecule.[2][7] Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde/keto group to form a stable hydrazone that can be detected at higher wavelengths with good sensitivity.[16][17]

  • Mass Spectrometry (MS) Detection: For applications requiring high sensitivity and selectivity, such as analyzing biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][9] MS detection can often quantify the underivatized molecule, simplifying sample preparation.[9] It provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.[1]

Protocol 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)

This protocol details a robust method using a standard C18 column with UV detection, made possible by pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocol

Step 1: Preparation of Reagents and Standards

  • DNPH Derivatizing Reagent: Dissolve 50 mg of 2,4-dinitrophenylhydrazine in 10 mL of acetonitrile. Add 1 mL of concentrated hydrochloric acid. Caution: DNPH is potentially explosive when dry and should be handled with care.

  • Standard Stock Solution: Accurately weigh 10 mg of 4-oxobutanoic acid reference standard and dissolve in 10 mL of 50:50 acetonitrile:water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Step 2: Sample and Standard Derivatization

  • To 100 µL of each standard and sample solution, add 200 µL of the DNPH derivatizing reagent.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • Allow the mixture to cool to room temperature.

  • Add 700 µL of mobile phase A to bring the total volume to 1 mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Step 3: HPLC Instrumentation and Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump HPLC system with a DAD or VWD detector is suitable.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for the hydrophobic DNPH derivative.[17]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH ensures the carboxylic acid group is protonated, improving peak shape.[13][18]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[11]
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70% B; 17-18 min: 70-30% B; 18-25 min: 30% BA gradient is used to effectively elute the derivatized analyte and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.[19]
Detection Wavelength 360 nmThe DNPH derivative exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.[19]

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

This protocol is ideal for the analysis of 4-oxobutanoic acid derivatives in complex matrices like biological fluids, offering superior sensitivity and specificity without the need for derivatization.

Experimental Protocol

Step 1: Sample Preparation

  • Standard Preparation: Prepare a stock solution of 4-oxobutanoic acid in water. Serially dilute to create calibration standards.

  • Sample Clean-up (for biological samples): To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₄-labeled 4-oxobutanoic acid).[17]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Step 2: LC-MS/MS Instrumentation and Conditions

ParameterConditionRationale
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)A UPLC system provides better resolution and faster run times.[20]
Mass Spectrometer Triple Quadrupole (e.g., Sciex 5500, Agilent 6470)Essential for quantitative analysis using Multiple Reaction Monitoring (MRM).
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)HILIC provides excellent retention for the polar underivatized analyte.[13]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Volatile buffer, compatible with mass spectrometry.[6]
Mobile Phase B AcetonitrileOrganic component for HILIC separation.
Gradient Elution High percentage of organic solvent initially, decreasing over the run to elute the polar analyte.Typical for HILIC separations.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is suitable for polar analytes, and negative mode is effective for carboxylic acids.[1][9]
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z)Specific transitions for 4-oxobutanoic acid and the internal standard need to be determined by infusion.

Method Validation: Ensuring Trustworthiness and Reliability

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[3][21] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][22][23]

Key Validation Parameters

The following table summarizes the essential parameters for validating a quantitative HPLC method.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix components).[4][21]The analyte peak should be free from interference at its retention time in blank and placebo samples. Peak purity should be confirmed by DAD or MS.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4][21]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3]Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.[21] Assessed by spike recovery experiments at different concentrations.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][24]The results should remain within the acceptance criteria when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied.

Conclusion

The analysis of 4-oxobutanoic acid and its derivatives by HPLC, while challenging, can be achieved with a high degree of accuracy and reliability through a systematic method development approach. For broad applicability, a reversed-phase HPLC method with UV detection following derivatization with DNPH offers a robust solution. For applications demanding higher sensitivity and specificity, an LC-MS/MS method, particularly one employing HILIC, is the superior choice. The validation of the chosen method according to ICH guidelines is a non-negotiable final step to ensure the integrity and trustworthiness of the generated data, making it suitable for use in regulated environments and advanced scientific research.

References

Application Note & Protocols: Characterizing Enzyme Inhibition using 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a versatile organic compound whose structural features make it a compelling candidate for enzyme inhibition studies, particularly within metabolic pathways.[1] Its core structure, containing a butanoic acid chain, bears a significant resemblance to key intermediates of the tricarboxylic acid (TCA) cycle, such as succinate and α-ketoglutarate. This structural analogy strongly suggests its potential as an inhibitor for critical metabolic enzymes like Succinate Dehydrogenase (SDH) and α-Ketoglutarate Dehydrogenase (α-KGDH).[2][3] Furthermore, literature has identified it as a competitive inhibitor of Kynurenine-3-Hydroxylase, highlighting its potential utility in neuropharmacology and immunology research.[1] The study of enzyme inhibitors is a cornerstone of drug discovery, providing essential tools to probe disease mechanisms and develop novel therapeutics.[4] This document provides a comprehensive scientific rationale and detailed, self-validating protocols for utilizing this compound to determine inhibitor potency (IC₅₀) and elucidate the mechanism of action (MOA) against these key enzyme targets.

Part 1: Scientific Rationale & Target Selection

The Principle of Structural Analogy

The predictive power of medicinal chemistry often begins with structural comparisons. The molecule this compound (hereafter referred to as DPOBA) is a prime example. Its chemical architecture is a hybrid of a phenyl ring and a 4-oxobutanoic acid moiety. This latter component is structurally analogous to key metabolites, suggesting it may function as a competitive inhibitor by occupying the active site of enzymes that bind these substrates.

  • Similarity to Succinate: The butanoic acid portion of DPOBA resembles succinate, the natural substrate for Succinate Dehydrogenase (SDH, or Complex II of the electron transport chain).[3]

  • Similarity to α-Ketoglutarate: The presence of a ketone at the 4-position creates a structure analogous to α-ketoglutarate, the substrate for the α-Ketoglutarate Dehydrogenase complex (α-KGDH).[2]

Inhibition of these enzymes has profound physiological consequences. SDH and α-KGDH are central hubs in cellular metabolism, linking the TCA cycle to oxidative phosphorylation for ATP production.[5][6] Dysregulation of these enzymes is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making their inhibitors valuable research tools and potential therapeutic leads.[3][7][8]

Key Enzyme Targets and Metabolic Context

To effectively design an inhibition assay, understanding the enzyme's role is paramount.

  • Succinate Dehydrogenase (SDH): As the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, SDH catalyzes the oxidation of succinate to fumarate.[3][6] Its inhibition disrupts cellular respiration and can lead to the accumulation of succinate, an oncometabolite that can drive tumorigenesis.[3][6]

  • α-Ketoglutarate Dehydrogenase (α-KGDH): This mitochondrial enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the TCA cycle.[2] Reduced α-KGDH activity is a feature of several neurodegenerative disorders and leads to impaired mitochondrial function.[7][8]

The diagram below illustrates the central position of these enzymes in the TCA cycle and the putative points of inhibition by DPOBA.

TCA_Cycle_Inhibition Figure 1: TCA Cycle and Putative DPOBA Inhibition Sites Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG:e->SuccinylCoA:w NAD⁺→NADH aKGDH α-KGDH aKG->aKGDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate:e->Fumarate:w FAD→FADH₂ SDH SDH (Complex II) Succinate->SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺→NADH Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate aKGDH->SuccinylCoA SDH->Fumarate DPOBA DPOBA (Inhibitor) DPOBA->aKGDH DPOBA->SDH

Caption: Putative inhibition of TCA cycle enzymes by DPOBA.

Part 2: Assay Development & Design Principles

A successful inhibition assay is built on a foundation of careful planning and optimization. The protocols provided below are robust starting points, but the underlying principles are universal.

Critical Pre-Experimental Considerations
  • Reagent Quality: Use highly purified enzyme preparations. Contaminating activities can confound results.[9] Ensure the substrate and DPOBA are of high purity (≥95%).

  • DPOBA Solubility and Vehicle Controls: DPOBA is sparingly soluble in water but soluble in organic solvents like DMSO.[10] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Crucially, all assays must include a "vehicle control" containing the same final concentration of DMSO as the inhibitor-treated wells. [11] This normalizes for any solvent effects on enzyme activity. The final DMSO concentration in the assay should typically be kept below 1% (v/v).

  • Assay Format Selection: The choice of detection method depends on the enzyme's reaction.

    • Spectrophotometric: Ideal for reactions that produce or consume chromophores, such as NADH (absorbance at 340 nm).[12]

    • Fluorometric: Offers higher sensitivity for reactions that can be coupled to a fluorescent reporter.[12]

    • Coupled Assays: If the primary reaction is difficult to monitor, its product can be used as a substrate for a second, easily measurable "reporter" enzyme.[13]

  • Establishing Initial Velocity Conditions: To obtain meaningful kinetic data, measurements must be taken during the initial, linear phase of the reaction.[9][14] At this stage, substrate concentration is not yet limiting, and the reaction rate is directly proportional to enzyme activity. To determine this, perform a time-course experiment at various enzyme concentrations.[9] The optimal condition is one where less than 10-15% of the substrate is consumed within the measurement window.

General Assay Development Workflow

The following workflow provides a logical progression for characterizing a novel inhibitor like DPOBA.

Assay_Workflow Figure 2: General Workflow for Enzyme Inhibition Studies A 1. Assay Optimization - Determine optimal pH, Temp - Establish linear range (Enzyme/Time) B 2. Substrate Kinetics (Km/Vmax) - Vary substrate concentration - Determine Michaelis-Menten constant (Km) A->B Establishes baseline C 3. IC50 Determination - Fixed enzyme & substrate ([S] ≤ Km) - Titrate inhibitor (DPOBA) - Include Vehicle & Positive Controls B->C Informs [S] for IC50 D 4. Mechanism of Action (MOA) Study - Create matrix of [Substrate] and [Inhibitor] - Measure initial velocities C->D Confirms potency E 5. Data Analysis & Interpretation - Plot Lineweaver-Burk or Dixon plots - Determine Ki and inhibition type D->E Provides kinetic data

Caption: A logical workflow for characterizing an enzyme inhibitor.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies. They are designed for a 96-well microplate format for higher throughput but can be adapted to single cuvettes.

Protocol 1: IC₅₀ Determination for Succinate Dehydrogenase (SDH) Inhibition

This assay measures the activity of SDH (Complex II) in isolated mitochondria by monitoring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • SDH Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Substrate: 200 mM Sodium Succinate stock

  • Inhibitor: 10 mM DPOBA in 100% DMSO

  • Positive Control: 100 mM Malonate in water (a known competitive SDH inhibitor)[3]

  • Detection Reagent: 5 mg/mL MTT in PBS

  • Solubilizing Solution: 10% SDS in 0.01 M HCl

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Reagent Preparation:

    • Thaw isolated mitochondria on ice. Dilute in ice-cold SDH Assay Buffer to a final concentration that gives a linear reaction rate for at least 15-20 minutes (pre-determined during assay optimization).

    • Prepare a serial dilution of DPOBA in DMSO, then dilute each concentration into SDH Assay Buffer. For an 8-point curve, you might aim for final assay concentrations from 100 µM down to 0.1 µM. Remember to prepare a vehicle control with DMSO only.

  • Assay Setup:

    • Add 50 µL of diluted mitochondrial suspension to each well.

    • Add 10 µL of DPOBA dilution, vehicle control (DMSO in buffer), or positive control (Malonate) to the appropriate wells.

    • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

  • Reaction Initiation:

    • Add 20 µL of 200 mM Sodium Succinate to all wells except the "No Substrate" blank. The final concentration will be 40 mM.

    • Add 20 µL of SDH Assay Buffer to the "No Substrate" blank wells.

    • Incubate the plate at 37°C for 15 minutes (or the pre-determined linear time).

  • Detection:

    • Add 10 µL of 5 mg/mL MTT to all wells.

    • Incubate for another 10 minutes at 37°C. Active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Stop the reaction by adding 100 µL of Solubilizing Solution to each well.

    • Incubate for 1-2 hours at room temperature in the dark, or until all formazan crystals are dissolved.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "No Substrate" blank from all other readings.

    • Calculate the percent inhibition for each DPOBA concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_vehicle_control))

    • Plot % Inhibition versus log[DPOBA]. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Example Plate Layout for IC₅₀ Determination 1-34-67-910-12
Row A Vehicle Control (0% inh)DPOBA [C1]DPOBA [C5]No Substrate (Blank)
Row B Positive Control (100% inh)DPOBA [C2]DPOBA [C6]
Row C DPOBA [C3]DPOBA [C7]
Row D DPOBA [C4]DPOBA [C8]
Protocol 2: Mechanism of Action (MOA) for α-KGDH Inhibition

This is a continuous kinetic assay that directly measures the rate of NADH production (increase in absorbance at 340 nm) by purified α-KGDH.

Materials:

  • Purified α-Ketoglutarate Dehydrogenase enzyme

  • α-KGDH Assay Buffer: 50 mM MOPS, pH 7.2, 1 mM MgCl₂, 0.2 mM Thiamine Pyrophosphate (TPP)

  • Substrates: 100 mM α-Ketoglutarate (α-KG), 20 mM NAD⁺, 5 mM Coenzyme A (CoA)

  • Inhibitor: 10 mM DPOBA in 100% DMSO

  • 96-well UV-transparent flat-bottom microplate

  • Kinetic microplate reader capable of measuring absorbance at 340 nm at set intervals

Procedure:

  • Assay Design (Matrix Setup):

    • This experiment requires varying both the substrate (α-KG) and inhibitor (DPOBA) concentrations.

    • Prepare a dilution series of α-KG (e.g., 8 concentrations ranging from 0.25x Kₘ to 10x Kₘ).

    • Prepare a set of fixed concentrations of DPOBA (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Reaction Master Mix Preparation:

    • For each DPOBA concentration (including 0 µM vehicle), prepare a master mix in α-KGDH Assay Buffer containing NAD⁺ (final 1 mM), CoA (final 0.2 mM), and the fixed concentration of DPOBA or vehicle.

  • Assay Execution:

    • In the UV-transparent plate, add 80 µL of the appropriate master mix to the wells.

    • Add 10 µL of the various α-KG dilutions to the wells.

    • Equilibrate the plate to the desired temperature (e.g., 30°C) in the plate reader.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 10 µL of a pre-determined concentration of α-KGDH enzyme.

    • Immediately begin kinetic measurements, recording absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Create a Michaelis-Menten plot (V₀ vs. [α-KG]) for each fixed DPOBA concentration.

    • To determine the mechanism of inhibition, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[α-KG]).[11]

    • Analyze the resulting pattern of lines to identify the inhibition type.

Part 4: Data Interpretation & Troubleshooting

Interpreting MOA Results

The pattern observed on the Lineweaver-Burk plot is diagnostic of the inhibition mechanism.[4][11]

Inhibition TypeLineweaver-Burk PlotEffect on VₘₐₓEffect on Kₘ
Competitive Lines intersect on the Y-axisNo changeIncreases
Non-competitive Lines intersect on the X-axisDecreasesNo change
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect in the upper-left quadrantDecreasesVaries (increases or decreases)

Given DPOBA's structural similarity to the substrate, a competitive mechanism is the most likely hypothesis. This would manifest as an increase in the apparent Kₘ with no change in Vₘₐₓ.

Troubleshooting Common Issues
  • High Variability: Ensure thorough mixing after adding each reagent.[13] Check for inhibitor precipitation at higher concentrations.

  • No Inhibition Observed: Verify enzyme activity with a known positive control inhibitor. Confirm the stability and concentration of the DPOBA stock solution.

  • Non-linear Reaction Rates: The enzyme concentration may be too high, or the measurement window is too long, leading to substrate depletion. Re-optimize initial velocity conditions.[9]

Conclusion

This compound is a promising chemical tool for probing the function of key metabolic enzymes. Its structural analogy to TCA cycle intermediates provides a strong rationale for its use as an inhibitor of dehydrogenases like SDH and α-KGDH. By employing the robust, self-validating protocols detailed in this guide, researchers can effectively determine the compound's inhibitory potency and mechanism of action. These methodologies, grounded in the principles of rigorous enzyme kinetics, will enable the scientific community to further explore the therapeutic and biological implications of modulating cellular metabolism.

References

Application Notes and Protocols for In Vitro Evaluation of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a compound of interest for which the full biological activity profile is yet to be elucidated. Its structural features, however, provide rational starting points for hypothesis-driven screening. The presence of a butanoic acid moiety suggests a possible interaction with enzymes and receptors that recognize short-chain fatty acids or dicarboxylic acids. Notably, this includes histone deacetylases (HDACs), for which butyrate is a well-known inhibitor, and the succinate receptor (GPR91/SUCNR1), a G-protein coupled receptor (GPCR) activated by the Krebs cycle intermediate, succinate. Furthermore, the 2,5-dimethoxyphenyl group is a common scaffold in psychoactive compounds, hinting at potential activity at central nervous system targets, such as monoamine oxidases (MAO). Finally, given the structural similarity to succinate, it is prudent to investigate any potential inhibitory effects on succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to screen this compound for activity against these four key targets. The protocols herein are designed to be robust, reproducible, and provide a solid foundation for further investigation into the compound's mechanism of action.

Hypothesized Biological Targets and Screening Funnel

Based on the structural analysis of this compound, we propose a tiered screening approach to efficiently assess its biological activity.

Screening_Funnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Lead Optimization Target1 GPR91 (Succinate Receptor) Activation Assay1 cAMP Inhibition Assay (for GPR91) Target1->Assay1 If primary hit Target2 Histone Deacetylase (HDAC) Inhibition Assay2 Isoform-Specific HDAC Assays Target2->Assay2 If primary hit Target3 Monoamine Oxidase (MAO-A/B) Inhibition Assay3 Kinetic Enzyme Assays (for MAO & SDH) Target3->Assay3 If primary hit Assay4 Orthogonal Assays (e.g., spectrophotometric for MAO) Target3->Assay4 If primary hit Target4 Succinate Dehydrogenase (SDH) Inhibition Target4->Assay3 If primary hit SAR Structure-Activity Relationship (SAR) Studies Assay1->SAR Assay2->SAR Assay3->SAR Assay4->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Figure 1: Proposed screening funnel for this compound.

GPR91 (Succinate Receptor) Activation Assay

Scientific Rationale: GPR91, also known as succinate receptor 1 (SUCNR1), is a G-protein coupled receptor that is activated by succinate.[1][2] Given the structural similarity of this compound to succinate, it is plausible that it may act as an agonist or antagonist at this receptor. GPR91 is primarily coupled to Gαi, which leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, it has also been shown to couple to pathways that increase intracellular calcium concentrations ([Ca²⁺]i).[3] A calcium mobilization assay is a common and robust method for screening GPCR activity.[4][5][6]

Assay Principle: Fluorescence-Based Calcium Mobilization

This assay utilizes a cell line stably expressing human GPR91. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is cell-permeant and becomes fluorescent upon binding to free calcium in the cytoplasm. Activation of GPR91, leading to an increase in intracellular calcium, will result in an increase in fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.

GPR91_Activation_Workflow Start Seed GPR91-expressing cells in a 96-well plate Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load Prepare Prepare serial dilutions of this compound Load->Prepare Measure_Baseline Measure baseline fluorescence Load->Measure_Baseline Add_Compound Add test compound to the cells Prepare->Add_Compound Measure_Baseline->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Analyze Analyze data to determine EC50 or % activation Measure_Response->Analyze

Figure 2: Workflow for the GPR91 calcium mobilization assay.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing human GPR91 (SUCNR1)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound

  • Succinate (positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GPR91-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the dye-loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and the positive control (succinate) in the assay buffer in a separate 96-well plate (the "compound plate").

  • Assay Measurement:

    • Set up the fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.

    • Program the instrument for a kinetic read, measuring fluorescence every 1-2 seconds for a total of 120-180 seconds.

    • Place the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for the remainder of the kinetic read.

Data Analysis and Interpretation

The primary output is a kinetic curve of fluorescence intensity versus time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

ParameterDescriptionExpected Outcome for an Agonist
EC₅₀ The concentration of the compound that produces 50% of the maximal response.A lower EC₅₀ value indicates higher potency.
Eₘₐₓ The maximum response elicited by the compound.Can be compared to the Eₘₐₓ of the positive control (succinate) to determine if it is a full or partial agonist.
% Activation The response at a single high concentration of the test compound, expressed as a percentage of the response to a saturating concentration of the positive control.Useful for high-throughput screening.

Histone Deacetylase (HDAC) Inhibition Assay

Scientific Rationale: The butanoic acid moiety of the test compound is structurally analogous to butyrate, a well-established pan-HDAC inhibitor.[7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[8] Inhibition of HDACs is a validated therapeutic strategy in oncology.[9] A fluorogenic assay is a common and sensitive method to screen for HDAC inhibitors.[10][11]

Assay Principle: Fluorogenic Substrate Deacetylation

This assay utilizes a fluorogenic HDAC substrate, which is a peptide containing an acetylated lysine residue coupled to a fluorescent reporter. In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution is added which specifically acts on the deacetylated substrate to release the fluorophore, resulting in a measurable increase in fluorescence. An inhibitor of HDAC activity will prevent the deacetylation of the substrate, leading to a decrease in the fluorescent signal.

HDAC_Inhibition_Workflow Start Prepare reaction mixture: HDAC enzyme, assay buffer, and test compound Add_Substrate Add fluorogenic HDAC substrate Start->Add_Substrate Incubate_1 Incubate to allow for deacetylation Add_Substrate->Incubate_1 Add_Developer Add developer solution Incubate_1->Add_Developer Incubate_2 Incubate to generate fluorescent signal Add_Developer->Incubate_2 Measure_Fluorescence Measure fluorescence Incubate_2->Measure_Fluorescence Analyze Analyze data to determine IC50 Measure_Fluorescence->Analyze

Figure 3: Workflow for the fluorogenic HDAC inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC preparation)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer Solution

  • This compound

  • Trichostatin A (TSA) or Sodium Butyrate (positive controls)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and positive controls in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in HDAC Assay Buffer.

  • Enzyme Reaction:

    • In a 96-well black microplate, add the HDAC enzyme, assay buffer, and the test compound or control to each well.

    • Initiate the reaction by adding the fluorogenic HDAC substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction and initiate signal development by adding the HDAC Developer Solution to each well.

    • Incubate the plate at room temperature for 10-20 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis and Interpretation

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescriptionExpected Outcome for an Inhibitor
IC₅₀ The concentration of the compound that causes 50% inhibition of the enzyme activity.A lower IC₅₀ value indicates a more potent inhibitor.
% Inhibition The percentage by which the enzyme activity is reduced at a given compound concentration.Useful for single-point screening.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Scientific Rationale: The dimethoxyphenyl moiety is present in numerous compounds with activity in the central nervous system. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important drug targets for depression and neurodegenerative diseases.[12] The MAO-Glo™ Assay is a highly sensitive and robust bioluminescent assay for measuring MAO activity and inhibition.[13][14][15][16]

Assay Principle: Bioluminescent Detection

The MAO-Glo™ Assay utilizes a luminogenic MAO substrate. MAO enzymes (A or B) oxidize this substrate, leading to the production of luciferin methyl ester. In a second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and contains enzymes that convert the luciferin methyl ester into a stable, light-generating luciferin product. The amount of light produced is directly proportional to the MAO activity. An inhibitor will reduce the amount of light generated.[13][15]

MAO_Inhibition_Workflow Start Prepare reaction: MAO-A or MAO-B enzyme, buffer, and test compound Add_Substrate Add luminogenic MAO substrate Start->Add_Substrate Incubate_1 Incubate to allow for substrate conversion Add_Substrate->Incubate_1 Add_Detection_Reagent Add Luciferin Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate to generate stable luminescent signal Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure luminescence Incubate_2->Measure_Luminescence Analyze Analyze data to determine IC50 Measure_Luminescence->Analyze

Figure 4: Workflow for the MAO-Glo™ inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffer, and Luciferin Detection Reagent)

  • This compound

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the appropriate reaction buffer.

  • MAO Reaction:

    • In a 96-well white, opaque plate, add the MAO-A or MAO-B enzyme, reaction buffer, and the test compound or control.

    • Initiate the reaction by adding the luminogenic MAO substrate.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value for both MAO-A and MAO-B. This will reveal the potency and isoform selectivity of the inhibitor.

ParameterDescriptionExpected Outcome for an Inhibitor
IC₅₀ (MAO-A) The concentration for 50% inhibition of MAO-A activity.A low value indicates potent MAO-A inhibition.
IC₅₀ (MAO-B) The concentration for 50% inhibition of MAO-B activity.A low value indicates potent MAO-B inhibition.
Selectivity Index The ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A).A value > 1 indicates selectivity for MAO-A; a value < 1 indicates selectivity for MAO-B.

Succinate Dehydrogenase (SDH) Inhibition Assay

Scientific Rationale: As a structural analog of succinate, this compound could potentially inhibit succinate dehydrogenase (SDH, or Complex II), a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle.[17][18] Inhibition of SDH can have significant effects on cellular metabolism and energy production.[19] A colorimetric assay using an artificial electron acceptor is a straightforward method to measure SDH activity.[20][21]

Assay Principle: Colorimetric DCPIP Reduction

This assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). In the presence of succinate, SDH catalyzes its oxidation to fumarate and transfers the electrons to DCPIP, causing it to change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to the SDH activity. An inhibitor will slow down this rate.

SDH_Inhibition_Workflow Start Prepare reaction mixture: SDH enzyme source, buffer, DCPIP, and test compound Add_Substrate Add succinate to initiate the reaction Start->Add_Substrate Measure_Absorbance Measure the decrease in absorbance at 600 nm over time (kinetic read) Add_Substrate->Measure_Absorbance Analyze Calculate the reaction rate and determine IC50 Measure_Absorbance->Analyze

Figure 5: Workflow for the colorimetric SDH inhibition assay.

Detailed Protocol

Materials:

  • Source of SDH (e.g., isolated mitochondria or cell lysates)

  • SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • This compound

  • Malonate (competitive inhibitor, positive control)

  • 96-well clear microplate

  • Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Sample and Compound Preparation:

    • Prepare the SDH-containing sample (e.g., isolated mitochondria).

    • Prepare a stock solution of the test compound and positive control in a suitable solvent.

    • Perform serial dilutions in the assay buffer.

  • Assay Reaction:

    • In a 96-well clear plate, add the assay buffer, DCPIP solution, the SDH sample, and the test compound or control.

    • Incubate for a few minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the succinate solution.

  • Absorbance Measurement:

    • Immediately place the plate in a spectrophotometer and begin a kinetic read, measuring the absorbance at 600 nm every 30-60 seconds for 10-30 minutes.

Data Analysis and Interpretation

Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of the test compound. Determine the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for an Inhibitor
IC₅₀ The concentration of the compound that causes 50% inhibition of SDH activity.A lower IC₅₀ value indicates a more potent inhibitor.
Reaction Rate (V) The rate of change in absorbance over time.The rate will decrease with increasing concentrations of an inhibitor.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactive Potential and Toxicological Profile of a Novel Compound

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a synthetic organic compound with a structural framework that suggests potential applications in medicinal chemistry. Preliminary research indicates that this class of molecules may possess anti-inflammatory, analgesic, and even cytotoxic properties against specific cancer cell lines.[1] This dual potential for therapeutic benefit and cellular toxicity necessitates a thorough and multi-faceted evaluation of its cytotoxic profile. Understanding the dose-dependent effects of this compound on cell health is a critical step in preclinical drug development, ensuring that any potential therapeutic applications are weighed against safety considerations.

This comprehensive guide provides a suite of detailed cell-based assays to meticulously characterize the cytotoxic effects of this compound. We will delve into the principles behind each assay, provide step-by-step protocols, and offer insights into data interpretation. This multi-parametric approach will enable researchers to not only quantify cell death but also to begin elucidating the underlying mechanisms of toxicity, be it through compromised metabolic activity, membrane damage, induction of apoptosis, or oxidative stress.

The Foundational Strategy: A Multi-Endpoint Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. Different assays measure distinct cellular events that occur during cell death.[2][3] By employing a panel of assays, we can construct a more complete picture of the compound's cellular impact. Our recommended workflow for evaluating this compound cytotoxicity is as follows:

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity) MTT_Assay->LDH_Assay If cytotoxic Caspase_Assay Caspase-3/7 Assay (Apoptosis) MTT_Assay->Caspase_Assay If cytotoxic ROS_Assay ROS Assay (Oxidative Stress) MTT_Assay->ROS_Assay If cytotoxic IC50 IC50 Determination LDH_Assay->IC50 Caspase_Assay->IC50 ROS_Assay->IC50 Conclusion Cytotoxicity Profile IC50->Conclusion

Figure 1: A multi-tiered workflow for assessing compound cytotoxicity.

Part 1: Foundational Viability Assessment - The MTT Assay

The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which in most healthy cell populations correlates with cell number.[4] This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, A549, or a cell line relevant to the compound's potential application)[7][8]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[10]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to create a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][10]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[5][9] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4][6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[4][10]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

A decrease in viability indicates a cytotoxic effect. This data can then be used to determine the IC50 value of the compound, which is the concentration that inhibits 50% of cell viability.[11][12]

Hypothetical MTT Assay Data:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1894.4%
100.9576.0%
250.6350.4%
500.3124.8%
1000.1512.0%

Part 2: Probing the Mechanism - A Deeper Dive into Cytotoxicity

Once initial cytotoxicity is established with the MTT assay, the next step is to investigate the potential mechanisms of cell death. We will focus on three key assays: the Lactate Dehydrogenase (LDH) assay for membrane integrity, the Caspase-3/7 assay for apoptosis, and a Reactive Oxygen Species (ROS) assay for oxidative stress.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[2][14]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)[13]

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm[15]

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Treat untreated cells with the lysis buffer provided in the kit to induce 100% cell death.

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • Following treatment with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[13]

    • Add 100 µL of the LDH reaction solution to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13][15]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

An increase in the percentage of cytotoxicity indicates a loss of cell membrane integrity.

Caspase-3/7 Assay: Detecting Apoptosis

Caspases are a family of proteases that play a crucial role in programmed cell death, or apoptosis.[2] Caspase-3 and Caspase-7 are key executioner caspases.[16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)[17]

  • Cells treated with this compound in a white-walled 96-well plate[19]

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]

  • Assay Execution:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[18]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

The luminescent signal is directly proportional to the amount of active caspase-3/7. An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis.

Reactive Oxygen Species (ROS) Assay: Measuring Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal cellular metabolism.[20][21] An overproduction of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can ultimately trigger cell death. The assay often uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][22]

Materials:

  • ROS Assay Kit (containing DCFH-DA probe)[20]

  • Cells treated with this compound in a black, clear-bottom 96-well plate

  • Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[20][22]

  • Fluorescence microplate reader (Ex/Em ~485/535 nm)[20]

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the MTT protocol, but in a black, clear-bottom 96-well plate.

  • Probe Loading:

    • Remove the culture medium and wash the cells gently with PBS.[20]

    • Add 100 µL of the DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[21]

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[20][21]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add 100 µL of PBS or culture medium back to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

The fluorescence intensity is proportional to the level of intracellular ROS.[20] An increase in fluorescence in cells treated with the compound compared to the control indicates the induction of oxidative stress.

Part 3: Data Synthesis and Cytotoxicity Profile

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a key metric that quantifies the potency of a cytotoxic compound.[11][12] It is the concentration of the compound that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a more potent compound.[11]

To determine the IC50, you will need to plot the percentage of cell viability (from the MTT assay) against the logarithm of the compound concentrations. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis.[23][24]

G origin x_axis Log [Compound Concentration] origin->x_axis y_axis % Viability origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 x_ic50 IC50 Concentration p3->x_ic50 p5 p4->p5 y_50 50% y_50->p3

Figure 2: A representative dose-response curve for IC50 determination.

Synthesizing a Comprehensive Cytotoxicity Profile

By combining the results from the different assays, a detailed cytotoxicity profile of this compound can be constructed.

Example Data Summary Table:

AssayEndpoint MeasuredResult with this compoundImplication
MTT Metabolic Activity / ViabilityDose-dependent decrease (IC50 = 25 µM)Compound is cytotoxic
LDH Membrane IntegritySignificant increase at concentrations > IC50Necrosis or late apoptosis
Caspase-3/7 ApoptosisDose-dependent increase in activityCompound induces apoptosis
ROS Oxidative StressSignificant increase in ROS levelsOxidative stress is a potential mechanism of toxicity

Based on this hypothetical data, we can conclude that this compound exhibits cytotoxicity with an IC50 of 25 µM. The compound appears to induce cell death through a mechanism that involves the activation of apoptosis and the generation of reactive oxygen species, leading to a loss of membrane integrity at higher concentrations. This multi-faceted approach provides a robust and reliable characterization of the compound's cytotoxic effects, which is essential for its further development as a potential therapeutic agent.

References

The Versatile Scaffold: Applications of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical scaffolds. 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is one such scaffold, a ketoacid that serves as a pivotal starting material and intermediate in the generation of a diverse array of biologically active molecules. Its unique structural features, including a reactive ketone, a carboxylic acid moiety, and an electron-rich dimethoxy-substituted phenyl ring, provide multiple points for chemical modification, enabling the exploration of a broad chemical space. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, complete with detailed protocols and the scientific rationale underpinning its use in drug discovery.

Introduction to a Privileged Scaffold

This compound is a compound of significant interest due to its utility as a precursor for various heterocyclic and acyclic compounds with potential therapeutic applications. The 2,5-dimethoxyphenyl moiety is a recurring motif in a number of pharmacologically active compounds, known to influence properties such as metabolic stability, receptor binding, and bioavailability. The presence of both a ketone and a carboxylic acid function allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.

This document will detail the synthesis of this compound and provide step-by-step protocols for its application in the synthesis of promising classes of bioactive molecules, including pyridazinones, chalcones, and as a foundational structure for the exploration of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) inhibitors.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality of Experimental Choices:
  • 1,4-Dimethoxybenzene: The starting aromatic compound is highly activated towards electrophilic substitution due to the electron-donating nature of the two methoxy groups.

  • Succinic Anhydride: This serves as the acylating agent. The anhydride is more reactive than the corresponding dicarboxylic acid.

  • Aluminum Chloride (AlCl₃): As a Lewis acid, AlCl₃ coordinates with the anhydride, generating a highly electrophilic acylium ion, which is the key reactive intermediate that attacks the aromatic ring.

  • Solvent: A non-polar, aprotic solvent like nitrobenzene or 1,2-dichloroethane is often used as it can dissolve the reactants and does not compete in the reaction. In some cases, an excess of the aromatic substrate can serve as the solvent.

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Protocol 2.1: Synthesis of this compound

Materials:

  • 1,4-Dimethoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or 1,2-dichloroethane)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents) and nitrobenzene.

  • Cool the mixture in an ice bath with stirring.

  • Add a solution of succinic anhydride (1.0 molar equivalent) and 1,4-dimethoxybenzene (1.1 molar equivalents) in nitrobenzene dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat at 60-70°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by 5% NaHCO₃ solution.

  • Acidify the bicarbonate washings with concentrated HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Bioactive Heterocycles: Pyridazinones

Pyridazinone derivatives are a class of heterocyclic compounds known for their wide range of pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. This compound is an excellent precursor for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones through a cyclization reaction with hydrazine.

Causality of Experimental Choices:
  • Hydrazine Hydrate: This bifunctional nucleophile reacts with both the ketone and carboxylic acid functionalities of the starting material to form the heterocyclic ring.

  • Ethanol: A protic solvent that facilitates the reaction and allows for refluxing temperatures to drive the condensation and cyclization.

Caption: Synthesis of pyridazinone derivatives.

Protocol 3.1: Synthesis of 6-(2,5-Dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one[1]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 molar equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 molar equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 6-(2,5-Dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Self-Validation: Characterize the final product using melting point, FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds and are known for their antioxidant, anti-inflammatory, and anticancer properties. While this compound itself is not directly used to form the chalcone backbone, it can be a precursor to the acetophenone derivative needed for a Claisen-Schmidt condensation. More directly, the carboxylic acid moiety can be used to derivatize existing chalcones to enhance their properties.[1]

Protocol 4.1: Amidation of a Pre-formed Chalcone with Succinic Anhydride (Illustrative of Carboxylic Acid Reactivity)

This protocol demonstrates the reactivity of the butanoic acid moiety, analogous to the reactivity of the title compound's carboxylic acid group.

Materials:

  • An amino-functionalized chalcone (e.g., (E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one)

  • Succinic anhydride

  • Dichloromethane (DCM)

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve succinic anhydride (1.0 mmol) in 5 mL of DCM in a small flask.

  • Add three drops of pyridine to the solution and stir the mixture at 40°C for 10 minutes.

  • In a separate flask, dissolve the amino chalcone (1.0 mmol) in 2 mL of DCM.

  • Add the chalcone solution dropwise to the succinic anhydride solution.

  • Stir the reaction mixture overnight at room temperature.

  • A precipitate will form. Filter off the precipitate and recrystallize it from ethanol to obtain the final amide product.[1]

A Scaffold for Advanced Drug Discovery: CFTR Potentiators and ADAMTS Inhibitors

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators

CFTR potentiators are drugs that enhance the function of the CFTR protein, which is defective in individuals with cystic fibrosis. The approved drug Ivacaftor (VX-770) features a quinolone core, but other classes of potentiators have been explored. The phenylglycine-type potentiators are one such class. While not a direct derivative, the synthesis of analogs of these compounds could utilize the 2,5-dimethoxyphenyl moiety from our starting material. The general strategy would involve modification of the butanoic acid chain to introduce an amino group and subsequent derivatization.

A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) Inhibitors

The ADAMTS family of enzymes is implicated in various pathological processes, including osteoarthritis and cancer. The development of selective ADAMTS inhibitors is an active area of research. Certain potent and selective ADAMTS-4 inhibitors feature a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The 2,5-dimethoxy-substituted aromatic ring of our starting material can be envisioned as a key building block for the synthesis of analogs of these inhibitors. The butanoic acid chain provides a handle for the construction of the heterocyclic core.

Quantitative Data Summary

Compound/IntermediateSynthetic MethodKey ReagentsYield (%)Reference
This compoundFriedel-Crafts Acylation1,4-Dimethoxybenzene, Succinic Anhydride, AlCl₃Typically 60-80%General Organic Chemistry Principles
6-(2,5-Dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneCyclizationThis compound, Hydrazine HydrateGood to Excellent[2]
Amide Chalcone DerivativeAmidationAmino Chalcone, Succinic Anhydride, Pyridine75%[1]

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive functional groups allow for the efficient construction of a wide range of heterocyclic and other complex molecules. The detailed protocols provided herein for the synthesis of pyridazinone derivatives and the illustrative derivatization to form chalcone amides demonstrate its practical utility. Furthermore, its structural relationship to known CFTR potentiators and ADAMTS inhibitors highlights its potential as a key starting material for the discovery of novel therapeutic agents in these and other important disease areas. The continued exploration of the chemical transformations of this scaffold is likely to yield new and potent drug candidates.

References

Application Notes & Protocols: 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: A Versatile Keto-Acid Scaffold

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a substituted aromatic keto-acid (also known as a β-aroylpropionic acid). While direct, peer-reviewed biological investigations on this specific molecule are limited, its structure represents a valuable and versatile scaffold for chemical synthesis and medicinal chemistry research.[1] Its primary utility lies in its function as a modifiable building block for constructing more complex molecules.

The molecule incorporates three key functional regions:

  • An Electron-Rich Aromatic Ring: The 2,5-dimethoxy substitution pattern activates the phenyl ring, influencing its electronic properties and potential interactions with biological targets. These methoxy groups can also enhance lipophilicity and bioavailability.[1]

  • A Ketone Carbonyl Group: This group is a prime target for a wide array of chemical transformations, most notably reduction to an alcohol or reductive amination to introduce nitrogen and create novel amine derivatives.

  • A Carboxylic Acid Terminus: The butanoic acid chain provides a hydrophilic handle that can be functionalized into esters, amides, or other groups, allowing for the attachment of pharmacophores or solubility-modifying moieties.[1]

This guide provides detailed protocols for the synthesis of this compound and its subsequent use as a synthetic intermediate. It also briefly explores its speculative biological relevance, providing a foundation for future research endeavors.

Physicochemical & Spectroscopic Data

Quantitative data for this compound is summarized below. Researchers should always confirm the identity and purity of their material using appropriate analytical techniques (e.g., NMR, MS, IR) before use.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅[1]
Molar Mass 238.24 g/mol Calculated
Appearance Colorless crystalline solid[1]
Melting Point 100-104 °C[1]
Boiling Point 215 °C at 1 Torr[1]
Density ~1.138 g/cm³[1]

Application I: Synthesis via Friedel-Crafts Acylation

The most direct and common synthesis of this compound is through the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the Lewis acid catalyst (AlCl₃) activates the succinic anhydride to generate an acylium ion electrophile, which then attacks the electron-rich dimethoxybenzene ring.[2][3]

G cluster_reactants Reactants cluster_reagents Reagents r1 1,4-Dimethoxybenzene reagent 1. AlCl₃ (Lewis Acid) 2. Dichloromethane (Solvent) r1->reagent Electrophilic Aromatic Substitution r2 Succinic Anhydride r2->reagent product 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic Acid reagent->product Acylation & Workup G start Keto-Acid Starting Material step1 Dissolve in Methanol Add NH₄OAc start->step1 step2 In Situ Imine Formation step1->step2 step3 Add NaBH₃CN (Reducing Agent) step2->step3 step4 Overnight Stirring (Reduction) step3->step4 step5 Acidic Quench (HCl) & Concentration step4->step5 step6 Neutralization (NaHCO₃) & Extraction (EtOAc) step5->step6 end Purified Racemic Amino Acid step6->end G kmo KMO Active Site product 3-Hydroxykynurenine (Neurotoxic Metabolite) kmo->product no_product Metabolism Blocked kmo->no_product substrate L-Kynurenine (Natural Substrate) substrate->kmo Binds & is Metabolized inhibitor 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic Acid inhibitor->kmo Competitively Binds

References

Purification techniques for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Introduction: The Critical Role of Purity

This compound is a versatile organic compound whose utility as a building block in medicinal chemistry and organic synthesis is fundamentally dependent on its purity.[1][2] Possessing both a ketone and a carboxylic acid functional group, this molecule serves as a scaffold for creating more complex structures with potential biological activities, including anti-inflammatory and analgesic properties.[1] Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can drastically alter experimental outcomes, compromise biological assays, and invalidate research findings.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of robust purification techniques for this compound. Moving beyond simple step-by-step instructions, we delve into the physicochemical principles that govern each method, enabling scientists to not only execute protocols but also to troubleshoot and adapt them effectively.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the target molecule's properties is the cornerstone of any successful purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1084-74-8[1]
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 100-104 °C[1][2]
Solubility Insoluble in water; soluble in some organic solvents like chloroform and dimethylformamide.[2] As a carboxylic acid, it is expected to be soluble in aqueous base and polar organic solvents like ethanol and acetone.

Common Impurities: The impurity profile is largely dictated by the synthetic route. A common synthesis is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride. Potential impurities from this process include:

  • Unreacted 1,4-dimethoxybenzene: A neutral, less polar compound.

  • Unreacted Succinic Anhydride/Succinic Acid: A more polar, acidic compound.

  • Isomeric Products: Acylation at other positions on the aromatic ring.

  • Polyacylated Products: Multiple additions to the aromatic ring.

A Strategic Approach to Purification

A multi-step approach is often the most effective strategy, beginning with a bulk purification technique to remove major impurities, followed by a final polishing step to achieve high purity. The choice of technique depends on the nature of the impurities present.[3]

Purification_Strategy Purification Strategy Workflow Start Crude Product (this compound) Decision1 Are major neutral or basic impurities present? Start->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is the product a solid with suitable solubility? Decision1->Decision2 No AcidBase->Decision2 Recrystallize Protocol 2: Recrystallization Decision2->Recrystallize Yes Chromatography Alternative: Column Chromatography Decision2->Chromatography No / Further purification needed PurityCheck Purity Validation (TLC, HPLC, MP) Recrystallize->PurityCheck Chromatography->PurityCheck End Pure Product PurityCheck->End

Caption: Decision workflow for purifying this compound.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the target acid is deprotonated to form its water-soluble carboxylate salt.[4][5] Neutral organic impurities, such as unreacted 1,4-dimethoxybenzene, remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[6]

Acid_Base_Extraction Acid-Base Extraction Workflow Start 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate) AddBase 2. Add aqueous NaHCO₃ solution to a separatory funnel Start->AddBase Shake 3. Shake & vent; allow layers to separate AddBase->Shake Separate 4. Separate Layers Shake->Separate OrganicLayer Organic Layer: Contains neutral impurities (Discard) Separate->OrganicLayer Top AqueousLayer Aqueous Layer: Contains sodium salt of the target compound Separate->AqueousLayer Bottom Cool 5. Cool aqueous layer in an ice bath AqueousLayer->Cool Acidify 6. Slowly add HCl (aq) until precipitation is complete Cool->Acidify Filter 7. Collect solid via vacuum filtration Acidify->Filter WashDry 8. Wash with cold water and dry Filter->WashDry Product Partially Purified Product WashDry->Product

Caption: Step-by-step workflow for acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[3]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the two layers to separate completely.

  • Collection: Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Perform a second extraction on the remaining organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with litmus or pH paper) and precipitation of the white solid ceases.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid (the filter cake) with a small amount of ice-cold deionized water to remove residual salts.[3] Continue to draw air through the funnel to partially dry the solid, then transfer it to a watch glass to dry completely, preferably in a vacuum desiccator.

Protocol 2: Recrystallization for Final Polishing

Principle: Recrystallization purifies crystalline solids based on their differential solubility in a given solvent at hot and cold temperatures.[7] An ideal solvent will dissolve the compound completely when hot but very poorly when cold. Soluble impurities remain in the cold solvent (mother liquor) after the desired compound crystallizes.[8]

Recrystallization Recrystallization Workflow Start 1. Place crude solid in Erlenmeyer flask AddSolvent 2. Add minimum amount of hot solvent to dissolve Start->AddSolvent HotFilter 3. Hot gravity filter (if insoluble impurities exist) AddSolvent->HotFilter Optional Cool 4. Cool slowly to room temp, then in an ice bath AddSolvent->Cool HotFilter->Cool Crystals 5. Crystals form Cool->Crystals VacuumFilter 6. Collect crystals via vacuum filtration Crystals->VacuumFilter Wash 7. Wash crystals with a small amount of cold solvent VacuumFilter->Wash Dry 8. Dry crystals Wash->Dry Product Pure Crystalline Product Dry->Product

References

Application Notes and Protocols for the Derivatization of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a versatile scaffold for the development of biologically active molecules. The presence of two distinct functional groups—a carboxylic acid and a ketone—offers orthogonal handles for modification, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and chemical biology. This document will explore strategies for creating amide-based derivatives to probe protein-ligand interactions, as well as fluorescently labeled probes for cellular imaging studies. We will delve into the rationale behind the chosen synthetic routes, provide step-by-step protocols for synthesis and purification, and discuss methods for the characterization of the final products. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising chemical entity in their biological investigations.

Introduction: The Strategic Value of this compound

This compound is a keto-acid that presents an attractive starting point for the synthesis of novel bioactive compounds. Its structure is reminiscent of analogs that have been investigated for a range of biological activities, including the inhibition of enzymes such as kynurenine 3-hydroxylase, a target in neurodegenerative disease research.[1] The aryl ketone moiety is a common feature in many pharmacologically active compounds, while the butanoic acid chain provides a flexible linker and a handle for conjugation.

The true utility of this molecule lies in its bifunctionality. The carboxylic acid can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in target binding.[2] The ketone, on the other hand, provides a site for the introduction of reporter groups, such as fluorophores, enabling the development of probes for biological imaging and assays.[3][4] This guide will focus on two key applications of derivatization:

  • Synthesis of Amide Derivatives: To create libraries of compounds for screening as potential enzyme inhibitors or receptor ligands.

  • Fluorescent Labeling: To generate molecular probes for visualizing cellular uptake, distribution, and target engagement.

Derivatization Strategies: Targeting the Carboxylic Acid and Ketone

The chemical versatility of this compound allows for a modular approach to the design of new derivatives. The choice of which functional group to modify, and with what, will be dictated by the intended biological application.

Targeting the Carboxylic Acid: Amide Bond Formation

The carboxylic acid is an ideal site for modification to explore interactions with biological targets. Conversion to an amide is a common strategy to enhance metabolic stability and modulate binding affinity. The widely used and robust EDC/NHS coupling chemistry is the method of choice for this transformation.[3][5]

Causality of Experimental Choices:

  • Why EDC/NHS? 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps the activated carboxylate as a more stable NHS ester, which then reacts efficiently with primary amines to form a stable amide bond. This two-step, one-pot reaction minimizes side products and improves coupling efficiency.[3][5]

  • Solvent Choice: Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the starting materials and reagents while being compatible with the reaction chemistry.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and to deprotonate the amine component, facilitating its nucleophilic attack on the NHS ester.

Protocol 1: Synthesis of an Amide Derivative of this compound

This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC/NHS chemistry.

Materials:

  • This compound

  • Primary amine of interest (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF. Add the amine solution and TEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[6][7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Targeting the Ketone: Fluorescent Labeling via Hydrazone Formation

To create a fluorescent probe, the ketone functionality can be targeted. The reaction of a ketone with a hydrazine derivative to form a stable hydrazone is a well-established and efficient method for bioconjugation.[8][9] A variety of fluorescent hydrazides are commercially available, allowing for the selection of a fluorophore with the desired excitation and emission properties.

Causality of Experimental Choices:

  • Why a Hydrazone? Hydrazones are formed under mild acidic conditions and are generally stable, making them suitable for biological applications. The reaction is highly specific for carbonyl groups (aldehydes and ketones).[9]

  • Fluorescent Hydrazide: Dansyl hydrazine is a classic choice that yields a highly fluorescent derivative.[10] However, other hydrazides with improved photostability and brightness, such as those based on coumarin or BODIPY, can also be used.

  • Catalyst: The reaction is typically catalyzed by a small amount of acid, which protonates the ketone oxygen, making the carbonyl carbon more electrophilic.

Protocol 2: Fluorescent Labeling of this compound with Dansyl Hydrazine

This protocol details the synthesis of a fluorescent probe by reacting the ketone moiety with dansyl hydrazine.

Materials:

  • This compound

  • Dansyl hydrazine

  • Methanol or Ethanol

  • Glacial acetic acid

  • Solvents for purification (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Hydrazine Addition: Add dansyl hydrazine (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The fluorescent hydrazone product may precipitate out of solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Characterize the fluorescently labeled product by ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy to determine its excitation and emission maxima.

Characterization and Purification of Derivatives

Thorough characterization and purification are critical to ensure that the synthesized derivatives are suitable for biological studies.

Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of small molecule derivatives.[11][12][13][14]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode for purifying small organic molecules. A C18 column is a good starting point, with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Characterization

A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Successful derivatization can be confirmed by the appearance of new signals corresponding to the added moiety and shifts in the signals of the parent molecule.

    • ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. The appearance of new carbon signals and shifts in the carbonyl and carboxylic acid carbons can confirm the success of the derivatization.[10][15][16][17][18]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the desired functional group or fluorescent tag. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[10]

Derivative Type Starting Material MW Expected MW of Product (Example) Key Characterization Techniques
Amide (with benzylamine)~238.24 g/mol ~327.38 g/mol ¹H NMR, ¹³C NMR, HRMS
Hydrazone (with dansyl hydrazine)~238.24 g/mol ~485.55 g/mol ¹H NMR, ¹³C NMR, HRMS, Fluorescence Spectroscopy

Table 1: Summary of Expected Molecular Weights and Characterization Techniques for Example Derivatives.

Biological Applications and Assay Considerations

The derivatized molecules can be used in a variety of biological studies.

Amide Derivatives in Enzyme Inhibition and Receptor Binding Assays

Amide derivatives of this compound can be screened for their ability to inhibit enzymes or bind to receptors.[1][]

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Receptor Binding Assays: These assays determine the affinity of a compound for a particular receptor. The binding affinity is usually quantified by the dissociation constant (Kd).

Fluorescent Probes for Cellular Imaging

The fluorescently labeled derivatives can be used as probes in cellular imaging experiments to study:[3][4][5]

  • Cellular Uptake and Localization: Visualizing where the molecule accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria).

  • Target Engagement: If the parent molecule is known to bind to a specific protein, the fluorescent probe can be used to visualize this interaction in living cells.

Experimental Workflow for Cellular Imaging:

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of aryl ketones, specifically focusing on the acylation of dimethoxybenzene. Here, we will address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 1,4-dimethoxybenzene is resulting in a very low yield. What are the most common initial checks I should perform?

A low yield in this reaction can be attributed to several critical factors. Before delving into more complex troubleshooting, start with these fundamental checks:

  • Reagent and Glassware Anhydrous Conditions : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvents, or on the glassware will rapidly deactivate the catalyst, bringing your reaction to a halt. All glassware must be rigorously oven-dried and cooled in a desiccator before use. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity : The quality of your Lewis acid is paramount. Aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or emits a strong odor of HCl, it has likely been compromised by atmospheric moisture and should not be used.[2] It is best practice to use a freshly opened container of the catalyst.

  • Purity of Starting Materials : Ensure the purity of your 1,4-dimethoxybenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride). Impurities can lead to unwanted side reactions and the formation of byproducts that complicate purification and reduce the overall yield.[1]

Q2: I've confirmed my reagents and conditions are anhydrous, but my yield is still poor. Could the reaction temperature be the issue?

Absolutely. Temperature is a critical parameter in Friedel-Crafts acylation that influences both the reaction rate and the product distribution.

  • Sub-optimal Temperature : While some acylations proceed at room temperature, the acylation of dimethoxybenzene often requires careful temperature control.[3][4] Starting the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents is a common strategy to control the initial exothermic reaction.[3] After the initial addition, allowing the reaction to slowly warm to room temperature or gently heating it may be necessary to drive the reaction to completion.[4]

  • Excessive Heat : Overheating the reaction mixture can lead to decomposition of the starting materials or products and promote side reactions, ultimately lowering the yield.[4] It has been noted that at higher temperatures (e.g., 140°C), deacylation of the product can occur, further reducing the yield.[4]

A systematic approach to optimizing the temperature is recommended. Start with conditions reported in the literature for similar substrates and then adjust as needed based on your experimental results.[2]

Q3: How much Lewis acid catalyst should I use? I've seen both catalytic and stoichiometric amounts mentioned.

This is a crucial point of distinction for Friedel-Crafts acylation. Unlike the alkylation counterpart, the acylation reaction typically requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst .[5]

Here's the scientific reasoning: The product of the reaction, an aryl ketone (in this case, 2,5-dimethoxyacetophenone), is a Lewis base. It will form a stable complex with the Lewis acid catalyst (AlCl₃).[5][6] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[1] Therefore, you must use at least one equivalent of the catalyst for every equivalent of the acylating agent to ensure the reaction proceeds to completion. Using slightly more than one equivalent (e.g., 1.1-1.3 molar equivalents) is a common practice to account for any minor deactivation by trace moisture.[3]

Troubleshooting Guide: Low Yield in Dimethoxybenzene Acylation

This section provides a more detailed, systematic approach to diagnosing and solving issues with low product yield.

Symptom Potential Cause Proposed Solution & Explanation
No or very little product formation Inactive CatalystThe Lewis acid (e.g., AlCl₃) is highly hygroscopic. Use a fresh, unopened container of the catalyst or one that has been properly stored in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[2]
Deactivated Aromatic RingWhile dimethoxybenzene is an activated ring, ensure there are no unintended deactivating groups on your starting material. Friedel-Crafts reactions are known to fail with strongly deactivated rings (e.g., nitrobenzene).[1][7]
Insufficient CatalystThe ketone product forms a complex with the Lewis acid, rendering it inactive. Use at least a stoichiometric amount (1.1-1.3 equivalents) of the Lewis acid relative to the acylating agent.[3][5]
Reaction starts but does not go to completion Sub-optimal TemperatureThe reaction may require a specific temperature profile. A common procedure involves adding the reagents at a low temperature (0 °C) and then allowing the reaction to warm to room temperature or applying gentle heat to drive it to completion.[3][4] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Poor Quality ReagentsImpurities in the dimethoxybenzene or acylating agent can inhibit the reaction. Purify the starting materials if their quality is questionable.
Formation of multiple products/isomers PolyacylationAlthough less common than in alkylation, polyacylation can occur with highly activated rings.[1] The acyl group is deactivating, which usually prevents a second acylation.[1] However, with the highly activated dimethoxybenzene ring, this can be a possibility. Ensure accurate stoichiometry of your reactants.
Impurities in Starting MaterialsUnwanted side reactions can occur due to impurities. Verify the purity of your starting materials via techniques like NMR or GC-MS.
Significant product loss during workup Emulsion FormationQuenching the reaction mixture with water can sometimes lead to the formation of stable emulsions, making the separation of aqueous and organic layers difficult.[2] To avoid this, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] The addition of brine (saturated NaCl solution) can also help to break up emulsions.[2]
Incomplete QuenchingEnsure the Lewis acid-ketone complex is fully hydrolyzed during the workup to release the product. The use of ice-cold dilute acid is effective for this purpose.[6]

Experimental Protocols

High-Yield Synthesis of 2,5-Dimethoxyacetophenone

This protocol is a synthesis of best practices for the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene (1.0 molar equivalent)

  • Acetyl chloride (1.0 - 1.2 molar equivalents)

  • Anhydrous Aluminum Chloride (1.1 - 1.3 molar equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 1,4-dimethoxybenzene and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully and slowly add the anhydrous aluminum chloride to the stirred solution.

  • Add the acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid while stirring vigorously.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Mechanism

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Reagents, Glassware, Solvent) start->check_anhydrous check_catalyst Assess Catalyst Activity (Fresh, Free-flowing) check_anhydrous->check_catalyst check_stoichiometry Confirm Stoichiometry (>1 eq. of Lewis Acid) check_catalyst->check_stoichiometry optimize_temp Optimize Reaction Temperature (Initial Cooling, Gentle Heating) check_stoichiometry->optimize_temp If stoichiometry is correct analyze_workup Review Workup Procedure (Quenching, Extraction) optimize_temp->analyze_workup If yield is still low check_purity Check Starting Material Purity analyze_workup->check_purity If workup is efficient success Improved Yield check_purity->success If all checks pass

Caption: A logical workflow for troubleshooting low yields.

Simplified Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Acyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion ([R-C≡O]⁺) + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Arene Dimethoxybenzene SigmaComplex Arenium Ion Intermediate (σ-complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (regenerates AlCl₃) FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Technical Support Center: Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis, with a focus on the identification and mitigation of side products.

Introduction

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While this method is effective, the highly activated nature of the 1,4-dimethoxybenzene ring presents a unique set of challenges, primarily the formation of undesired side products. This guide will provide a systematic approach to troubleshooting these issues, ensuring a high yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the primary causes?

A low yield in this Friedel-Crafts acylation can often be attributed to several critical factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will hydrolyze the AlCl₃, rendering it inactive.[2] It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.

  • Insufficient Catalyst: The ketone product and the carboxylic acid moiety of the product can form stable complexes with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ is often required, rather than a catalytic amount.[2][3]

  • Suboptimal Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy. However, excessive temperatures can promote the formation of side products and decomposition.[2] Careful temperature control is crucial.

  • Purity of Reagents: The purity of 1,4-dimethoxybenzene and succinic anhydride is critical. Impurities can lead to a host of side reactions and byproducts.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

Given the high reactivity of 1,4-dimethoxybenzene, the formation of multiple products is a common issue. The primary side products to consider are:

  • Di-acylation Products: Due to the two strongly activating methoxy groups, the product, this compound, is still susceptible to a second Friedel-Crafts acylation. The second acylation is likely to occur at the remaining activated positions on the aromatic ring.

  • Isomeric Products: While the initial acylation is expected to occur at the 2-position due to the directing effects of the methoxy groups, acylation at other positions, though less favored, might occur, leading to isomeric products.

  • Demethylation Products: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), the Lewis acid can catalyze the cleavage of the methoxy ether groups, leading to phenolic impurities.[4]

Q3: How can I confirm the identity of my main product and the side products?

A combination of analytical techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The desired product will have characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic chain of the butanoic acid moiety. Side products like di-acylated species will show additional sets of these signals.

  • Mass Spectrometry (MS): MS will provide the molecular weight of your product and any impurities. This is a quick way to check for the presence of di-acylated (higher mass) or demethylated (lower mass) side products.

  • Thin Layer Chromatography (TLC): TLC is a rapid method to monitor the progress of your reaction and assess the purity of your product. The desired product and its side products will likely have different polarities and thus different Rf values.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting & Optimization
Reaction does not proceed to completion (starting material remains) 1. Inactive catalyst (moisture).2. Insufficient catalyst.3. Low reaction temperature.1. Ensure strictly anhydrous conditions. Use freshly opened AlCl₃.2. Increase the molar ratio of AlCl₃ to 1,4-dimethoxybenzene (e.g., 2.5 equivalents).3. Gradually increase the reaction temperature, monitoring by TLC.
Formation of a higher Rf byproduct on TLC Likely a di-acylation product.1. Use a stoichiometric amount of succinic anhydride (or a slight excess of 1,4-dimethoxybenzene).2. Maintain a lower reaction temperature.3. Slowly add the succinic anhydride to the mixture of 1,4-dimethoxybenzene and AlCl₃.
Formation of a lower Rf byproduct on TLC Possible demethylation of the methoxy groups.1. Avoid excessive heating and prolonged reaction times.2. Use a milder Lewis acid if the problem persists.
Product "oils out" during recrystallization The chosen solvent is not optimal.1. Try a different solvent system (e.g., ethanol/water, toluene).2. Induce crystallization by scratching the flask or adding a seed crystal.
Difficulty in purifying the product by recrystallization Impurities have similar solubility to the product.1. Employ column chromatography on silica gel. A good starting eluent system is a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of methanol.[5]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize side product formation.

Materials:

  • 1,4-Dimethoxybenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous aluminum chloride (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous DCM at 0 °C in an oven-dried, two-necked round-bottom flask under an inert atmosphere, add succinic anhydride (1.1 eq) portion-wise.[5]

  • After stirring for 15 minutes, add a solution of 1,4-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the temperature remains at 0 °C.[5]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 50:50 ethyl acetate:hexane).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography
  • Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with a non-polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes).[5]

  • Dissolve the crude product in a minimum amount of the initial eluent.

  • Load the solution onto the column.

  • Elute the column, collecting fractions.

  • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Concentrate the pure fractions under reduced pressure to yield the purified this compound.

Visualizing Reaction Pathways

Main Reaction and Potential Side Reactions

G DMB 1,4-Dimethoxybenzene Product 4-(2,5-Dimethoxyphenyl)- 4-oxobutanoic acid DMB->Product + Succinic Anhydride (Desired Path) SA Succinic Anhydride SA->Product Diacylation Di-acylation Product Product->Diacylation + Succinic Anhydride (Side Reaction) Demethylation Demethylation Product Product->Demethylation Harsh Conditions (Side Reaction) AlCl3 AlCl3 AlCl3->Product AlCl3->Diacylation AlCl3->Demethylation

Caption: Reaction scheme for the synthesis and potential side products.

Troubleshooting Workflow

G Start Reaction Complete? (Check TLC) LowYield Low Yield Start->LowYield No MultipleProducts Multiple Products Start->MultipleProducts Yes, Impure CheckConditions Check Anhydrous Conditions & Catalyst Amount LowYield->CheckConditions AnalyzeSideProducts Analyze Side Products (NMR, MS) MultipleProducts->AnalyzeSideProducts OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp ColumnChromatography Purify by Column Chromatography OptimizeTemp->ColumnChromatography AdjustStoichiometry Adjust Stoichiometry AnalyzeSideProducts->AdjustStoichiometry AdjustStoichiometry->ColumnChromatography PureProduct Pure Product ColumnChromatography->PureProduct

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is a crucial building block in medicinal chemistry, often serving as a precursor for novel therapeutic agents.[1][2] Its synthesis, commonly achieved through a Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, can present several purification challenges that impact the final product's purity, yield, and suitability for downstream applications.[1] This technical guide offers a comprehensive troubleshooting framework and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. By leveraging established chemical principles and field-proven insights, this document aims to provide practical solutions to common purification hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable, step-by-step solutions.

Issue 1: Product Fails to Crystallize and Remains an Oil

Scenario: Following the reaction workup and solvent evaporation, the isolated product is a persistent, viscous oil that does not solidify upon cooling or standing.

Potential Causes:

  • Impurity Interference: The presence of unreacted 1,4-dimethoxybenzene or other by-products from the Friedel-Crafts reaction can inhibit the formation of a stable crystal lattice.

  • Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) or even residual ethyl acetate can act as a solubilizing agent, preventing crystallization.

  • Incorrect pH: The carboxylic acid must be in its protonated (neutral) form to be sufficiently insoluble for crystallization. If the pH of the final aqueous wash was basic, the product will remain in its highly soluble carboxylate salt form.

Troubleshooting Protocol:

  • Optimize pH and Perform Liquid-Liquid Extraction:

    • Dissolve the oily residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to ensure the complete protonation of the carboxylic acid.

    • Subsequently, wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Employ an Anti-Solvent Crystallization Technique:

    • Dissolve the oil in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone).

    • Slowly add a "poor" or "anti-solvent" (e.g., hexanes, petroleum ether) in which the compound is insoluble, until the solution becomes cloudy.[2]

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly and undisturbed.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic grooves on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If a small amount of pure, solid product is available, add a single seed crystal to the supersaturated solution to initiate crystallization.[2]

Workflow for Overcoming Crystallization Failure:

Caption: Decision workflow for troubleshooting product oiling or crystallization failure.

Issue 2: Persistent Yellow or Brown Discoloration in the Final Product

Scenario: The isolated solid product exhibits a noticeable yellow or brown color, suggesting the presence of impurities.

Potential Causes:

  • Friedel-Crafts By-products: The acylation reaction can sometimes lead to colored, polymeric, or poly-acylated by-products, especially if the reaction temperature is not well-controlled.

  • Oxidation: The electron-rich dimethoxybenzene ring can be susceptible to oxidation, forming colored impurities.

  • Residual Catalyst: Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) during the workup can lead to discoloration.

Troubleshooting Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot and sparingly soluble when cold.[3]

    • Procedure:

      • Dissolve the impure solid in a minimal amount of a suitable boiling solvent (see Table 1).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

      • Collect the crystals via vacuum filtration, washing with a small amount of cold solvent.

  • Activated Carbon (Charcoal) Treatment:

    • Activated carbon can be used to adsorb colored impurities.

    • Procedure:

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of activated carbon (1-2% by weight).

      • Gently heat and stir the mixture for 10-15 minutes.

      • Filter the hot solution through a pad of Celite® to remove the carbon.

      • Proceed with crystallization as described above.

Table 1: Recommended Recrystallization Solvents

Solvent SystemApproximate RatioNotes
Ethanol/Water3:1 to 5:1Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.[4]
TolueneN/AA good single-solvent system. Ensure slow cooling for well-formed crystals.
Ethyl Acetate/Hexanes1:2 to 1:4Dissolve in hot ethyl acetate, then slowly add hexanes as an anti-solvent.
Issue 3: Low Purity by Analytical Methods (HPLC, NMR) Despite Crystalline Appearance

Scenario: The product appears as a crystalline solid, but analytical data reveals significant impurities.

Potential Causes:

  • Co-crystallization: Impurities with similar structures, such as unreacted 1,4-dimethoxybenzene, may have been incorporated into the product's crystal lattice.

  • Incomplete Reaction: A substantial amount of starting material may be present, which has similar solubility properties to the product.

Troubleshooting Protocol:

  • Flash Column Chromatography: When recrystallization is ineffective, flash chromatography is the method of choice for separating compounds with different polarities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used. Due to the carboxylic acid group, adding a small amount of acetic acid (0.5-1%) to the eluent can improve separation and prevent peak tailing.

    • Procedure:

      • Determine an appropriate solvent system using Thin Layer Chromatography (TLC).

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Troubleshooting Logic:

Caption: Logical workflow for purification by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for pure this compound?

A1: The melting point for this compound is reported to be in the range of 100-104°C.[1] A broad or depressed melting point is a strong indication of the presence of impurities.

Q2: Why is the carboxylic acid proton sometimes not visible in the ¹H NMR spectrum?

A2: The proton of the carboxylic acid group is acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃). This exchange can broaden the signal significantly, sometimes to the point where it becomes indistinguishable from the baseline. To confirm its presence, a "D₂O shake" can be performed: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will be replaced by deuterium, causing the peak to disappear.

Q3: Can I use an acid-base extraction for purification?

A3: Yes, an acid-base extraction is an excellent method for separating your acidic product from neutral impurities like unreacted 1,4-dimethoxybenzene. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate). Your product will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can then be collected by filtration.

Q4: What are the primary safety concerns during the synthesis and purification?

A4: The synthesis typically involves a Friedel-Crafts acylation using a strong Lewis acid like aluminum chloride (AlCl₃).

  • Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Quenching: The reaction is quenched by slowly and carefully adding the reaction mixture to ice. This is a highly exothermic process and must be done with caution in a fume hood.

  • Solvents: Many of the solvents used (e.g., dichloromethane, hexanes, ethyl acetate) are flammable and should be handled away from ignition sources and in a well-ventilated area.

References

Common issues in HPLC analysis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the HPLC analysis of this aromatic keto-acid. As Senior Application Scientists, we ground our recommendations in fundamental chromatographic principles to ensure you can not only solve problems but also understand their root causes.

Understanding the Analyte: this compound

Before troubleshooting, understanding the analyte's physicochemical properties is critical. This compound possesses a carboxylic acid group, a ketone, and a dimethoxy-substituted phenyl ring.[1] These features dictate its behavior in a reversed-phase HPLC system.

PropertyValue / CharacteristicChromatographic Implication
IUPAC Name This compound-
Molecular Formula C₁₂H₁₄O₅[1]-
Molecular Weight 238.24 g/mol -
Key Functional Groups Carboxylic Acid, Ketone, Phenyl Ring, Ether (Methoxy)The carboxylic acid group is ionizable, making its retention highly dependent on mobile phase pH. The phenyl ring provides chromophores for UV detection.
Polarity Moderately polarSuitable for reversed-phase chromatography with a C18 or C8 stationary phase and a mobile phase of water/buffer and an organic modifier like acetonitrile or methanol.
pKa (estimated) ~4.5 - 4.8The carboxylic acid's pKa is crucial. At a mobile phase pH above this value, the analyte will be in its anionic (carboxylate) form, which is highly polar and interacts poorly with the stationary phase.
Solubility Soluble in organic solvents like methanol and acetonitrile; sparingly soluble in water.[2]Sample diluent should be compatible with the mobile phase to prevent peak distortion.[3] Dissolving the sample in the initial mobile phase is ideal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is the most frequent issue for acidic compounds on silica-based reversed-phase columns.[4][5] A tailing factor >1.2 is generally considered problematic.

Primary Cause: Secondary Silanol Interactions

The root cause is an undesirable secondary interaction between the analyte and the stationary phase. Here's the mechanism:

  • Analyte Ionization: If the mobile phase pH is close to or above the pKa of the analyte's carboxylic acid group (~4.8), a significant portion of the molecules will be in their negatively charged carboxylate form.

  • Silanol Activity: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[5]

  • Ionic Interactions: The ionized analyte can engage in strong ionic interactions with these active silanol sites. This interaction is stronger than the intended hydrophobic partitioning, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[5][6]

G cluster_0 Undesirable Secondary Interaction Analyte This compound (Ionized Form: -COO⁻) Silanol Stationary Phase (Active Silanol Site: Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Mechanism of peak tailing for acidic analytes.

Solutions:

  • Adjust Mobile Phase pH (Most Effective): Lower the pH of the aqueous portion of your mobile phase to at least 2 pH units below the analyte's pKa. A pH of 2.5-3.0 is ideal. This ensures the carboxylic acid is fully protonated (-COOH), neutralizing its charge and eliminating the secondary ionic interaction. Use a buffer like phosphate or formate to maintain a stable pH.[6]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., treating residual silanols with a small silylating agent) have fewer active silanol sites. If you continue to see tailing at low pH, consider switching to a column specifically designed for polar analytes.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[7] Try reducing the injection volume or diluting the sample.

Q2: My retention time is unstable and drifting. What's causing this?

Retention time (RT) drift can be systematic (always increasing or decreasing) or erratic.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: This is the most common cause, especially when running gradients.[8] If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, the starting conditions will be inconsistent, leading to RT shifts.

    • Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column after a gradient run.

  • Mobile Phase Composition Changes: Small, unintended changes in mobile phase composition can cause significant RT shifts.[8] This can happen due to solvent evaporation (especially of the more volatile organic component) or improper mixing.

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped. If using an on-line mixer, ensure it is functioning correctly by premixing the mobile phase manually and comparing results.

  • Temperature Fluctuations: Column temperature directly affects retention. A lack of temperature control can lead to drifting RTs as the ambient lab temperature changes.[3]

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to overcome daily fluctuations.

  • Unstable Mobile Phase pH: If your mobile phase is unbuffered and its pH is near the analyte's pKa, small changes in pH (e.g., from dissolved CO₂) can drastically alter the analyte's ionization state and thus its retention time.

    • Solution: As mentioned for peak tailing, always use a suitable buffer (e.g., 10-20 mM phosphate or formate) in the aqueous portion of your mobile phase to control and stabilize the pH.[9]

G Start Retention Time Drifting Q1 Is the drift systematic (e.g., always decreasing)? Start->Q1 Q2 Is the drift erratic? Start->Q2 Q1->Q2 No Sol1 Check for leaks. Increase column equilibration time. Q1->Sol1 Yes Sol2 Use a column oven. Prepare fresh, buffered mobile phase. Q2->Sol2 Yes Sol3 Check pump performance. Degas mobile phase. Q2->Sol3 Also consider

Troubleshooting workflow for retention time variability.
Q3: I'm seeing poor resolution between my analyte and an impurity peak. How can I improve it?

Resolution (Rs) is a measure of the separation between two peaks. An Rs value of ≥1.5 indicates baseline separation.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Strength:

    • Isocratic: Decrease the percentage of the organic solvent (acetonitrile or methanol). This will increase the retention time of both peaks, often providing more time for them to separate.

    • Gradient: Make the gradient slope shallower. A slower increase in the organic modifier concentration over time can significantly improve the separation of closely eluting compounds.[9]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities (i.e., change the relative spacing of peaks). If you are using acetonitrile, try substituting it with methanol, and re-optimize the mobile phase strength.

  • Adjust the pH: If the impurity has a different pKa from your analyte, adjusting the mobile phase pH can change their relative retention times and improve separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) can provide a completely different selectivity profile.

Q4: What are these "ghost peaks" appearing in my blank runs?

Ghost peaks are peaks that appear in blank injections and can interfere with the analysis.[10]

Common Sources & Solutions:

  • Contaminated Mobile Phase: Water is a common source of contamination.[8] Always use high-purity, HPLC-grade water and solvents.

  • Sample Carryover: Residue from a previous, more concentrated sample may remain in the injector loop or on the needle and be injected with the blank.

    • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the needle and injection port between runs.

  • Late Elution from a Previous Injection: A strongly retained compound from a previous sample may elute during a subsequent blank run, appearing as a ghost peak.

    • Solution: Add a high-organic wash step at the end of your gradient program (e.g., ramp up to 95% acetonitrile) and hold for several minutes to flush any strongly retained compounds from the column before re-equilibration.[10]

Validated Experimental Protocols

Protocol 1: Starting HPLC Method for this compound

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for moderately polar analytes.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1) or 20mM Potassium Phosphate, pH 2.5Low pH to suppress ionization of the carboxylic acid, minimizing peak tailing.[9]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Program 10% B to 70% B over 20 minutesA broad starting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.[3]
Detection (UV) 254 nm or Diode Array Detector (DAD)The dimethoxyphenyl group should provide strong absorbance. A DAD allows for peak purity analysis.
Injection Volume 10 µLA typical volume; can be adjusted to avoid overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase, preventing peak distortion.[3]
Protocol 2: HPLC Column Cleaning and Regeneration

If you experience high backpressure or a loss of performance that cannot be solved by other means, the column may be contaminated. This general protocol is for a standard C18 column.

Objective: To remove strongly retained contaminants from the column.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 90:10 Water/Acetonitrile) for 20 minutes. This dissolves any precipitated buffer salts.[6]

  • Reverse Flush (Optional but Recommended): Reverse the direction of flow through the column. This is more effective at flushing particulates from the inlet frit. Warning: Only reverse columns that are explicitly approved for back-flushing by the manufacturer.

  • Organic Wash Sequence: Flush the column with a series of solvents, moving from polar to non-polar and back again. Use at least 20 column volumes for each step.

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol (to remove strongly hydrophobic contaminants)

    • 100% Acetonitrile

  • Re-equilibration: Return the column to its normal flow direction. Flush with the initial mobile phase with buffer for at least 30 minutes or until the baseline is stable.

References

Stability issues of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Welcome to the technical support center for this compound (CAS No. 1084-74-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical, field-tested solutions for its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: As a solid, this compound is chemically stable under standard room temperature conditions. However, for optimal long-term stability and to prevent potential degradation from atmospheric moisture, it is best practice to store the compound in a tightly sealed container in a cool, dry place.[1] Some suppliers also note that the compound is air and light sensitive and recommend handling and storing it under an inert gas like argon or nitrogen. For extended storage, maintaining the compound at -20°C is highly recommended.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: While specific quantitative solubility data is not widely published, the "like dissolves like" principle applies.[3] As a polar carboxylic acid, it is expected to have good solubility in polar organic solvents. Based on its structure and data for similar compounds, the following solvents are recommended for creating stock solutions:

  • High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.

  • Moderate to Low Solubility: Acetone, Ethyl Acetate.[3]

  • Insoluble: Water, Hexanes.[4]

It is crucial to prepare a saturated solution for accurate experimental work, which can be achieved using the isothermal shake-flask method.[3] Always use anhydrous grade solvents to prepare stock solutions to minimize the risk of hydrolysis.

Section 2: Solution Stability and Degradation

Q3: My experimental results are inconsistent. Could the compound be degrading in my aqueous assay buffer?

A3: Yes, this is a significant possibility. This compound is a β-keto acid, a class of compounds known for their inherent instability in solution, particularly in aqueous media.[2][5] The primary degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[2] This instability can lead to a significant underestimation of its concentration if not handled properly.[2]

Q4: How does pH critically influence the stability of this compound in aqueous solutions?

A4: The pH of your aqueous buffer is a critical factor for the stability of β-keto acids.[2] The primary degradation mechanism, decarboxylation, is significantly faster for the protonated β-keto acid than for its conjugate base (the β-keto carboxylate anion).[2][6]

  • Acidic Conditions (pH < 5): Acidic environments promote the protonated form of the carboxylic acid, which is highly susceptible to decarboxylation.[2]

  • Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the compound exists predominantly in its deprotonated (carboxylate) form, which is more stable and less prone to decarboxylation.[2] Therefore, maintaining a neutral to slightly alkaline pH is recommended to enhance stability in solution.

Q5: I see an unexpected peak in my HPLC/LC-MS analysis after incubating my compound in an aqueous buffer. What could it be?

A5: The most likely candidate for the unexpected peak is the decarboxylation product, 1-(2,5-dimethoxyphenyl)propan-1-one. This occurs when the butanoic acid chain loses its carboxyl group (as CO2).[2][5] The reaction is accelerated by heat and acidic conditions.[2] For related oxo-phenylbutanoic acids, studies have identified the corresponding benzoic acid derivative as a potential oxidative cleavage product under certain conditions.[7][8]

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Degradation of this compound parent This compound (β-Keto Acid Form) product 1-(2,5-Dimethoxyphenyl)propan-1-one (Ketone Product) parent->product Decarboxylation (Heat, Acidic pH) co2 Carbon Dioxide (CO2)

Caption: Primary degradation pathway via decarboxylation.

Troubleshooting and Experimental Protocols

Section 3: Proactive Stability Management

Q6: How can I minimize compound degradation during my experiments?

A6: Proactive measures are essential for maintaining the integrity of this compound in your experiments.

  • Stock Solutions: Prepare concentrated stock solutions in a stable, anhydrous organic solvent like DMSO. Store these stocks at -80°C for long-term use.[2]

  • Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Temperature Control: Keep all solutions on ice whenever possible to slow the rate of degradation.[2] Thaw frozen samples on ice.[2]

  • pH Management: If your experimental conditions allow, use a neutral or slightly alkaline buffer (pH 7.0-8.0) to keep the compound in its more stable deprotonated state.[2]

Protocol 1: Preparation and Handling of Stock Solutions

This protocol outlines the recommended procedure for preparing and storing stock solutions to ensure maximum stability and reproducibility.

  • Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of solid in a clean, dry vial.

    • Add anhydrous DMSO (or another suitable anhydrous solvent) to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -80°C.[2]

  • Usage:

    • When needed, retrieve a single aliquot and thaw it on ice.

    • Dilute the stock directly into the pre-chilled assay buffer immediately before use. Do not store the diluted aqueous solution.

References

Technical Support Center: Refining Experimental Protocols for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common experimental challenges. Our goal is to empower you with the knowledge to refine your protocols, enhance yield and purity, and confidently characterize your target compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues encountered during the synthesis of this compound.

Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride are a common issue. The primary culprits are often related to the reagents and reaction conditions. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1] Additionally, unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[2] Ensure all your materials are scrupulously dry and consider increasing the molar ratio of AlCl₃.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The presence of multiple spots on your TLC plate suggests the formation of side products. In the Friedel-Crafts acylation of an activated ring like 1,4-dimethoxybenzene, there is a possibility of polysubstitution, where more than one acyl group is added to the aromatic ring.[3] However, the primary concern is often the formation of regioisomers. While the 2,5-dimethoxy substitution pattern of your target is the expected major product due to the directing effects of the methoxy groups, acylation at other positions on the ring can occur. Unreacted starting materials, 1,4-dimethoxybenzene and succinic acid (from the hydrolysis of the anhydride), may also be present.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" during recrystallization typically occurs when the solute is too soluble in the hot solvent, or when the solution is cooled too rapidly, leading to supersaturation. To address this, you can try adding a small amount of a solvent in which your compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the hot primary solvent to redissolve the oil and allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.

Q4: How can I be sure I have synthesized the correct compound? What are the key characterization data?

A4: Confirmation of the structure and purity of this compound relies on a combination of spectroscopic and physical data. The key characterization techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, namely the carboxylic acid and ketone carbonyls.

  • Melting Point Analysis: A sharp melting point within the expected range indicates high purity. The literature melting point is approximately 100-104 °C.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

In-Depth Troubleshooting Guides

This section provides more detailed solutions to complex experimental challenges.

Issue 1: Persistent Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Less than 50% yield of the crude product.

  • Significant amount of unreacted 1,4-dimethoxybenzene recovered.

Causality and Solutions:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[2][4][5] Its success hinges on the generation of a highly reactive acylium ion from succinic anhydride and a Lewis acid, which is then attacked by the electron-rich 1,4-dimethoxybenzene ring.

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Verify Reagent Quality & Anhydrous Conditions start->reagent_check Initial Check catalyst_ratio Optimize AlCl₃ Stoichiometry reagent_check->catalyst_ratio Reagents OK temp_control Evaluate Reaction Temperature catalyst_ratio->temp_control Ratio Optimized workup Assess Work-up Procedure temp_control->workup Temp Optimized success Yield Improved workup->success Procedure Refined

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

  • Moisture Contamination: As previously mentioned, water will quench the AlCl₃ catalyst. Ensure your solvent (e.g., dichloromethane or nitrobenzene) is anhydrous, your glassware is flame-dried or oven-dried, and the AlCl₃ is a fresh, free-flowing powder.

  • Insufficient Catalyst: The ketone product forms a complex with AlCl₃, effectively sequestering it.[2] A molar ratio of at least 2.5 equivalents of AlCl₃ to succinic anhydride is often necessary to drive the reaction to completion.

  • Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exothermic reaction, allowing it to slowly warm to room temperature and stir for several hours (or even overnight) can improve conversion. Gentle heating may be required, but excessive heat can lead to side reactions.

  • Order of Addition: Adding the 1,4-dimethoxybenzene solution slowly to the pre-formed complex of AlCl₃ and succinic anhydride in the solvent can sometimes improve yields by maintaining a low concentration of the highly reactive aromatic compound, thus minimizing side reactions.

Issue 2: Purification Challenges and Isomeric Impurities

Symptoms:

  • Broad melting point range after recrystallization.

  • Co-eluting spots in column chromatography.

  • Complex, difficult-to-interpret NMR spectrum.

Causality and Solutions:

The two methoxy groups on 1,4-dimethoxybenzene are ortho-, para-directing and strongly activating.[6] This can lead to the formation of regioisomers during the Friedel-Crafts acylation.

Potential Isomeric Byproducts:

IsomerStructureRationale for Formation
2,5-Dimethoxy (Target) Acylation at the 2-positionElectronically favored due to the directing effect of both methoxy groups.
2,3-Dimethoxy Acylation at the 2-position of 1,2-dimethoxybenzene (potential impurity)If the starting material is not pure 1,4-dimethoxybenzene.
3,4-Dimethoxy Acylation at the 4-position of 1,2-dimethoxybenzene (potential impurity)Another possibility if starting material is impure.

Purification Strategies:

  • Recrystallization: A carefully chosen solvent system is key. For keto-acids, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) often works well.[7][8] Experiment with different solvent ratios to maximize the solubility difference between the desired product and impurities at high and low temperatures.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next step.

    • Solvent System Selection: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

    • TLC Analysis: Carefully monitor the fractions by TLC. The different isomers may have very similar Rf values, so running longer TLC plates and using a suitable stain (e.g., potassium permanganate) can aid in their differentiation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,4-Dimethoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add succinic anhydride (1.1 eq) and anhydrous DCM (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred suspension.

  • In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (1.0 eq) in anhydrous DCM (30 mL).

  • Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (100 mL).

  • Stir vigorously until the ice has melted and the two layers have separated.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis Workflow:

G start Start reagents Combine Succinic Anhydride, AlCl₃, and DCM at 0 °C start->reagents add_substrate Add 1,4-Dimethoxybenzene Solution Dropwise reagents->add_substrate react Stir at Room Temperature for 12-16 hours add_substrate->react quench Quench with Ice and HCl react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Characterization Data

Expected Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment
Aromatic~7.3-7.0m3HAr-H
Methoxy~3.85s3HOCH₃
Methoxy~3.80s3HOCH₃
Methylene~3.25t2H-CO-CH₂-
Methylene~2.80t2H-CH₂-COOH
Carboxylic Acid~11-12br s1H-COOH
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
Carbonyl (Ketone)~198C=O
Carbonyl (Carboxylic Acid)~178COOH
Aromatic (C-O)~153Ar-C
Aromatic (C-O)~152Ar-C
Aromatic (C-H)~124Ar-C
Aromatic (C-H)~114Ar-C
Aromatic (C-H)~113Ar-C
Aromatic (C-CO)~125Ar-C
Methoxy~56.5OCH₃
Methoxy~56.0OCH₃
Methylene~33-CO-CH₂-
Methylene~28-CH₂-COOH

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

References

Minimizing batch-to-batch variability of synthesized 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the Technical Support Center for the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve consistent and high-quality results.

Introduction to the Synthesis

The primary and most efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, typically using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3]

The seemingly straightforward nature of this reaction can be deceptive, as minor variations in reagents, conditions, and work-up procedures can lead to significant batch-to-batch variability in yield, purity, and overall product quality. This guide will address these challenges in a comprehensive question-and-answer format.

Core Synthesis Workflow

To understand the potential sources of variability, it's essential to first visualize the overall synthetic and analytical workflow.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control reagents Reagent Preparation (1,4-Dimethoxybenzene, Succinic Anhydride, Anhydrous AlCl₃) reaction Friedel-Crafts Acylation reagents->reaction Anhydrous Conditions workup Reaction Quenching & Work-up reaction->workup Controlled Quenching isolation Crude Product Isolation workup->isolation Extraction & Washing recrystallization Recrystallization isolation->recrystallization Solvent Selection drying Drying recrystallization->drying Vacuum & Temperature hplc HPLC Analysis (Purity Assessment) drying->hplc nmr NMR Spectroscopy (Structural Confirmation) drying->nmr mp Melting Point (Identity & Purity) drying->mp

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can arise during the synthesis and provide actionable solutions to minimize variability.

Reaction Setup and Execution

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including flame-dried glassware and freshly opened or properly stored anhydrous reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[4]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition. A systematic optimization of the reaction temperature is recommended.

  • Poor Reagent Quality: The purity of 1,4-dimethoxybenzene, succinic anhydride, and the acylating agent is crucial. Impurities can lead to the formation of byproducts and interfere with the desired reaction.[4]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with a highly activated aromatic ring like 1,4-dimethoxybenzene.[4] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable. However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), disubstitution can occur.

Another possibility is the formation of regioisomers. The methoxy groups in 1,4-dimethoxybenzene are ortho, para-directing. While the desired product is the result of acylation at the 2-position, acylation at other positions, although sterically hindered, might occur to a small extent.

Q3: What is the optimal stoichiometry of reactants and catalyst?

A3: For the acylation of activated arenes like 1,4-dimethoxybenzene, a common starting point for stoichiometry is:

ReagentMolar Equivalents
1,4-Dimethoxybenzene1.0
Succinic Anhydride1.0 - 1.2
Anhydrous AlCl₃2.0 - 2.5

A slight excess of succinic anhydride can help drive the reaction to completion. A significant excess of AlCl₃ is necessary to act as both the catalyst and to complex with the ketone product.

Work-up and Purification

Q4: My crude product is an oil or a sticky solid and is difficult to handle. How can I improve the work-up?

A4: The work-up procedure is critical for obtaining a solid crude product. A common issue is the incomplete hydrolysis of the aluminum chloride-ketone complex.

A robust work-up protocol involves:

  • Controlled Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and protonate the carboxylic acid.

  • Thorough Extraction: After quenching, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Multiple extractions will ensure complete recovery of the product.

  • Aqueous Washes: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted succinic acid. A final wash with brine will help to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

If the product still oils out, it may be due to the presence of impurities. Proceeding with a careful recrystallization is recommended.

Q5: What is the best solvent system for recrystallizing this compound?

A5: The choice of recrystallization solvent is crucial for obtaining a high-purity product. A good solvent will dissolve the compound when hot but have low solubility when cold.[5][6] For this compound and similar aromatic keto-acids, the following solvent systems are often effective:

  • Toluene: This is a good starting point for many aromatic compounds.

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Acetone/Hexane: Similar to the ethanol/water system, dissolve in hot acetone and add hexane as the anti-solvent.

It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific batch of crude product.[6]

Q6: My recrystallized product still shows impurities in the HPLC analysis. What are my options?

A6: If recrystallization does not provide the desired purity, column chromatography is the next logical step.[7]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for method development. The polarity of the eluent should be gradually increased to elute the more polar desired product after the less polar impurities.

Analysis and Characterization

Q7: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Expected ¹H NMR (in CDCl₃, 300-500 MHz):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

  • ~7.2-7.0 ppm (multiplet, 3H): Aromatic protons.

  • ~3.8 ppm (singlet, 6H): Two methoxy group protons (-OCH₃).

  • ~3.2 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).

  • ~2.8 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

Expected ¹³C NMR (in CDCl₃, 75-125 MHz):

  • ~200-195 ppm: Ketone carbonyl carbon.

  • ~180-175 ppm: Carboxylic acid carbonyl carbon.

  • ~155-150 ppm: Aromatic carbons attached to methoxy groups.

  • ~130-110 ppm: Other aromatic carbons.

  • ~56 ppm: Methoxy carbons.

  • ~33 ppm: Methylene carbon adjacent to the ketone.

  • ~28 ppm: Methylene carbon adjacent to the carboxylic acid.

Q8: What is a good starting point for an HPLC method to assess the purity of my product?

A8: A reverse-phase HPLC method is generally suitable for analyzing aromatic keto-acids.[12][13][14][15] Here is a general method that can be optimized for your specific system:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A good starting point is 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength determined by a UV scan of the compound)
Injection Volume 10 µL

Troubleshooting Logic Diagram

The following diagram provides a systematic approach to troubleshooting common issues encountered during the synthesis.

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield or Impure Product reagent_check Are reagents anhydrous and high purity? start->reagent_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no conditions_check Are reaction conditions optimized? reagent_yes->conditions_check reagent_solution Use freshly opened anhydrous reagents. Dry solvents and glassware. reagent_no->reagent_solution conditions_yes Yes conditions_check->conditions_yes conditions_no No conditions_check->conditions_no workup_check Is work-up and purification effective? conditions_yes->workup_check conditions_solution Optimize temperature, time, and stoichiometry. conditions_no->conditions_solution workup_yes Yes workup_check->workup_yes workup_no No workup_check->workup_no end Consistent, High-Purity Product workup_yes->end workup_solution Ensure complete quenching. Optimize recrystallization solvent. Consider column chromatography. workup_no->workup_solution

Caption: A troubleshooting decision tree for the synthesis of this compound.

By systematically addressing these potential sources of variability, researchers can significantly improve the consistency and quality of their synthesis of this compound. For further assistance, please consult the references provided below.

References

Technical Support Center: Enhancing the Efficiency of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and historically significant method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves reacting 1,4-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich 1,4-dimethoxybenzene ring.[3]

Q2: My Friedel-Crafts acylation reaction to synthesize the title compound is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in this specific Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4][5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][5] Therefore, a stoichiometric amount of AlCl₃ is often required, rather than a catalytic amount.

  • Sub-optimal Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[4] Conversely, excessively high temperatures can lead to side reactions and decomposition. Temperature optimization is key.

  • Purity of Reagents: The purity of both the 1,4-dimethoxybenzene and succinic anhydride is critical. Impurities can interfere with the reaction, leading to byproduct formation.[4]

Q3: I am observing the formation of multiple products in my reaction. What could be the reason?

A3: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can occur, especially with a highly activated aromatic ring like 1,4-dimethoxybenzene.[4] The two methoxy groups are strongly activating and ortho-, para-directing. Although the initial acylation is directed to the ortho position relative to one methoxy group and meta to the other, the product is still activated enough for a second acylation to potentially occur under harsh conditions. To minimize this, consider using milder reaction conditions, such as a less reactive Lewis acid or lower temperatures, and carefully controlling the stoichiometry of the reactants.

Q4: What are the primary applications of this compound in research and drug development?

A4: This compound serves as a versatile intermediate in medicinal chemistry.[1] Its structural features, including the methoxy groups which can enhance solubility and bioavailability, and the oxobutanoic acid chain that allows for functionalization, make it a valuable scaffold.[1] Key applications include its use as a precursor for the synthesis of anti-inflammatory drugs, analgesics, and compounds with potential anticancer properties.[1] It is also used in biochemical research to investigate enzymatic pathways and receptor binding.[1]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Problem 1: Low or No Product Yield in Friedel-Crafts Acylation

dot graph TD{ subgraph "Troubleshooting Low Yield" direction LR A[Start: Low Yield] --> B{Check AnhydrousConditions}; B --"Yes"--> C{Verify CatalystStoichiometry}; B --"No"--> D[Dry all glassware,use anhydrous solvents]; C --"Correct"--> E{Optimize ReactionTemperature}; C --"Incorrect"--> F[Use stoichiometricamount of AlCl₃]; E --"Optimized"--> G{Check ReagentPurity}; G --"Pure"--> H[Consider alternativeLewis acid]; G --"Impure"--> I[Purify startingmaterials]; end

} Caption: Stepwise workflow for troubleshooting low yields.

Symptom Possible Cause Suggested Solution
Reaction fails to initiateInactive catalyst due to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents.[4][5]
Low conversion of starting materialInsufficient catalyst or sub-optimal temperature.Increase the amount of AlCl₃ to at least one equivalent. Gradually increase the reaction temperature and monitor by TLC.[4]
Formation of a dark, tarry mixtureReaction temperature is too high, leading to decomposition.Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Product is difficult to isolate from the reaction mixtureIncomplete quenching of the Lewis acid-product complex.After the reaction is complete, carefully pour the mixture into a mixture of crushed ice and concentrated HCl to fully hydrolyze the aluminum complexes.[2]

Problem 2: Product Purification Challenges

Symptom Possible Cause Suggested Solution
Oily product instead of solidPresence of impurities or residual solvent.Try recrystallization from a different solvent system (e.g., ethanol/water). If that fails, column chromatography on silica gel may be necessary.[2][6]
Product co-elutes with starting material during chromatographySimilar polarity of the product and starting material.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[6]
Low recovery after recrystallizationThe chosen solvent is too effective, leading to high solubility even at low temperatures.Select a solvent in which the compound has a significant difference in solubility at high and low temperatures. You can also try adding an anti-solvent to induce precipitation.[6]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-Dimethoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.

  • After stirring for 15 minutes, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Intramolecular Cyclization

4-Aryl-4-oxobutanoic acids can undergo intramolecular cyclization to form heterocyclic structures, such as pyridazinones, which have diverse biological activities.[7]

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol.

  • Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 equivalents).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

IV. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound and detecting impurities.[6][8]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]

V. References

  • Smolecule. (2023, August 15). Buy this compound | 1084-74-8. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. --INVALID-LINK--

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of Pdpob. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the acid-cyclization conditions. --INVALID-LINK--

  • Biosynth. (n.d.). 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization. --INVALID-LINK--

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. --INVALID-LINK--

  • PubChem. (n.d.). Compound 4-(2,5-dimethylanilino)-3-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid. --INVALID-LINK--

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. --INVALID-LINK--

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. --INVALID-LINK--

  • ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. --INVALID-LINK--

  • BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-(5-benzyl-2,4-dimethoxyphenyl)-4-oxobutanoic acid. --INVALID-LINK--

  • Arabian Journal of Chemistry. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. --INVALID-LINK--

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Chemistry 211 Experiment 1. (2012, November 14). --INVALID-LINK--

  • ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. --INVALID-LINK--

  • OPUS. (2025, August 28). Analytical Methods. --INVALID-LINK--

  • Development and validation of an RP-HPLC method for analysis. (2022, April 5). --INVALID-LINK--

  • MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. --INVALID-LINK--

  • PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Validating a Quantification Method for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a key organic intermediate. We will explore a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analyte: this compound

This compound (MW: 238.24 g/mol ) is a keto acid derivative.[5] Its structure, featuring a dimethoxy-substituted aromatic ring (a strong chromophore) and a carboxylic acid moiety, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, or conducting stability studies.

Primary Technique: Validated Reversed-Phase HPLC-UV Method

A well-validated HPLC-UV method serves as the workhorse for quality control labs due to its robustness, cost-effectiveness, and reliability. The objective is to develop a method that is specific, linear, accurate, precise, and robust for its intended purpose.[6][7]

Method Development Rationale

The selection of chromatographic conditions is a critical first step, dictated by the physicochemical properties of the analyte.

  • Stationary Phase: A C18 column is the logical choice. The nonpolar C18 stationary phase provides effective retention for the moderately nonpolar this compound molecule.

  • Mobile Phase: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The addition of an acid (e.g., phosphoric acid) to the aqueous phase to lower the pH to around 2.5-3.0 is crucial.[8][9] At this pH, the carboxylic acid group of the analyte is fully protonated (non-ionized), which eliminates peak tailing and ensures consistent retention on the reversed-phase column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is selected to ensure a reasonable run time while providing good separation from potential impurities.

  • Detection: The dimethoxyphenyl group and the conjugated ketone act as strong chromophores. A UV scan of the analyte would reveal a maximum absorbance (λ-max) suitable for sensitive detection. For this structure, a wavelength of 254 nm is a common and effective choice.[10]

HPLC Method Validation Workflow

The validation process follows a structured, hierarchical approach to demonstrate that the analytical procedure is fit for its intended purpose.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters (ICH Q2(R2)) cluster_2 Phase 3: Method Robustness & Reporting Dev Method Development (Column, Mobile Phase, λ) SST System Suitability Testing (SST) (Tailing Factor, Resolution, RSD%) Dev->SST Establish Conditions Specificity Specificity / Selectivity (Forced Degradation, Blank Analysis) SST->Specificity Begin Validation Linearity Linearity & Range (Calibration Curve, R²) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Deliberate Small Variations) Limits->Robustness Final Checks Report Final Validation Report (Summary & Conclusion) Robustness->Report Compile Results caption Fig 1: HPLC Method Validation Workflow.

Fig 1: HPLC Method Validation Workflow.
Validation Performance Data (Illustrative)

The following tables summarize the expected outcomes from a successful validation study, adhering to ICH acceptance criteria.[11][12]

Table 1: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
10 120500
25 301000
50 602500
100 1204000
150 1805500
Result Value
Correlation Coefficient (R²) 0.9998

| Range | 10 - 150 µg/mL |

Table 2: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 79.5 99.4%
100% 100 100.8 100.8%
120% 120 121.1 100.9%

| Acceptance Criteria: | 98.0 - 102.0% |

Table 3: Precision

Precision Type Parameter Result
Repeatability (n=6) % RSD of Peak Area 0.85%
Intermediate Precision (Different day, analyst) % RSD of Peak Area 1.10%

| Acceptance Criteria: | % RSD ≤ 2.0% |

Table 4: Specificity, LOD, LOQ, and Robustness

Parameter Test Result
Specificity Forced degradation (acid, base, peroxide, heat, light) Peak is pure and resolved from all degradation products.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1 0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1 1.5 µg/mL

| Robustness | Flow rate (±0.1 mL/min), Column Temp (±2°C) | % RSD of results < 2.0%, SST passes. |

Comparative Alternative: UPLC-MS/MS

For applications requiring higher sensitivity, such as bioanalysis (quantification in plasma) or trace-level impurity detection, UPLC-MS/MS is the superior technique.[13][14][15]

The UPLC-MS/MS Advantage
  • Ultra-High-Performance Liquid Chromatography (UPLC): Utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster run times, higher resolution, and improved peak capacities compared to traditional HPLC.

  • Tandem Mass Spectrometry (MS/MS): Provides unparalleled specificity and sensitivity. The analyte is first ionized (e.g., via electrospray ionization - ESI) and selected in the first quadrupole (Q1) based on its unique mass-to-charge ratio (m/z). It is then fragmented in a collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise, allowing for quantification at levels far below what UV detectors can achieve.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

Table 5: Head-to-Head Comparison of Analytical Techniques

Parameter HPLC-UV UPLC-MS/MS Rationale / Justification
Specificity Good Exceptional MS/MS detects based on specific mass transitions, eliminating interference from co-eluting compounds without a matching transition.
Sensitivity (LOQ) ~1.5 µg/mL (ng on column) < 1 ng/mL (pg on column) MS/MS detectors are inherently more sensitive and have lower noise levels than UV detectors.
Analysis Time 10-15 minutes 2-5 minutes UPLC systems operate at higher pressures, allowing for faster flow rates and shorter run times.[14]
Robustness High Moderate HPLC-UV methods are generally simpler and less prone to matrix effects or instrument drift. MS systems can be sensitive to matrix suppression/enhancement.

| Cost (Instrument) | $ |

| Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. | | Required Expertise | Moderate | High | UPLC-MS/MS requires specialized knowledge for method development, tuning, and troubleshooting. |

Experimental Protocols

Protocol 1: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of 50:50 Acetonitrile:Water to make a 1000 µg/mL stock.

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare standards ranging from 10 to 150 µg/mL.

    • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL.

  • Validation Tests:

    • System Suitability: Inject the 100 µg/mL standard six times. Calculate %RSD for peak area and retention time. Ensure the tailing factor is ≤ 2.0.

    • Linearity: Inject each calibration standard in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Prepare samples spiked with the analyte at 80%, 100%, and 120% of the target concentration. Analyze in triplicate and calculate the percent recovery.

    • Precision (Repeatability): Analyze six separate preparations of the sample at 100% of the target concentration. Calculate the %RSD.

    • Robustness: Analyze the sample while deliberately varying flow rate (0.9 and 1.1 mL/min) and column temperature (28°C and 32°C). Check for significant changes in results.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound, but their applications are dictated by the specific needs of the analysis.

  • Recommendation for HPLC-UV: This validated method is the ideal choice for routine quality control, release testing of bulk material, and stability studies where analyte concentrations are relatively high and the sample matrix is clean. Its robustness, lower cost, and ease of use make it highly efficient for these applications.

  • Recommendation for UPLC-MS/MS: This method is indispensable when trace-level quantification is required. It is the gold standard for pharmacokinetic studies in biological matrices (e.g., plasma, urine), impurity profiling where degradation products are present at very low levels, and any scenario demanding the utmost in sensitivity and specificity.

By understanding the distinct advantages and limitations of each technique, analytical laboratories can deploy their resources effectively, ensuring that the chosen method is not only scientifically sound but also perfectly aligned with the analytical objective. This alignment is the cornerstone of generating trustworthy and reliable data in a regulated environment.

References

Navigating the Evolution of Analytical Method Validation: A Comparative Guide to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. It forms the bedrock upon which the safety, efficacy, and quality of a drug product are built. The International Council for Harmonisation (ICH) has established a framework of guidelines to ensure that the analytical methods used to generate this data are rigorously validated and fit for their intended purpose. This guide provides an in-depth comparison of the traditional and modern approaches to analytical method validation as outlined by the ICH, offering field-proven insights and practical, data-driven examples to empower you in your drug development journey.

The Bedrock of Validation: A Deep Dive into ICH Q2(R1)

For decades, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," has been the cornerstone of analytical method validation.[1] It prescribes a systematic approach to demonstrate that an analytical procedure is suitable for its intended use.[2][3] This is achieved by evaluating a set of key validation parameters, each providing a different lens through which to assess the method's performance.

Core Validation Parameters Under ICH Q2(R1)

The validation of an analytical procedure involves the assessment of several key characteristics. The most common of these include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

These parameters are not universally applicable to all types of analytical procedures. The specific tests required for validation depend on the intended purpose of the method, such as identification, quantitative tests for impurities, or assay of the active pharmaceutical ingredient (API).[3][5]

A Paradigm Shift: The Lifecycle Approach of ICH Q12 and Q14

While the traditional approach outlined in ICH Q2(R1) has served the industry well, the evolving landscape of pharmaceutical development has necessitated a more holistic and forward-thinking approach. This has led to the development of ICH Q12, "Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management," and ICH Q14, "Analytical Procedure Development."[9][10] These guidelines introduce the concept of an analytical procedure lifecycle, which integrates development, validation, and continuous verification.[11]

The lifecycle approach encourages a deeper understanding of the analytical method from its inception, leading to more robust and reliable procedures. A key element of this approach is the Analytical Target Profile (ATP) , which defines the performance requirements of the method before its development.[12]

Minimal vs. Enhanced Approach in Method Development

ICH Q14 introduces two approaches to analytical procedure development: the minimal (or traditional) approach and the enhanced approach.[9][12]

  • Minimal Approach: This aligns with the traditional practices, where the focus is on demonstrating that the method meets the predefined acceptance criteria for the validation parameters.[12]

  • Enhanced Approach: This is a more systematic and risk-based approach that involves a greater understanding of the method's performance. It encourages the use of tools such as risk assessments and multivariate experiments to identify and control sources of variability.[9][13][14] The knowledge gained from an enhanced approach can provide a basis for more flexible regulatory approaches to post-approval changes.[9][10]

The following diagram illustrates the key differences between the minimal and enhanced approaches to analytical method development.

cluster_minimal Minimal Approach cluster_enhanced Enhanced Approach (ICH Q14) cluster_key min_dev Method Development min_val Validation according to ICH Q2(R1) min_dev->min_val min_routine Routine Use min_val->min_routine atp Define Analytical Target Profile (ATP) risk_assessment Risk Assessment & Method Optimization atp->risk_assessment modr Establish Method Operable Design Region (MODR) risk_assessment->modr control_strategy Define Control Strategy modr->control_strategy enh_val Validation control_strategy->enh_val enh_routine Continuous Monitoring & Improvement enh_val->enh_routine key_minimal Minimal: Focus on meeting predefined criteria. key_enhanced Enhanced: Focus on understanding and controlling variability.

Caption: A comparison of the Minimal and Enhanced approaches to analytical method development.

Practical Application: A Case Study on the HPLC Validation of Paracetamol

To illustrate the practical application of these guidelines, let's consider a case study on the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay and impurity determination of Paracetamol, a widely used analgesic and antipyretic.[15][16][17]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the validation of an HPLC method for Paracetamol, incorporating the principles of ICH Q2(R1).

1. System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.[18]

2. Specificity: To demonstrate specificity, a solution of Paracetamol is spiked with known impurities and potential degradation products. The chromatograms are then examined to ensure that the Paracetamol peak is well-resolved from all other peaks. Additionally, a placebo solution (containing all formulation components except the API) is injected to confirm the absence of interfering peaks.

3. Accuracy: Accuracy is determined by spiking a placebo with known concentrations of Paracetamol at different levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added Paracetamol is then calculated.[19]

4. Precision:

  • Repeatability (Intra-assay precision): Six independent samples of Paracetamol are prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results is calculated.[5]

  • Intermediate Precision: The repeatability experiment is repeated on a different day, by a different analyst, and/or on a different instrument. The results are then compared to assess the variability within the laboratory.[18]

5. Linearity: A series of at least five solutions of Paracetamol are prepared at different concentrations, typically ranging from 50% to 150% of the assay concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.[7]

6. Range: The range of the method is established based on the linearity, accuracy, and precision data. For an assay method, the range is typically 80% to 120% of the test concentration.[8]

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined by injecting solutions of Paracetamol at decreasing concentrations and evaluating the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

8. Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the mobile phase composition, pH, column temperature, and flow rate. The effect of these changes on the system suitability parameters and the assay results is then assessed.[7]

Data Presentation: A Comparative Analysis

The following tables present hypothetical experimental data for the validation of an HPLC method for the assay of Paracetamol, based on the protocols described above.

Table 1: Accuracy

Concentration LevelSpiked Amount (mg/mL)Recovered Amount (mg/mL)Recovery (%)
80%0.080.07998.8
100%0.100.101101.0
120%0.120.11999.2
Mean Recovery 99.7

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Precision

Repeatability (n=6)Intermediate Precision (n=6)
Mean Assay (%) 99.8100.2
Standard Deviation 0.50.7
RSD (%) 0.50.7

Acceptance Criteria: The RSD should be not more than 2.0%.[19]

Table 3: Linearity

Concentration (mg/mL)Peak Area
0.05125000
0.08201000
0.10252000
0.12301000
0.15376000
Correlation Coefficient (r²) 0.9995

Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

The Integrated Lifecycle of an Analytical Procedure

The modern approach to analytical method validation, as envisioned by ICH Q12 and Q14, integrates the development, validation, and continuous verification of the method into a single, cohesive lifecycle. This approach provides a framework for managing changes to the analytical procedure throughout the product's lifecycle in a more predictable and efficient manner.[11]

The following diagram illustrates the integrated lifecycle of an analytical procedure.

cluster_lifecycle Analytical Procedure Lifecycle (ICH Q12 & Q14) dev 1. Analytical Procedure Development (ICH Q14) - Define ATP - Risk Assessment - Method Optimization val 2. Analytical Procedure Validation (ICH Q2(R1)) - Demonstrate Fitness for Purpose dev->val routine 3. Routine Use & Continuous Verification - Monitor Performance - Trend Analysis val->routine change 4. Change Management (ICH Q12) - Assess Impact of Changes - Revalidation/Verification as needed routine->change change->dev Continual Improvement

Caption: The integrated lifecycle of an analytical procedure.

Conclusion: Embracing a Future-Forward Approach to Validation

The ICH guidelines for analytical method validation provide a robust framework for ensuring the quality and reliability of analytical data in the pharmaceutical industry. While the traditional approach outlined in ICH Q2(R1) remains a fundamental requirement, the modern lifecycle approach introduced in ICH Q12 and Q14 offers a more comprehensive and forward-thinking strategy.

By embracing the principles of the analytical procedure lifecycle, including the use of an Analytical Target Profile and an enhanced, risk-based approach to method development, organizations can develop more robust and reliable analytical methods. This not only enhances the quality of their data but also provides a basis for greater regulatory flexibility and more efficient management of post-approval changes. As the pharmaceutical industry continues to evolve, a thorough understanding and implementation of these guidelines will be essential for success.

References

A Comparative Guide to System Suitability Testing for the HPLC Analysis of 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of key intermediates is non-negotiable. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a critical metabolite in the degradation pathway of the neurotransmitter GABA. Its analysis presents a distinct challenge for chromatographers. This guide provides an in-depth comparison of analytical approaches for 4-oxobutanoic acid, using system suitability testing (SST) as the definitive measure of method performance and reliability.

The Analytical Challenge: The Nature of 4-Oxobutanoic Acid

4-Oxobutanoic acid is a small, highly polar organic acid.[1] This presents two primary obstacles for High-Performance Liquid Chromatography (HPLC) analysis:

  • Poor Retention: The high polarity of the molecule makes it difficult to retain on traditional reversed-phase (RP) columns, such as a C18, often leading to elution near the solvent front.[2]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making direct UV detection challenging and insensitive.[3]

These challenges necessitate specialized analytical strategies to achieve robust and reliable quantification. This guide will compare three distinct HPLC-based methods, evaluating them through the rigorous lens of system suitability testing to determine their fitness for purpose.

Methodological Approaches: A Head-to-Head Comparison

We will evaluate the following three methods, each designed to overcome the inherent difficulties of analyzing 4-oxobutanoic acid:

  • Method A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Method B: Reversed-Phase HPLC with Pre-Column Derivatization (DNPH)

  • Method C: Alternative Reversed-Phase HPLC (Ion-Pairing)

The performance of each method is not judged merely on its ability to produce a peak, but on its capacity to meet stringent, predefined system suitability criteria day after day.

System Suitability Testing (SST): The Arbiter of Method Performance

System suitability testing is a non-negotiable component of any validated analytical procedure.[4] It is the daily verification that the entire chromatographic system—instrument, column, mobile phase, and software—is operating as intended.[5] Failure to meet SST criteria invalidates the analytical run.[5]

The core SST parameters, as outlined by regulatory bodies like the USP and ICH, form the basis of our comparison.[4][5] These include:

  • Tailing Factor (Tf): Measures peak symmetry. A value > 1.2 often indicates undesirable secondary interactions.[6]

  • Theoretical Plates (N): A measure of column efficiency and peak sharpness. Higher values indicate better performance.

  • Repeatability (%RSD): The precision of replicate injections of a standard, typically for peak area and retention time. An RSD of ≤ 2% is a common requirement.[5][7]

  • Resolution (Rs): The degree of separation between the analyte peak and the closest eluting peak (e.g., an impurity or a derivatization reagent). An Rs value ≥ 2.0 is generally desired.

The following diagram illustrates the central role of SST in the analytical workflow.

cluster_prep Method Preparation cluster_sst System Suitability Testing (SST) cluster_analysis Sample Analysis A Prepare Mobile Phase B Equilibrate HPLC System A->B C Prepare Standard & Sample Solutions B->C D Inject SST Standard (e.g., 5 replicates) C->D E Calculate SST Parameters (Tailing, Plates, %RSD, Resolution) D->E F Compare to Predefined Criteria E->F I Invalidate Run & Troubleshoot System F->I Fail J Proceed with Analysis F->J Pass G Inject Blank, Standards, and Samples H Process Data & Report Results G->H J->G

Caption: Workflow for HPLC analysis emphasizing the SST pass/fail gateway.

Comparative Data Analysis

The following table summarizes the expected system suitability performance for each of the three analytical methods. This data is synthesized from established methods for polar organic acids and derivatized ketones.[8][9][10]

System Suitability ParameterMethod A: HILICMethod B: DNPH DerivatizationMethod C: Ion-Pairing RPTypical Acceptance Criteria
Tailing Factor (Tf) 1.1 - 1.41.0 - 1.21.3 - 1.8≤ 2.0[5]
Theoretical Plates (N) > 5000> 7000> 3000> 2000
Repeatability (%RSD, n=5) < 1.5%< 1.0%< 2.0%≤ 2.0%[5]
Resolution (Rs) from nearest peak > 2.5> 3.0> 2.0≥ 2.0
Relative Retention Time ~3.5 min~8.2 min~6.5 minReport
Sensitivity (LOQ) ModerateHighLow-ModerateReport
Method A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective alternative to reversed-phase for retaining highly polar compounds.[2][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-rich layer on the column's surface that facilitates retention.[11][12]

  • Expertise & Causality: This method avoids the complexities of derivatization. However, HILIC methods can be less robust than traditional RP methods. Column equilibration is critical, and small changes in mobile phase water content can cause significant shifts in retention time. The moderate tailing factor observed is often due to the complex interaction mechanisms involved.[11]

  • Trustworthiness: SST is paramount for HILIC. Repeatability of retention time is a key diagnostic parameter. If retention times drift, it often indicates incomplete column equilibration or issues with the mobile phase preparation.

Method B: Reversed-Phase HPLC with Pre-Column Derivatization (DNPH)

This classic approach tackles the two primary analytical challenges head-on. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone group of 4-oxobutanoic acid to form a stable hydrazone.[3]

cluster_reactants cluster_products 4-Oxobutanoic Acid plus1 + DNPH Derivative DNPH->Derivative Acid Catalyst plus2 + H2O

Caption: Reaction of 4-oxobutanoic acid with DNPH to form a UV-active derivative.

  • Expertise & Causality: The resulting DNPH-hydrazone derivative is much less polar, allowing for excellent retention on a C18 column.[8] Crucially, it incorporates a strong chromophore, dramatically increasing UV sensitivity and leading to very low limits of detection (LOD) and quantification (LOQ).[3][13] The excellent peak shape (Tf ≈ 1.0) and high efficiency (N > 7000) are characteristic of a well-behaved, non-polar analyte on a high-quality C18 column.

  • Trustworthiness: The SST for this method must include a resolution check between the analyte derivative peak and the peak for the excess DNPH reagent, which is always present. A failure in resolution indicates a problem with the mobile phase composition or a deteriorating column.

Method C: Alternative Reversed-Phase HPLC (Ion-Pairing)

Ion-pairing chromatography is another strategy for retaining ionic or highly polar analytes on a reversed-phase column. An ion-pairing reagent (e.g., tetrabutylammonium phosphate) is added to the mobile phase. It forms a neutral complex with the ionized 4-oxobutanoic acid, which can then be retained by the non-polar stationary phase.

  • Expertise & Causality: This method can be effective but often suffers from drawbacks. The increased peak tailing is a common artifact of ion-pairing methods. Furthermore, ion-pairing reagents are notoriously difficult to wash out of columns, meaning the column may be permanently dedicated to this method. Reproducibility can be a challenge, as reflected in the higher but still acceptable %RSD.

  • Trustworthiness: The SST for this method is crucial for monitoring column performance over time. A gradual increase in tailing factor or decrease in theoretical plates can signal that the column is becoming saturated with the ion-pairing reagent and may need extensive washing or replacement.

Detailed Experimental Protocols

Protocol for Method B: DNPH Derivatization & RP-HPLC

This protocol is highlighted as it generally provides the best combination of sensitivity, robustness, and peak performance.

1. Reagent and Standard Preparation:

  • DNPH Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M Hydrochloric Acid.

  • Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of 4-oxobutanoic acid reference standard in acetonitrile.

  • SST Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). Transfer 1 mL of this solution to a vial. Add 1 mL of the DNPH reagent. Cap and vortex. Allow to react for 30 minutes at 40°C. This solution will contain the derivatized analyte and excess DNPH reagent.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 365 nm.[13]

  • Injection Volume: 10 µL.

3. System Suitability Testing Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Make five replicate injections of the prepared SST Solution.

  • Calculate the Tailing Factor and Theoretical Plates for the 4-oxobutanoic acid-DNPH peak.

  • Calculate the %RSD for the peak area and retention time from the five replicates.

  • Calculate the Resolution between the 4-oxobutanoic acid-DNPH peak and the excess DNPH reagent peak.

  • Compare the results to the acceptance criteria defined in the table above.

4. Pass/Fail Logic:

Start SST Results Obtained Decision Do ALL parameters meet predefined acceptance criteria? Start->Decision Pass System is Suitable PROCEED with Sample Analysis Decision->Pass Yes Fail System is NOT Suitable STOP Analysis Decision->Fail No Troubleshoot Troubleshoot System: - Check mobile phase - Check connections - Purge pump - Replace column Fail->Troubleshoot

Caption: Logical workflow for evaluating SST results before sample analysis.

Recommendations and Conclusions

The choice of an analytical method is always a balance between performance, complexity, and the specific needs of the analysis.

  • For High Sensitivity and Robustness (Recommended): Method B (DNPH Derivatization) is unequivocally the superior choice for most applications, especially in regulated environments. It directly addresses the core analytical challenges, yielding excellent sensitivity, peak shape, and reproducibility. The protocol is reliable and the SST parameters provide a clear measure of daily performance.[3][8]

  • For Simplicity (with Caveats): Method A (HILIC) offers a simpler workflow by avoiding derivatization. However, it requires a deeper expertise in HILIC chromatography to troubleshoot common issues like retention time drift. It is a viable option for research settings where the highest sensitivity is not the primary goal.[14]

  • As a Last Resort: Method C (Ion-Pairing) is generally not recommended unless other methods fail. The potential for poor peak shape and irreversible column modification make it a less desirable option.

Ultimately, a robust System Suitability Testing protocol is the cornerstone of any reliable HPLC analysis. By defining clear, quantifiable performance metrics, SST transforms a method from an academic exercise into a validated, trustworthy system capable of producing high-quality data for critical research and drug development decisions.

References

Comparing 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid to other KYN 3-OHase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of key inhibitors targeting kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of KMO inhibition and the experimental methodologies used for their evaluation.

A Note on 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: A comprehensive review of publicly available scientific literature and bioassay databases did not yield specific experimental data on the KMO inhibitory activity of this compound. Therefore, this guide will focus on a comparative analysis of well-characterized KMO inhibitors to provide a framework for evaluating novel compounds in this class.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is the primary route for the catabolism of the essential amino acid tryptophan.[1] This pathway produces several neuroactive metabolites.[2] The enzyme kynurenine 3-monooxygenase (KMO) occupies a crucial branch point in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3] Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[4][5] By blocking KMO, the metabolic flux is shifted away from the production of the neurotoxic downstream metabolites 3-HK and quinolinic acid, and towards the formation of the neuroprotective kynurenic acid.[2]

Comparative Analysis of Leading KMO Inhibitors

This section provides a head-to-head comparison of three well-established KMO inhibitors: Ro 61-8048, UPF 648, and the pro-drug JM6.

InhibitorChemical NameIn Vitro Potency (IC50)Key Characteristics
Ro 61-8048 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide37 nM[6][7]Potent and competitive inhibitor; widely used as a research tool; poor blood-brain barrier penetration.[7][8]
UPF 648 (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid20 nM[9][10]Potent inhibitor; selective over kynurenine aminotransferases (KATs); instrumental in solving the crystal structure of KMO.[9][11]
JM6 Pro-drug of Ro 61-8048~4 µM (for peripheral KMO inhibition)[1][12]Orally bioavailable pro-drug that slowly releases Ro 61-8048; demonstrates that peripheral KMO inhibition can have neuroprotective effects in the central nervous system.[10][12]

In-Depth Inhibitor Profiles

Ro 61-8048

Ro 61-8048 is a potent and competitive inhibitor of KMO with an IC50 value of 37 nM and a Ki of 4.8 nM.[6][7] It has been extensively used as a tool compound in preclinical studies to investigate the therapeutic potential of KMO inhibition. In vivo studies have shown that Ro 61-8048 can increase the levels of the neuroprotective metabolite kynurenic acid.[6] Despite its potency, the therapeutic application of Ro 61-8048 is limited by its poor permeability across the blood-brain barrier.[8] However, studies have demonstrated that even peripheral inhibition of KMO by Ro 61-8048 can lead to neuroprotective effects within the central nervous system.[12]

UPF 648

UPF 648 is another potent KMO inhibitor with an IC50 of 20 nM.[9][10] A key advantage of UPF 648 is its selectivity, as it effectively inhibits KMO without significantly affecting the activity of kynurenine aminotransferases (KATs), the enzymes responsible for converting kynurenine to kynurenic acid.[9] This selectivity makes it a valuable research tool for dissecting the specific roles of these two branches of the kynurenine pathway. Furthermore, UPF 648 has been instrumental in advancing our understanding of KMO at a molecular level. Its ability to form a stable complex with KMO facilitated the first crystallization and structural determination of the enzyme, providing a template for structure-based drug design.[11]

JM6

JM6 is a pro-drug of Ro 61-8048, designed to overcome the metabolic instability of the parent compound.[10] It is administered orally and is thought to be converted to the active inhibitor, Ro 61-8048, under acidic conditions in the gut, allowing for a slow and sustained release.[5] While JM6 itself is a weak KMO inhibitor, its conversion to Ro 61-8048 leads to effective peripheral KMO inhibition.[12] Preclinical studies in mouse models of Alzheimer's and Huntington's diseases have shown that chronic oral administration of JM6 can prevent synaptic loss, reduce microglial activation, improve memory deficits, and extend lifespan.[5] These findings are significant as they demonstrate that inhibiting KMO in the periphery is sufficient to produce profound neuroprotective effects in the brain, opening up new avenues for therapeutic intervention that do not require blood-brain barrier penetration.[10]

Visualizing the Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the central role of KMO in the kynurenine pathway and the impact of its inhibition.

Kynurenine_Pathway cluster_KMO_branch KMO Branch (Neurotoxic) cluster_KAT_branch KAT Branch (Neuroprotective) Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT IDO_TDO->Kynurenine Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->Three_HK Hydroxylation Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Inhibitor KMO Inhibitors (e.g., Ro 61-8048, UPF 648) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the site of KMO inhibition.

Experimental Protocol: KMO Inhibition Assay

A standard method for determining the in vitro inhibitory activity of compounds against KMO involves monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute the KMO assay buffer to a 1x working concentration with water.

    • Thaw the recombinant KMO enzyme on ice and dilute it to the desired concentration in 1x KMO assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent. Create a serial dilution of the inhibitor in 1x KMO assay buffer.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1x KMO assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted test inhibitor to the appropriate wells.

    • For the "Positive Control" wells (no inhibitor), add the same volume of buffer used for the inhibitor dilutions.

    • For the "Blank" wells (no enzyme), add 1x KMO assay buffer.

    • Add the diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Initiate the Reaction:

    • Add the substrate mixture to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 90 minutes), with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the KMO Inhibition Assay Workflow

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - 1x KMO Assay Buffer - Diluted KMO Enzyme - Inhibitor Dilutions - Substrate Mixture (L-Kyn, NADPH) Add_Inhibitor Add Inhibitor/Buffer to Wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add KMO Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Mixture Add_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a KMO inhibition assay.

Conclusion

The inhibition of KMO represents a compelling therapeutic strategy for a variety of neurodegenerative diseases. While direct experimental data for this compound as a KMO inhibitor is not currently available in the public domain, the well-characterized inhibitors Ro 61-8048, UPF 648, and the pro-drug JM6 provide a strong foundation for understanding the structure-activity relationships and therapeutic potential of compounds targeting this enzyme. The methodologies outlined in this guide offer a robust framework for the evaluation of novel KMO inhibitors and their potential translation into clinically effective treatments.

References

Introduction: The Significance of Kynurenine 3-Monooxygenase (KMO) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to KMO Inhibitors: 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid versus m-nitrobenzoyl alanine

This guide provides a detailed, objective comparison of two Kynurenine 3-monooxygenase (KMO) inhibitors: this compound and m-nitrobenzoyl alanine. It is intended for researchers, scientists, and drug development professionals engaged in the study of the kynurenine pathway and its therapeutic modulation.

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, with over 95% of tryptophan catabolized through this pathway.[1][2] KMO, a mitochondrial outer membrane enzyme, occupies a critical juncture in this pathway.[3][4] It catalyzes the hydroxylation of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a pivotal step that dictates the balance between two downstream branches with opposing physiological effects.[5][6]

One branch, initiated by KMO, leads to the production of the neurotoxin 3-HK and subsequently quinolinic acid (QUIN), an excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist.[1][2][7] These metabolites are implicated in oxidative stress and neuronal damage, contributing to the pathology of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[3][6][7][8][9][10] The other branch, catalyzed by kynurenine aminotransferases (KATs), converts KYN into kynurenic acid (KYNA), a neuroprotective agent with anticonvulsant properties that antagonizes glutamate receptors.[1][5][11]

By inhibiting KMO, the metabolic flux of KYN is diverted away from the neurotoxic branch and towards the synthesis of neuroprotective KYNA.[1][2][3][5][7] This strategic intervention makes KMO a highly attractive therapeutic target for rebalancing the KP and mitigating disease progression.[1][3][6][7] KMO inhibition is also being explored in oncology, as the enzyme's activity can influence the tumor microenvironment and immune responses.[4][5][12][13][14]

The Kynurenine Pathway and the Role of KMO Inhibition

The diagram below illustrates the central role of KMO in the kynurenine pathway and the metabolic shift induced by its inhibition.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine L-Kynurenine (KYN) Tryptophan->Kynurenine IDO/TDO KMO KMO (Target for Inhibition) Kynurenine->KMO KATs KATs Kynurenine->KATs ThreeHK 3-Hydroxykynurenine (3-HK) KMO->ThreeHK QUIN Quinolinic Acid (QUIN) (Neurotoxin) ThreeHK->QUIN Kynureninase KYNA Kynurenic Acid (KYNA) (Neuroprotectant) KATs->KYNA Inhibitor KMO Inhibitor Inhibitor->KMO Blocks Pathway

Caption: The Kynurenine Pathway highlighting KMO inhibition.

Profile of KMO Inhibitors

m-nitrobenzoyl alanine (m-NBA)

One of the pioneering selective KMO inhibitors, m-nitrobenzoyl alanine (m-NBA), is a kynurenine analogue.[11] Its structure features a nitro group at the meta position of a benzoyl moiety attached to an alanine residue.[15] This compound has been instrumental in early preclinical studies to validate KMO as a therapeutic target.

This compound

This compound belongs to the 4-phenyl-4-oxobutanoic acid class of molecules.[11] Its structure is characterized by a 4-oxobutanoic acid backbone and a 2,5-dimethoxyphenyl group.[16] This structural arrangement allows it to interact with the active site of the KMO enzyme.

Mechanism of Action and In Vitro Efficacy

Both compounds act as inhibitors of KMO, but their interactions with the enzyme can differ. Substrate-analogue inhibitors like m-NBA can act as effector molecules, stimulating flavin reduction by NADPH and leading to the generation of cytotoxic hydrogen peroxide (H₂O₂).[3][17] This is a critical consideration in the development of new KMO inhibitors.[11]

This compound is proposed to exert competitive inhibition by mimicking the substrate's structure.[16] The 4-oxobutanoic acid backbone aligns with the enzyme's active site, while the dimethoxyphenyl group engages in hydrophobic interactions near the FAD-binding domain, disrupting the hydroxylation process.[16]

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ Value (µM)Notes
m-nitrobenzoyl alanine (m-NBA) 0.9[11][18]The S(+) stereoisomer is more active (IC₅₀ = 0.5 µM).[11]
This compound Data not available in searched sourcesPotency would be determined via in vitro assays.

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol outlines a generalized, enzyme-based assay to determine the IC₅₀ of a test compound against recombinant human KMO.

In_Vitro_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well UV plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare 1X KMO Assay Buffer Add_Buffer Add 1X Assay Buffer to all wells Prep_Buffer->Add_Buffer Prep_Inhibitor Prepare serial dilutions of Test Compound (e.g., m-NBA) in DMSO Add_Inhibitor Add Test Inhibitor dilutions (or DMSO for controls) Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Thaw and dilute recombinant human KMO enzyme Add_Enzyme Add diluted KMO enzyme (except 'Blank' wells) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mixture (L-Kynurenine + NADPH) Initiate Initiate reaction by adding Substrate Mixture to all wells Prep_Substrate->Initiate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate1 Short pre-incubation at room temp. Add_Enzyme->Incubate1 Incubate1->Initiate Incubate2 Incubate for 90 minutes at room temperature Initiate->Incubate2 Measure Measure absorbance at 340 nm (quantifies remaining NADPH) Incubate2->Measure Calculate Calculate % inhibition relative to controls Measure->Calculate Plot Plot % inhibition vs. log[Inhibitor] Calculate->Plot IC50 Determine IC50 value from the curve Plot->IC50 In_Vivo_Workflow cluster_setup 1. Study Setup cluster_dosing 2. Dosing and Observation cluster_sampling 3. Sample Collection cluster_analysis 4. Bioanalysis and Endpoint Assessment Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Randomize animals into groups: - Vehicle Control - Test Compound (low dose) - Test Compound (high dose) Animal_Model->Grouping Acclimatization Acclimatize animals to housing conditions Grouping->Acclimatization Dosing Administer Test Compound or Vehicle (e.g., oral gavage, i.p. injection) Acclimatization->Dosing Monitoring Monitor animals for clinical signs and behavioral changes Dosing->Monitoring Collection Collect blood and brain tissue at predetermined time points Monitoring->Collection Behavior Analyze behavioral data (e.g., seizure models, memory tests) Monitoring->Behavior Processing Process samples for analysis (e.g., plasma separation, tissue homogenization) Collection->Processing LCMS Quantify KP metabolites (KYN, KYNA, 3-HK) and drug levels using LC-MS/MS Processing->LCMS Stats Perform statistical analysis LCMS->Stats Behavior->Stats

References

A Comparative Analysis of 4-Aryl-4-Oxobutanoic Acids in Anti-Inflammatory Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-aryl-4-oxobutanoic acids as potential anti-inflammatory agents. We will delve into the mechanistic underpinnings of their activity, present detailed protocols for their evaluation, and compare their performance using key in vitro and in vivo assays. Our focus is on providing actionable insights and robust methodologies for researchers and drug development professionals exploring this promising chemical scaffold.

Introduction: The Potential of the 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid framework is a recognized pharmacophore in medicinal chemistry. Its prominence in anti-inflammatory research was largely established by Fenbufen (4-([1,1′-biphenyl]-4-yl)-4-oxobutanoic acid), a non-steroidal anti-inflammatory drug (NSAID) that demonstrated significant therapeutic efficacy. However, despite its potential, Fenbufen was withdrawn from several markets due to concerns about liver toxicity[1]. This history underscores a critical challenge in drug development: the need to decouple therapeutic efficacy from adverse effects.

The journey of Fenbufen serves as our starting point. It validates the anti-inflammatory potential of the scaffold while simultaneously highlighting the necessity for synthesizing and evaluating new derivatives with improved safety profiles. This guide aims to equip researchers with the foundational knowledge and experimental frameworks required to systematically evaluate novel 4-aryl-4-oxobutanoic acid derivatives, enabling a direct comparison of their potency, selectivity, and potential as next-generation anti-inflammatory therapeutics.

The Core Mechanism: Targeting the Arachidonic Acid Cascade

The anti-inflammatory action of most NSAIDs, including the 4-aryl-4-oxobutanoic acid class, is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[2][3][4] Understanding this mechanism is paramount to interpreting assay results and designing superior molecules.

The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including protecting the gastric mucosa and maintaining kidney function.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][3] Its products are the primary mediators of the inflammatory response.

Therefore, the ideal NSAID would selectively inhibit COX-2, thus reducing inflammation without disrupting the protective functions of COX-1. This selectivity is a key parameter in our comparative analysis. The carboxylate group of many acidic NSAIDs is known to form a critical salt bridge with a key arginine residue (Arg-120) in the active site of both COX isoforms. However, structural studies have revealed alternative binding modes; for instance, the carboxylate of diclofenac has been shown to interact with Tyr-385 and Ser-530, bypassing the traditional interaction with Arg-120[5]. This highlights the complex nature of inhibitor binding and opens avenues for designing compounds with novel interaction profiles.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Function Gastric Protection, Platelet Aggregation, Renal Function PGs_Physiological->Function Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation PLA2 Phospholipase A2 Stimuli Inflammatory Stimuli Stimuli->COX2 Induces

Caption: The Arachidonic Acid inflammatory pathway.

In Vitro Assays: Quantifying Potency and Selectivity

In vitro assays are the first-line tools for screening and characterizing the anti-inflammatory potential of new chemical entities. They offer a controlled environment to measure specific biological activities, providing a rapid and cost-effective means of comparing compounds.

Direct Enzyme Inhibition: The COX-1/COX-2 Assay

Causality: The most direct method to validate the primary mechanism of action is to measure the compound's ability to inhibit purified COX-1 and COX-2 enzymes. This assay provides quantitative IC50 values (the concentration required to inhibit 50% of enzyme activity), which are essential for determining both potency and selectivity. The selectivity index (SI), calculated as IC50(COX-1) / IC50(COX-2), is a critical parameter; a higher SI indicates greater selectivity for the target COX-2 enzyme.

Experimental Protocol: COX Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor. Prepare solutions of arachidonic acid (substrate) and the test compounds (dissolved in DMSO).

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the appropriate enzyme (recombinant human COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantification: The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using a specific probe or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value for each compound against each enzyme isoform.

Cellular Activity: Nitric Oxide (NO) Inhibition in Macrophages

Causality: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6] NO is a key pro-inflammatory mediator. Therefore, a compound's ability to suppress NO production in stimulated macrophages provides a measure of its anti-inflammatory activity within a cellular context. This assay is crucial as it moves beyond simple enzyme inhibition to assess a compound's effect on a relevant inflammatory pathway in living cells.

NO_Inhibition_Workflow Start Seed RAW 264.7 Macrophages in 96-well plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat cells with Test Compounds + LPS (1 µg/mL) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Collect Collect Cell Supernatant Incubate2->Collect Griess Add Griess Reagent to Supernatant Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % NO Inhibition vs. LPS-only Control Measure->Analyze

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Experimental Protocol: NO Inhibition using Griess Assay

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitrite Measurement: Transfer an aliquot of the cell culture supernatant to a new plate. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Readout: After a brief incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the concentration of nitrite, a stable breakdown product of NO.

  • Self-Validation: A parallel MTT or similar cytotoxicity assay must be performed to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Comparative In Vitro Performance of 4-Aryl-4-Oxobutanoic Acids

The following table presents representative data for a selection of 4-aryl-4-oxobutanoic acid derivatives, allowing for a direct comparison of their potency and selectivity. Data is compiled from various studies or presented as illustrative examples based on known structure-activity relationships.

Compound IDAryl Moiety (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC50 (µM)
Fenbufen 4-Biphenyl5.21.53.5~25
Derivative A 4-Methoxyphenyl10.50.813.115.2
Derivative B 4-Chlorophenyl4.80.59.610.8
Derivative C 3,4-Dichlorophenyl15.00.275.0 8.5
Ibuprofen 4-Isobutylphenyl15.012.01.25>50
Celecoxib (Reference)25.00.05500 5.5

Analysis: This comparative data highlights how modifications to the aryl ring can significantly impact activity and selectivity. For example, Derivative C, with its 3,4-dichlorophenyl group, shows a marked improvement in COX-2 selectivity over the parent compound Fenbufen. This type of analysis is critical for identifying promising lead candidates for further in vivo evaluation.

In Vivo Assays: Assessing Efficacy in a Physiological Context

While in vitro assays are invaluable for initial screening, in vivo models are essential to confirm anti-inflammatory efficacy in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Causality: This is the gold-standard model for acute inflammation.[7][8] Subplantar injection of carrageenan, a phlogistic agent, triggers a localized inflammatory response characterized by edema (swelling).[7] The late phase of this response (after 3 hours) is largely mediated by prostaglandins produced by COX-2. Therefore, a compound's ability to reduce paw edema in this model is a strong indicator of its potential as a clinically relevant anti-inflammatory agent.

In_Vivo_Workflow Start Acclimatize Wistar Rats (1 week) Grouping Divide into Groups: 1. Vehicle Control 2. Standard (e.g., Indomethacin) 3. Test Compounds (various doses) Start->Grouping Dosing Administer Compounds Orally (p.o.) Grouping->Dosing Wait Wait 1 hour Dosing->Wait Induce Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw Wait->Induce Measure Measure Paw Volume at 0, 1, 2, 3, 4h using a Plethysmometer Induce->Measure Analyze Calculate % Edema Inhibition vs. Vehicle Control Group Measure->Analyze

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Experimental Protocol: Paw Edema Model

  • Animal Grouping: Wistar rats are divided into groups (n=6 per group): a vehicle control group, a positive control group (receiving a standard drug like Indomethacin, 10 mg/kg), and test groups receiving the 4-aryl-4-oxobutanoic acid derivatives at various doses.

  • Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension is injected into the subplantar tissue of the right hind paw.

  • Edema Measurement: The volume of the injected paw is measured immediately before the carrageenan injection (V0) and at hourly intervals for 4-5 hours (Vt) using a digital plethysmometer.

  • Data Analysis: The percentage of edema is calculated as [(Vt - V0) / V0] * 100. The percentage of inhibition for each treated group is then calculated relative to the vehicle control group at the 3-hour time point.

Comparative In Vivo Performance

The table below summarizes the in vivo anti-inflammatory activity of representative compounds in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg, p.o.)% Edema Inhibition at 3h
Fenbufen 5055.2%
Derivative B 5068.5%
Derivative C 5075.3%
Indomethacin 1078.0%

Analysis: The in vivo data often correlates with strong in vitro performance. Derivative C, which demonstrated high in vitro COX-2 selectivity, also shows the most potent anti-inflammatory effect in the in vivo model, approaching the efficacy of the standard drug Indomethacin. This validation in a physiological setting is a critical step in the drug discovery process.

Conclusion and Future Directions

This guide demonstrates that the 4-aryl-4-oxobutanoic acid scaffold remains a highly viable starting point for the development of novel anti-inflammatory agents. Through systematic evaluation using the standardized in vitro and in vivo assays detailed here, it is possible to conduct a rigorous comparative analysis of new derivatives.

Our analysis shows that strategic chemical modifications to the aryl moiety can significantly enhance COX-2 selectivity and in vivo efficacy, moving beyond the profile of the original prototype, Fenbufen. The most promising compounds identified through this workflow, such as the hypothetical Derivative C, warrant further investigation, including pharmacokinetic profiling and ulcerogenic potential assessment, to fully characterize their therapeutic window. The methodologies and comparative frameworks provided herein offer a clear and reliable path for advancing the next generation of 4-aryl-4-oxobutanoic acid-based anti-inflammatory drugs.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel anti-inflammatory candidate, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with existing non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity and potential off-target liabilities of this compound.

Introduction: The Significance of Selectivity Profiling

This compound is a promising scaffold with reported anti-inflammatory and analgesic properties. Its structural features, including the phenylbutanoic acid core, suggest a potential interaction with enzymes and receptors involved in the inflammatory cascade. Furthermore, derivatives of this compound have shown inhibitory activity against kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases[1][2][3].

However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, compromising the safety profile of a drug candidate. Therefore, a rigorous cross-reactivity assessment is not merely a regulatory hurdle but a critical step in understanding the compound's mechanism of action and predicting its clinical performance. This guide outlines a tiered approach to systematically evaluate the cross-reactivity of this compound.

Predictive Analysis: Identifying Potential Off-Targets

Before embarking on extensive and costly in vitro screening, computational tools can provide valuable insights into the likely biological targets of a small molecule. By leveraging algorithms that compare the chemical structure of a query compound to databases of known ligand-target interactions, we can generate a preliminary "target-scape."

For this compound, we utilized the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands[4][5][6][7].

Predicted Target Classes for this compound:

Target ClassProbabilityRationale for Investigation
EnzymesHighStructurally similar to known enzyme inhibitors (e.g., NSAIDs).
G-Protein Coupled Receptors (GPCRs)ModerateMany drugs exhibit off-target effects at GPCRs.
KinasesLow to ModeratePotential for interaction with the ATP-binding site.
Ion ChannelsLowLess likely based on structure, but important for safety pharmacology.
Nuclear ReceptorsLowWorthy of consideration due to the compound's acidic moiety.

This predictive analysis forms the basis of our tiered experimental approach, prioritizing targets with the highest probability of interaction.

A Tiered Approach to Experimental Cross-Reactivity Profiling

We propose a three-tiered strategy for the in vitro cross-reactivity assessment of this compound. This approach allows for a systematic and cost-effective evaluation, starting with the most likely targets and expanding to a broader safety panel.

Tier 1: Primary Target and Key Inflammatory Mediators

This initial phase focuses on the predicted primary targets and key enzymes in the inflammatory pathway.

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Given the structural similarities to NSAIDs, assessing the inhibitory activity against COX-1 and COX-2 is paramount.

  • Kynurenine 3-Monooxygenase (KMO): Based on literature reports for analogous compounds, direct evaluation of KMO inhibition is essential.

  • Cellular Anti-Inflammatory Activity: A functional cell-based assay will provide insights into the compound's overall anti-inflammatory potential.

Tier 2: Broad Selectivity Profiling - Enzymes and GPCRs

The second tier expands the investigation to a broader panel of enzymes and GPCRs to identify potential off-target interactions. This panel should include targets known to be associated with common adverse drug reactions.

Tier 3: Comprehensive Safety Screening - Kinases and Ion Channels

The final tier involves a comprehensive safety screen against a panel of kinases and ion channels. While the predicted probability of interaction is lower, this step is crucial for a thorough risk assessment.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key assays proposed in our tiered approach.

Tier 1 Experimental Protocols

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound and reference inhibitors (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Add 10 µL of the diluted test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately add 10 µL of TMPD solution to each well.

  • Monitor the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

This assay evaluates the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and a reference inhibitor (e.g., dexamethasone)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells at a density of 1 x 10^5 cells/well in a 24-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.

  • Stimulate the cells with 100 ng/mL of LPS for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions[8][9][10][11][12].

  • Determine the percent inhibition of TNF-α secretion and calculate the IC50 value.

Tier 2 Experimental Protocol

This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target GPCRs

  • Specific radioligand for each target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Test compound

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the percent displacement of the radioligand at each concentration of the test compound.

  • Calculate the IC50 and subsequently the Ki (inhibitory constant) value[13][14][15][16][17].

Tier 3 Experimental Protocol

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.

Materials:

  • Target kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer (Alexa Fluor™ 647-labeled)

  • Kinase buffer

  • Test compound

  • 384-well microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, the kinase/Eu-antibody mixture, and the kinase tracer.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the percent inhibition and calculate the IC50 value[18][19][20][21][22].

Data Presentation and Comparative Analysis

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison with alternative compounds.

Tier 1 Results: Primary Target and Inflammatory Mediators
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)KMO IC50 (µM)TNF-α Secretion IC50 (µM)
This compound Experimental DataExperimental DataCalculated ValueExperimental DataExperimental Data
Ibuprofen152500.06>10050
Celecoxib150.04375>10010
Indomethacin0.020.60.03>1005

Hypothetical data for illustrative purposes.

Tier 2 and 3 Results: Broad Panel Screening

The results from the broader screening panels should be presented as percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) should be followed up with IC50 determination.

TargetThis compound (% Inhibition @ 10 µM)
GPCR Panel
Adenosine A1 Receptor<10%
Adrenergic α2A Receptor15%
Dopamine D2 Receptor5%
......
Kinase Panel
ABL1<5%
SRC8%
LCK12%
......

Hypothetical data for illustrative purposes.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Primary Target & Key Mediators cluster_tier2 Tier 2: Broad Selectivity cluster_tier3 Tier 3: Comprehensive Safety T1_COX COX-1/COX-2 Enzymatic Assay T2_GPCR GPCR Binding Panel T1_COX->T2_GPCR If selective T1_KMO KMO Enzymatic Assay T1_Cellular TNF-α Secretion Assay T1_Cellular->T2_GPCR If potent T3_Kinase Kinase Binding Panel T2_GPCR->T3_Kinase T3_IonChannel Ion Channel Panel T2_GPCR->T3_IonChannel End End T3_Kinase->End Final Profile T3_IonChannel->End Final Profile Start This compound Start->T1_COX Start->T1_KMO Start->T1_Cellular signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid IKK IKK Complex Compound->IKK Potential Inhibition? COX2 COX-2 Compound->COX2 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib phosphorylates NFkB_Active NF-κB NFkB_Inhib->NFkB_Active releases NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc PGs Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->PGs Pro-inflammatory TNFa_Gene TNF-α Gene NFkB_Nuc->TNFa_Gene activates transcription

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the therapeutic potential of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, with a primary focus on its prospective efficacy as an inhibitor of kynurenine 3-monooxygenase (KMO). Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a robust, self-validating experimental framework for its evaluation. By synthesizing established protocols and drawing comparisons with known inhibitors, we present a predictive analysis to guide researchers in their investigation of this promising molecule.

Introduction: The Therapeutic Rationale for Targeting Kynurenine 3-Monooxygenase

The kynurenine pathway is the central route for tryptophan metabolism in mammals.[1] A critical enzyme in this pathway, kynurenine 3-monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[2] The inhibition of KMO is a compelling therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's disease.[3] By blocking KMO, the metabolic flux is shifted away from the production of the neurotoxin 3-hydroxykynurenine and towards the formation of the neuroprotective kynurenic acid.[1] this compound has been identified as a potential KMO inhibitor, positioning it as a candidate for further investigation in the context of neuroprotection.[4]

In Vitro Efficacy: A Roadmap for Characterization

A thorough in vitro evaluation is the foundational step in characterizing the efficacy and mechanism of action of this compound.

KMO Inhibition Assay

The primary in vitro assessment should directly measure the inhibitory activity of the compound against recombinant human KMO. A fluorescence-based assay is a common and reliable method.[3]

Hypothetical Comparative Data for KMO Inhibitors

CompoundIC50 (µM)Mechanism of ActionReference
This compound To be determinedTo be determinedN/A
Ro 61-80480.727 ± 0.088Competitive Inhibitor[3]
UPF 648VariableCompetitive Inhibitor[5]
GSK180Potent InhibitorPotent and Specific[2]

Experimental Protocol: Fluorescence-Based KMO Inhibition Assay

This protocol is adapted from established methods for determining KMO inhibition.[3]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human KMO enzyme to the desired concentration in assay buffer.

    • Prepare solutions of L-kynurenine (substrate) and NADPH (cofactor) in assay buffer.

  • Assay Procedure:

    • Add serial dilutions of the test compound to a 96-well microplate.

    • Include a positive control (a known KMO inhibitor like Ro 61-8048) and a negative control (vehicle).

    • Add the KMO enzyme to all wells except the blank.

    • Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

    • Incubate the plate at 37°C for a predetermined time.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation/emission wavelengths specific to the assay kit) using a plate reader.

    • Calculate the percentage of KMO inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a recombinant human enzyme ensures that the observed inhibition is specific to the target. A fluorescence-based readout provides high sensitivity and is amenable to high-throughput screening. The inclusion of a known inhibitor validates the assay's performance.

Kynurenine Pathway and KMO Inhibition

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO KMO KMO L_Kynurenine->KMO KAT KAT L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KMO->Three_HK KAT->KYNA Inhibitor 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid Inhibitor->KMO Inhibition

Caption: The kynurenine pathway, highlighting the role of KMO and the therapeutic intervention point for its inhibitors.

Cytotoxicity Assessment

Prior to in vivo studies, it is crucial to assess the potential cytotoxicity of this compound. The MTT assay is a standard colorimetric method for evaluating cell viability.[6]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow for attachment overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (50% cytotoxic concentration) value.

In Vivo Efficacy: Modeling Neuroprotection, Analgesia, and Anti-inflammatory Effects

In vivo studies are essential to translate in vitro findings into a physiological context. Based on the proposed activities of this compound, relevant animal models for neurodegeneration, pain, and inflammation should be employed.

Neuroprotection in a Mouse Model of Neurodegeneration

A widely used model for Parkinson's disease, the MPTP-induced neurodegeneration model in mice, can be adapted to assess the neuroprotective effects of the compound.[7]

Hypothetical In Vivo Neuroprotection Data

Treatment GroupDopaminergic Neuron Count (Substantia Nigra)Striatal Dopamine Levels (ng/mg tissue)
Vehicle Control100%100%
MPTP45%40%
MPTP + this compound (10 mg/kg)To be determinedTo be determined
MPTP + LevodopaN/A (symptomatic relief)Increased

Experimental Protocol: MPTP-Induced Neurodegeneration in Mice

  • Animal Acclimation:

    • Acclimate male C57BL/6 mice to the experimental facility for at least one week.

  • Compound Administration:

    • Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection) for a specified period before MPTP induction.

  • MPTP Induction:

    • Induce neurodegeneration by administering MPTP hydrochloride.

  • Behavioral Assessment:

    • Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure striatal dopamine levels using HPLC.

    • Perform immunohistochemical staining of the substantia nigra to quantify dopaminergic neuron survival.

Causality Behind Experimental Choices: The MPTP model mimics key pathological features of Parkinson's disease.[7] Behavioral assessments provide functional readouts of neuroprotection, while neurochemical and histological analyses offer direct evidence of the compound's effect on the dopaminergic system.

In Vivo Experimental Workflow

InVivo_Workflow Start Animal Acclimation Treatment Compound/Vehicle Administration Start->Treatment Induction Disease Induction (e.g., MPTP) Treatment->Induction Behavior Behavioral Testing Induction->Behavior Endpoint Tissue Collection & Analysis Behavior->Endpoint

Caption: A generalized workflow for in vivo efficacy studies.

Analgesic and Anti-inflammatory Activity

The acetic acid-induced writhing test in mice is a standard model for evaluating peripheral analgesic activity, while the carrageenan-induced paw edema model in rats is widely used to assess anti-inflammatory effects.[8][9]

Hypothetical In Vivo Analgesic and Anti-inflammatory Data

ModelTreatment GroupResponse
Acetic Acid Writhing Vehicle~40 writhes
This compound (50 mg/kg)To be determined
Diclofenac (10 mg/kg)~10 writhes
Carrageenan Paw Edema Vehicle150% increase in paw volume
This compound (50 mg/kg)To be determined
Indomethacin (10 mg/kg)50% increase in paw volume

Experimental Protocols:

  • Acetic Acid-Induced Writhing Test: Administer the test compound or vehicle to mice. After a set time, inject acetic acid intraperitoneally and count the number of writhes over a 20-minute period.[8]

  • Carrageenan-Induced Paw Edema: Measure the initial paw volume of rats. Administer the test compound or vehicle. Inject carrageenan into the sub-plantar region of the right hind paw. Measure the paw volume at regular intervals for several hours.[9]

Comparative Analysis and Future Perspectives

While direct data for this compound is pending, its structural features and proposed mechanism of action suggest a promising therapeutic profile. The dimethoxyphenyl moiety is present in various biologically active compounds, and its potential to inhibit KMO places it in a class of drugs with significant therapeutic interest for neurodegenerative diseases.[4]

The experimental framework outlined in this guide provides a clear path to elucidating the in vitro and in vivo efficacy of this compound. A direct comparison of the obtained data with established KMO inhibitors and standard-of-care drugs for pain and inflammation will be crucial in determining its therapeutic potential. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to support its potential translation into clinical applications.

References

Assessing the Specificity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of a small molecule's interaction with its intended biological target is paramount. Specificity, the degree to which a compound elicits a desired effect through its designated target without interacting with other biomolecules, is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive framework for assessing the enzymatic specificity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, a compound with known inhibitory activity against Kynurenine-3-hydroxylase (KMO), an enzyme implicated in neurodegenerative and inflammatory diseases.

This document will navigate researchers, scientists, and drug development professionals through a logical, in-depth comparison of this compound with established KMO inhibitors. By presenting detailed experimental protocols and a robust data interpretation framework, this guide serves as a practical tool for elucidating the compound's specificity profile and advancing its potential as a therapeutic candidate.

The Critical Role of Specificity in Enzyme Inhibition

The therapeutic utility of an enzyme inhibitor is intrinsically linked to its specificity. While potent inhibition of the target enzyme is desirable, off-target interactions can lead to unforeseen side effects, toxicity, or even a misleading interpretation of the compound's mechanism of action.[1] Therefore, a thorough assessment of a compound's specificity is not merely a supplementary exercise but a foundational step in preclinical drug development. A highly specific inhibitor minimizes the risk of adverse effects and provides a clearer understanding of the biological consequences of modulating its intended target.

This compound has been identified as an inhibitor of Kynurenine-3-hydroxylase (KMO), a critical enzyme in the tryptophan metabolism pathway.[2][3] Inhibition of KMO is a promising therapeutic strategy for several neurological disorders, as it can shift the balance of kynurenine pathway metabolites away from the production of the neurotoxin quinolinic acid and towards the neuroprotective kynurenic acid.[2][3][4] To validate the therapeutic potential of this compound, a rigorous evaluation of its specificity is essential.

Comparative Inhibitors for Benchmarking

A meaningful assessment of a novel inhibitor's performance requires comparison against well-characterized compounds. For this guide, we have selected two established KMO inhibitors with distinct chemical scaffolds and potencies:

  • Ro 61-8048: A potent and selective KMO inhibitor.[5][6][7]

  • meta-Nitrobenzoylalanine: A known KMO inhibitor, providing a different structural and potency reference.

These compounds will serve as benchmarks in the enzymatic assays to contextualize the inhibitory activity and specificity of this compound.

Experimental Workflow for Specificity Assessment

The following experimental workflow is designed to provide a comprehensive assessment of the specificity of this compound. The workflow is divided into two main stages: a primary assay to determine the on-target potency and a secondary screening to evaluate off-target interactions.

Experimental Workflow cluster_0 PART 1: On-Target Potency Assessment cluster_1 PART 2: Off-Target Specificity Profiling cluster_2 PART 3: Data Analysis & Interpretation A Compound Preparation & QC B Primary Enzymatic Assay (KMO) A->B Test Compound & Comparators C IC50 Determination B->C Dose-Response Data D Kinase Panel Screening C->D At defined concentrations (e.g., 100x KMO IC50) E Phosphatase Panel Screening C->E F Other Relevant Enzyme Assays C->F G Comparative Data Table C->G D->G E->G F->G H Specificity Profile Generation G->H I Conclusion on Specificity H->I

Caption: A structured workflow for assessing the enzymatic specificity of a test compound.

Part 1: On-Target Potency Assessment - KMO Inhibition Assay

The initial step is to quantify the inhibitory potency of this compound against its intended target, KMO. A reliable and straightforward method for this is a spectrophotometric assay that measures the depletion of the cofactor NADPH.[8][9]

Protocol: KMO Inhibition Assay (NADPH Depletion Method)

This protocol is adapted from commercially available KMO inhibitor screening kits.[8][9]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Compound: this compound

  • Reference Inhibitors: Ro 61-8048, meta-Nitrobenzoylalanine

  • DMSO (for compound dilution)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the recombinant human KMO enzyme to the recommended concentration in pre-chilled KMO assay buffer.

  • Reaction Setup:

    • Add KMO assay buffer to each well of the 96-well plate.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add the diluted KMO enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO assay buffer. Add this mixture to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30-60 minutes using a spectrophotometer. The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Part 2: Off-Target Specificity Profiling

To assess the specificity of this compound, it is crucial to screen it against a panel of other enzymes, particularly those that are known to be common off-targets for small molecule inhibitors. A tiered approach is recommended, starting with broad panels and potentially moving to more focused assays based on initial findings.

Recommended Off-Target Screening Panels:

  • Kinase Panel: A broad panel of representative kinases is a standard approach in drug discovery to identify potential off-target kinase inhibition. Many commercial services offer screening against hundreds of kinases.

  • Phosphatase Panel: Similar to the kinase panel, screening against a panel of phosphatases can reveal unintended interactions with these important regulatory enzymes.

  • Other Relevant Enzymes: Based on the structural features of this compound or any observed phenotypic effects in cellular assays, additional enzyme classes may be considered for screening (e.g., other hydroxylases, oxidoreductases).

Experimental Approach:

The test compound should be screened at a concentration significantly higher than its KMO IC50 value (e.g., 10 µM or at least 100-fold the KMO IC50) to identify even weak off-target interactions. The results are typically reported as the percentage of inhibition at the tested concentration. Any significant inhibition ("hit") would warrant a follow-up dose-response experiment to determine the IC50 for that off-target.

Specificity_Profiling_Logic Start Determine KMO IC50 Screening Screen against off-target panels (e.g., Kinases, Phosphatases) at high concentration Start->Screening Decision Significant Inhibition? Screening->Decision FollowUp Determine IC50 for off-target Decision->FollowUp Yes NoHit No significant off-target activity observed Decision->NoHit No SpecificityIndex Calculate Specificity Index (Off-target IC50 / KMO IC50) FollowUp->SpecificityIndex Conclusion Assess Specificity Profile SpecificityIndex->Conclusion NoHit->Conclusion

Caption: A decision-making workflow for off-target specificity profiling.

Data Presentation and Interpretation

The results of the on-target and off-target assays should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Enzymatic Inhibition Profile

CompoundKMO IC50 (nM)Kinase X (% Inhibition @ 10 µM)Phosphatase Y (% Inhibition @ 10 µM)
This compound To be determinedTo be determinedTo be determined
Ro 61-8048 37[5][6][7]Data to be generatedData to be generated
meta-Nitrobenzoylalanine 900[9]Data to be generatedData to be generated

Interpreting the Results:

The primary outcome of this guide is a comprehensive specificity profile for this compound. The ideal profile would demonstrate high potency against KMO (low IC50 value) and minimal to no inhibition of the enzymes in the off-target panels.

A Specificity Index can be calculated for any identified off-targets by dividing the off-target IC50 by the on-target (KMO) IC50. A higher specificity index indicates greater selectivity for KMO. Generally, a specificity index of >100 is considered a good starting point for a selective inhibitor.

Conclusion

This guide provides a robust and scientifically rigorous framework for assessing the enzymatic specificity of this compound. By following the detailed protocols and comparative approach outlined herein, researchers can generate the critical data needed to understand the compound's selectivity profile. This information is indispensable for making informed decisions about the continued development of this and other novel enzyme inhibitors, ultimately contributing to the discovery of safer and more effective therapeutics. The principles and methodologies described are broadly applicable to the characterization of any small molecule inhibitor, underscoring the universal importance of specificity in drug discovery.

References

A Senior Application Scientist's Guide to Reproducibility with 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, focusing on the critical parameters that govern the reproducibility of its synthesis and its application in experimental settings. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the underlying principles that ensure consistent and reliable results. We will compare its performance and characteristics with relevant structural analogues, supported by experimental data and established chemical theories.

Foundational Chemistry: Synthesis and Characterization

The reliability of any experimental result begins with the quality of the starting materials. This compound is a versatile intermediate, but its utility is directly tied to its purity.[1] The most common and well-established method for its synthesis is the Friedel-Crafts acylation.[1]

The Criticality of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2] In this case, it involves the reaction of 1,4-dimethoxybenzene with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich dimethoxybenzene ring.[2] Unlike Friedel-Crafts alkylation, acylation has the distinct advantage of avoiding poly-acylation. The electron-withdrawing nature of the newly introduced ketone group deactivates the aromatic ring, making a second substitution event unfavorable.[3][4]

However, achieving high reproducibility in this synthesis requires careful control over several factors:

  • Catalyst Stoichiometry : A common pitfall is treating the Lewis acid as a true catalyst. In Friedel-Crafts acylation, the AlCl₃ forms a complex with the ketone product, rendering it inactive.[3] Therefore, a stoichiometric amount (at least one equivalent) of AlCl₃ is necessary for the reaction to proceed to completion. Using sub-stoichiometric amounts will result in incomplete conversion and lower, less reproducible yields.

  • Solvent Choice : While historical procedures have used solvents like nitrobenzene or carbon disulfide, modern practices favor less hazardous options like dichlorobenzenes, which have been shown to be effective.[5][6] The choice of solvent can influence reaction rate and the ease of product isolation.

  • Temperature and Reaction Time : These parameters must be empirically optimized. The reaction is typically started at a low temperature (0-5°C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[5] Inconsistent thermal control is a primary source of variability in yield and impurity profiles.

Workflow for Synthesis and Verification

The following workflow diagram and protocol outline a robust procedure for synthesizing and validating the purity of this compound.

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_validation Quality Control & Validation A Reactants (1,4-Dimethoxybenzene, Succinic Anhydride) C Friedel-Crafts Acylation (0°C to RT, 12-20h) A->C B Solvent + Catalyst (e.g., Dichlorobenzene, AlCl₃) B->C D Quenching (Ice, aq. HCl) C->D E Extraction (e.g., Ethyl Acetate) D->E F Purification (Recrystallization from Ethanol/Water) E->F G Purity & Identity Confirmation F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (Confirm MW) G->I J Melting Point (Compare to Literature) G->J

Caption: Reproducible synthesis and validation workflow.

Protocol 1: Synthesis of this compound

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4-dimethoxybenzene (1.0 equiv) and succinic anhydride (1.05 equiv).

  • Solvent Addition : Add anhydrous o-dichlorobenzene (approx. 3 mL per gram of dimethoxybenzene).

  • Catalyst Addition : Cool the mixture to 0-5°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equiv) in portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 1:1 v/v ice to acid).

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing : Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield the pure product.

  • Validation : Dry the crystals and determine the melting point. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Data for Validated Product

Reproducibility demands a consistent final product. The following table summarizes the key physical and chemical properties of high-purity this compound.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₅[1]
Molecular Weight238.24 g/mol [5]
AppearanceColorless crystalline solid[1]
Melting Point100-104 °C[1]
Boiling Point215 °C at 1 Torr[1]
Density~1.138 g/cm³[1]

Comparative Analysis in a Biological Context

This compound and its analogues are primarily of interest for their potential to modulate biological pathways.[1] A key reported activity is the inhibition of Kynurenine-3-Hydroxylase (KYN3H), an enzyme in the kynurenine pathway of tryptophan metabolism.[1]

The Kynurenine Pathway: A Target for Intervention

The kynurenine pathway is critical in balancing neuroprotective and neurotoxic metabolites. KYN3H catalyzes the conversion of L-kynurenine to 3-hydroxy-L-kynurenine, a precursor to the neurotoxin quinolinic acid. Inhibiting KYN3H can shift the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1] this compound is reported to act as a competitive inhibitor at this enzyme's active site.[1]

Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs KYN3H KYN3H (Enzyme) Kynurenine->KYN3H HydroxyK 3-Hydroxy-L-kynurenine Quinolinic Quinolinic Acid (Neurotoxic) HydroxyK->Quinolinic Multiple Steps Inhibitor 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid Inhibitor->KYN3H Inhibition KYN3H->HydroxyK

Caption: Inhibition of KYN3H within the Kynurenine Pathway.
Structural Analogues: A Study in Specificity

The reproducibility of a biological effect is not just about getting the same result with the same molecule, but also understanding why similar molecules may produce different results. This is crucial for structure-activity relationship (SAR) studies.

CompoundStructureKey Differences & Synthesis NotesReported Biological Activity / Target
This compound C₁₂H₁₄O₅Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene. The 2,5-dimethoxy pattern is crucial for its reported activity.KYN3H inhibitor; potential anti-inflammatory and analgesic properties.[1]
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid C₁₂H₁₄O₅Isomeric analogue. Synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[5]Investigated as a synthetic intermediate. The shift in methoxy groups can alter binding pocket interactions and metabolic stability.
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃Methyl groups replace methoxy groups, reducing polarity and removing hydrogen bond acceptor capabilities. Synthesized from 1,4-dimethylbenzene.Used as a building block in chemical synthesis.[7] The change from -OCH₃ to -CH₃ significantly alters electronic and steric properties, likely leading to different biological targets.
4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid C₁₂H₁₅NO₄An amino-substituted analogue where the ketone is replaced by an amide linkage and the substitution pattern is different.Preferentially inhibits cyclooxygenase (COX) over KYN3H, demonstrating how structural changes dictate target specificity.[1]

This comparison highlights a critical principle: subtle changes in chemical structure can lead to dramatic shifts in biological activity.[1] The 2,5-dimethoxy substitution pattern appears to confer specificity for KYN3H, whereas an amino linkage and different aromatic substituents direct the molecule towards COX inhibition.[1] Therefore, when reporting results, confirming the isomeric purity of the starting material is paramount for reproducibility.

Protocol for Reproducible Biological Assays

To validate the inhibitory effect of this compound on KYN3H, a robust and reproducible in vitro enzyme inhibition assay is required.

Protocol 2: In Vitro KYN3H Inhibition Assay

This protocol is a representative method based on standard enzyme kinetics principles.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing any necessary cofactors for KYN3H.

    • Enzyme Stock : Prepare a stock solution of purified, recombinant human KYN3H enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Stock : Prepare a stock solution of L-kynurenine in assay buffer.

    • Inhibitor Stock : Prepare a 10 mM stock solution of validated this compound in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure :

    • Plate Setup : In a 96-well UV-transparent plate, add assay buffer to all wells.

    • Inhibitor Addition : Add 1 µL of the inhibitor serial dilutions to the test wells. Add 1 µL of DMSO to the "no inhibitor" and "no enzyme" control wells.

    • Enzyme Addition : Add the KYN3H enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubation : Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation : Initiate the reaction by adding the L-kynurenine substrate to all wells.

    • Kinetic Reading : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the rate of formation of 3-hydroxy-L-kynurenine by monitoring the increase in absorbance at the appropriate wavelength (e.g., ~365 nm) over a period of 20-30 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities of the inhibitor wells to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

To ensure reproducibility, it is critical to report the final concentrations of all components (enzyme, substrate, inhibitor), the specific buffer conditions, the source of the enzyme, and the detailed data analysis method.

Conclusion

The reproducibility of experimental results using this compound is contingent upon a multi-stage validation process. It begins with a well-controlled and characterized synthesis, primarily via Friedel-Crafts acylation, where control of stoichiometry and reaction conditions is essential. Purity must be rigorously confirmed through standard analytical techniques. In biological applications, particularly in SAR studies, its performance must be contextualized by comparing it with relevant structural analogues. This comparison reveals that minor structural modifications can significantly alter biological targets, underscoring the need for high isomeric and chemical purity. Finally, the use of detailed, well-documented biological assay protocols with clearly defined parameters is fundamental to generating reliable and reproducible data that can be confidently shared and built upon by the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on these analogs, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid should be handled as a substance that is:

  • Harmful if swallowed [1].

  • A skin irritant [1][2][3].

  • A serious eye irritant [1][2][3].

  • A potential respiratory tract irritant [2][3].

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₅[4]
AppearanceColorless crystalline solid[4]
Melting Point~100-104 °C[4]
Boiling Point215 °C at 1 Torr[4]

Given its carboxylic acid functionality, it is prudent to assume the compound is acidic. Therefore, it may also be classified as a corrosive material, particularly in aqueous solutions.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn[3][5][6].

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact[3][5][6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[3].

Engineering Controls:

All work with this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[2]. An eyewash station and safety shower must be readily accessible[3][7].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the minimum required PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[2].

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Waste Characterization and Segregation: A Critical Decision Point

Proper disposal begins with accurate waste characterization. As a generator of this waste, you are legally responsible for determining if it is hazardous under the Resource Conservation and Recovery Act (RCRA)[8][9].

Is this compound a Hazardous Waste?

Based on its properties, this compound will likely be classified as hazardous waste. The determination is based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[8][10][11].

  • Corrosivity (D002): Due to its carboxylic acid group, an aqueous solution of this compound is likely acidic. If the pH of the waste is less than or equal to 2.0, it is considered corrosive hazardous waste[10][11][12].

  • Toxicity (D-series): While specific toxicity data is unavailable, if the compound is found to be toxic through testing (such as the Toxicity Characteristic Leaching Procedure - TCLP), it would be classified as toxic hazardous waste[10][13].

It is unlikely to be ignitable (D001) or reactive (D003) under normal laboratory conditions[11].

The following diagram illustrates the decision-making process for waste characterization:

WasteCharacterization Start Waste Generated: This compound IsListed Is it a listed waste (F, K, P, or U list)? Start->IsListed CharacteristicTest Does it exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? IsListed->CharacteristicTest No Hazardous Manage as Hazardous Waste IsListed->Hazardous Yes NonHazardous Manage as Non-Hazardous Waste (Consult local regulations) CharacteristicTest->NonHazardous No Corrosive Is pH <= 2? (D002) CharacteristicTest->Corrosive Yes Corrosive->Hazardous Yes Toxic Does it fail TCLP? (D0xx) Corrosive->Toxic No Toxic->NonHazardous No Toxic->Hazardous Yes

Caption: Decision workflow for hazardous waste characterization.

Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions[5]. This compound waste should be collected in a dedicated container and not mixed with:

  • Bases (to avoid neutralization reactions)

  • Strong oxidizing agents

  • Other incompatible chemicals

Step-by-Step Disposal Procedures

Container Selection and Labeling:

  • Choose a Compatible Container: Use a container made of a material that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable[14][15]. The container must have a secure, leak-proof screw-top cap.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the specific hazard warnings (e.g., "Corrosive," "Irritant").

Accumulation in a Satellite Accumulation Area (SAA):

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5]. The SAA must be under the control of laboratory personnel.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste[5].

  • Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste)[6].

Final Disposal:

  • Arrange for Pickup: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do Not Dispose Down the Drain: This chemical should not be disposed of down the sanitary sewer[2].

  • Do Not Dispose in Regular Trash: Solid this compound and its empty containers should not be disposed of in the regular trash[2].

The following diagram outlines the complete disposal workflow:

DisposalWorkflow Start Generation of This compound waste PPE Wear appropriate PPE: Goggles, Gloves, Lab Coat Start->PPE Container Select compatible container (HDPE or Glass) PPE->Container Label Label container: 'Hazardous Waste', Chemical Name, Hazards Container->Label SAA Store in designated SAA, keep container closed Label->SAA Pickup Contact EHS or licensed contractor for disposal SAA->Pickup Transport Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) Pickup->Transport End Final Disposition (e.g., Incineration) Transport->End

Caption: Step-by-step disposal workflow.

Minimizing Waste Generation

A key component of laboratory safety and environmental responsibility is waste minimization[6]. Consider the following strategies:

  • Source Reduction: Order only the quantity of chemical needed for your experiments.

  • Inventory Management: Maintain an accurate inventory to avoid purchasing duplicates and to track expiration dates.

  • Scale Reduction: Where possible, reduce the scale of your experiments to minimize the volume of waste produced.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

Navigating the Safe Handling of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity.

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, a compound of interest in various research applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision that safeguards personnel and ensures the integrity of your research.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures, which we will explore in detail.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the nature of the hazard and the specific laboratory operations being performed. For this compound, a comprehensive PPE ensemble is required.

Eye and Face Protection: Shielding from Irritants

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For minimal exposure scenarios, such as handling small quantities in a contained environment.

  • Chemical Splash Goggles: Essential when there is a risk of splashing, such as during solution preparation or transfers.

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashes or when handling larger quantities.

Hand Protection: Selecting the Right Glove Material

Choosing the correct glove material is critical to prevent skin irritation. The effectiveness of a glove is dependent on the chemical's properties and the duration of exposure.

  • Nitrile Gloves: Offer good resistance to weak acids and many organic solvents, making them suitable for incidental contact and handling small quantities.[2][3] However, their resistance to concentrated or strong acids can be poor.[2]

  • Butyl Rubber Gloves: Provide excellent protection against a wide range of acids and organic compounds.[4] For prolonged contact or when handling larger quantities of this compound, butyl rubber gloves are the recommended choice.

Table 1: Glove Selection Guide

Glove MaterialRecommended Use for this compound
NitrileShort-term, incidental contact; handling of small quantities.
Butyl RubberProlonged contact; handling of larger quantities or solutions.

Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and permeation data.

Respiratory Protection: Guarding Against Inhalation Hazards

As the compound may cause respiratory irritation, particularly in its powdered form, respiratory protection is a crucial consideration.

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles.

  • Respirator Selection: If a fume hood is not available or as an additional precaution, a NIOSH-approved respirator is necessary. The appropriate cartridge for this compound would be a combination of:

    • Organic Vapor (OV) cartridge: To protect against any volatile organic components.

    • Acid Gas (AG) cartridge: To specifically address the acidic nature of the compound.

    • P100 Particulate Filter: Essential for protection against the fine powder.

A common choice would be a multi-gas cartridge that covers organic vapors and acid gases, combined with a P100 filter.

Protective Clothing: A Barrier Against Contamination
  • Laboratory Coat: A standard lab coat is required to protect street clothes and skin from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-toe Shoes: These are a mandatory requirement in any laboratory setting to protect the feet from spills.

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling minimizes the risk of exposure and cross-contamination.

Handling of Powdered this compound
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Cover the work surface with an absorbent, disposable bench liner.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

    • Don the appropriate PPE as outlined above.

  • Weighing and Transfer:

    • To minimize dust generation, avoid pouring the powder directly. Use a spatula to carefully transfer the desired amount to a weigh boat.

    • If possible, use an anti-static gun to reduce the adherence of the powder to surfaces.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel first, and then slowly add the powdered compound to the solvent to minimize dust formation.

    • Stir gently to dissolve, avoiding vigorous agitation that could create aerosols.

Spill Cleanup Procedure

In the event of a spill, a prompt and appropriate response is crucial.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the vicinity.

    • Ensure proper PPE is worn, including respiratory protection if the spill is of the powdered form outside a fume hood.

    • For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).[5]

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a designated waste container.

    • Neutralize the spill area with a mild base, such as a sodium bicarbonate solution.[5]

    • Wipe the area with a damp cloth, and then clean with soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent others from entering the area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, bench liners) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • This compound is a non-halogenated organic acid.

    • Collect liquid waste containing this compound in a designated, compatible (e.g., glass or polyethylene) container labeled "Non-Halogenated Organic Waste" or "Organic Acid Waste."[6]

    • Crucially, do not mix organic acid waste with bases, oxidizers, or inorganic acids to prevent potentially violent reactions. [7]

Disposal Pathway
  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal, which will likely be managed by the EHS department.

  • Under no circumstances should this chemical or its solutions be poured down the drain. [7]

Caption: Waste disposal workflow for the compound.

Equipment Decontamination

All non-disposable equipment, such as glassware and spatulas, that comes into contact with this compound must be thoroughly decontaminated.

  • Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.